H-HoArg-OH
Descripción
L-homoarginine is a natural product found in Lathyrus cicera, Lathyrus sativus, and other organisms with data available.
Homoarginine is a metabolite found in the aging mouse brain.
Propiedades
IUPAC Name |
(2S)-2-amino-6-(diaminomethylideneamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O2/c8-5(6(12)13)3-1-2-4-11-7(9)10/h5H,1-4,8H2,(H,12,13)(H4,9,10,11)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOGESRFPZDMMT-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=C(N)N)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN=C(N)N)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70926980 | |
| Record name | N~6~-Carbamimidoyllysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70926980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Homo-L-arginine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000670 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
156-86-5, 13094-78-5 | |
| Record name | L-Homoarginine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Homoarginine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-homoarginine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03974 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N~6~-Carbamimidoyllysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70926980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HOMOARGININE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF751CK38I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Homo-L-arginine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000670 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
213 - 215 °C | |
| Record name | Homo-L-arginine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000670 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
H-HoArg-OH (L-Homoarginine): A Technical Guide to its Mechanism of Action as an Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-HoArg-OH, chemically known as L-Homoarginine, is a non-proteinogenic amino acid that has garnered significant interest in the scientific community for its role as an enzyme inhibitor and its potential therapeutic applications. Structurally similar to L-arginine with an additional methylene (B1212753) group in its carbon chain, L-Homoarginine's primary mechanism of action involves the modulation of key enzymes, particularly arginase and alkaline phosphatase. This technical guide provides an in-depth overview of the inhibitory mechanisms of L-Homoarginine, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development efforts.
It is important to distinguish L-Homoarginine from structurally related compounds such as Nω-hydroxy-L-arginine (NOHA), an intermediate in nitric oxide synthesis, and Nω-hydroxy-nor-L-arginine (nor-NOHA). While all three are inhibitors of arginase, their potencies and specificities differ. This guide will focus on L-Homoarginine while providing comparative data for clarity.
Core Mechanism of Action: Enzyme Inhibition
L-Homoarginine primarily exerts its biological effects through the inhibition of two main classes of enzymes: Arginase and Alkaline Phosphatase. It also interacts with Nitric Oxide Synthase (NOS), not as a direct inhibitor, but as a substrate.
Arginase Inhibition: A Competitive Mechanism
L-Homoarginine acts as a competitive inhibitor of both isoforms of arginase, ARG1 and ARG2.[1] Arginase is a crucial enzyme in the urea (B33335) cycle, responsible for the hydrolysis of L-arginine to ornithine and urea. By competing with the endogenous substrate L-arginine for the active site of arginase, L-Homoarginine effectively reduces the enzyme's catalytic activity.[2] This inhibition is significant in the context of nitric oxide (NO) signaling. Arginase and nitric oxide synthase (NOS) share L-arginine as a common substrate.[2] By inhibiting arginase, L-Homoarginine can increase the bioavailability of L-arginine for NOS, potentially leading to enhanced NO production.[2]
Alkaline Phosphatase Inhibition: An Uncompetitive Mechanism
L-Homoarginine is an organ-specific, uncompetitive inhibitor of liver and bone alkaline phosphatases.[3][4] Uncompetitive inhibition is a mode of enzyme inhibition where the inhibitor binds only to the enzyme-substrate complex, not to the free enzyme. This binding event leads to the formation of an inactive enzyme-substrate-inhibitor complex, thereby reducing the overall catalytic efficiency of the enzyme. The tissue-nonspecific alkaline phosphatases (TNAPs), which include the liver and bone isozymes, are more sensitive to inhibition by L-homoarginine compared to placental or intestinal alkaline phosphatases.[3][5]
Interaction with Nitric Oxide Synthase (NOS)
Unlike its inhibitory role with arginase and alkaline phosphatase, L-Homoarginine serves as a substrate for nitric oxide synthase (NOS), the enzyme responsible for the production of nitric oxide.[2] However, it is a significantly less efficient substrate compared to L-arginine, exhibiting a lower maximum reaction rate (Vmax) and requiring a higher concentration to achieve half-maximal velocity (Km).[6][7] This interaction is crucial as it implies that while L-Homoarginine can contribute to NO production, its primary influence on the NO pathway is likely through its potent inhibition of arginase, which in turn increases the availability of the preferred NOS substrate, L-arginine.
Quantitative Inhibitory Data
The inhibitory potency of L-Homoarginine and related compounds against their target enzymes is summarized in the tables below.
Table 1: Inhibitory Activity of L-Homoarginine against Arginase
| Compound | Enzyme Isoform | IC50 | Ki | Inhibition Type | Source |
| L-Homoarginine | Arginase 1 (Human) | 8.14 ± 0.52 mM | 6.1 ± 0.50 mM | Competitive | [1] |
| L-Homoarginine | Arginase 2 (Human) | 2.52 ± 0.01 mM | 1.73 ± 0.10 mM | Competitive | [1] |
Table 2: Inhibitory Activity of L-Homoarginine against Alkaline Phosphatase
| Compound | Enzyme Isoform | Ki0.5 | Inhibition Type | Source |
| L-Homoarginine | Placental, Kidney, Osteogenic Cell ALP | 1 mM | Uncompetitive | [8][9] |
| L-Homoarginine | Intestinal ALP | 13 mM | Uncompetitive | [8][9] |
Note: Ki0.5 represents the concentration of inhibitor required for half-maximal inhibition.
Table 3: Comparative Inhibitory Activity of Related Compounds against Arginase
| Compound | Enzyme Source | IC50 | Ki | Inhibition Type | Source |
| Nω-hydroxy-L-arginine (NOHA) | Rat Liver Homogenates | 150 µM | 150 µM | Competitive | [10] |
| Nω-hydroxy-L-arginine (NOHA) | Murine Macrophages | 450 µM | - | Competitive | [10] |
| Nω-hydroxy-nor-L-arginine (nor-NOHA) | Rat Liver | 0.5 µM | 0.5 µM | Competitive | [8] |
| Nω-hydroxy-nor-L-arginine (nor-NOHA) | Rat Aorta | < 1 µM | - | Competitive |
Signaling and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway involving L-Homoarginine and a typical experimental workflow for assessing its inhibitory activity.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the inhibitory action of L-Homoarginine.
Arginase Inhibition Assay (UPLC-MS Method)
This protocol is adapted from the methodology used to determine the IC50 and Ki values of L-Homoarginine for human arginase 1 and 2.[1]
a. Reagents and Materials:
-
Recombinant human arginase 1 and arginase 2
-
L-Homoarginine
-
L-Arginine
-
Tris-HCl buffer (pH 7.5)
-
MnCl2
-
UPLC-MS system
b. Enzyme Activation:
-
Prepare a stock solution of the arginase enzyme in Tris-HCl buffer.
-
Activate the enzyme by adding MnCl2 to a final concentration of 10 mM and incubating at 37°C for 10 minutes.
c. Inhibition Assay:
-
Prepare serial dilutions of L-Homoarginine in the assay buffer.
-
In a microplate, add the activated arginase enzyme solution to each well.
-
Add the diluted L-Homoarginine solutions to the respective wells. Include a control group with buffer only (no inhibitor).
-
To determine the Ki, use multiple concentrations of the substrate, L-arginine. For IC50 determination, a single, fixed concentration of L-arginine is used.
-
Initiate the reaction by adding L-arginine to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding an acidic solution (e.g., perchloric acid).
d. Product Quantification (UPLC-MS):
-
Centrifuge the reaction mixtures to pellet precipitated proteins.
-
Analyze the supernatant for the concentration of the product, ornithine, using a validated UPLC-MS method.
-
The UPLC system separates the components of the mixture, and the mass spectrometer quantifies the amount of ornithine present.
e. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of L-Homoarginine relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
For Ki determination, plot the reaction velocity against the substrate concentration at different inhibitor concentrations and fit the data to the appropriate enzyme inhibition model (e.g., competitive inhibition).
Alkaline Phosphatase Inhibition Assay (Spectrophotometric Method)
This is a general protocol for determining the uncompetitive inhibition of alkaline phosphatase.
a. Reagents and Materials:
-
Purified liver or bone alkaline phosphatase
-
L-Homoarginine
-
p-Nitrophenyl phosphate (B84403) (pNPP) as substrate
-
Assay buffer (e.g., Tris-HCl or diethanolamine (B148213) buffer, pH 9.8)
-
Microplate reader
b. Inhibition Assay:
-
Prepare serial dilutions of L-Homoarginine in the assay buffer.
-
Prepare different concentrations of the substrate, pNPP.
-
In a 96-well plate, add the alkaline phosphatase enzyme solution, a specific concentration of pNPP, and a specific concentration of L-Homoarginine to each well. For uncompetitive inhibition analysis, it is essential to vary the concentrations of both the substrate and the inhibitor.
-
Include control wells with enzyme and substrate but no inhibitor.
-
Incubate the plate at a constant temperature (e.g., 37°C).
-
Monitor the increase in absorbance at 405 nm over time using a microplate reader. The rate of p-nitrophenol production is proportional to the enzyme activity.
c. Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.
-
To confirm uncompetitive inhibition, create a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) for each inhibitor concentration. For uncompetitive inhibition, the resulting lines will be parallel.
-
The apparent Vmax and Km values will decrease as the inhibitor concentration increases.
-
A Dixon plot (1/velocity vs. [Inhibitor]) at different substrate concentrations can be used to determine the Ki value.
Conclusion
This compound (L-Homoarginine) is a versatile enzyme inhibitor with distinct mechanisms of action against different targets. Its competitive inhibition of arginase holds promise for therapeutic strategies aimed at modulating the nitric oxide pathway, particularly in cardiovascular and inflammatory diseases. The uncompetitive inhibition of specific alkaline phosphatase isozymes suggests other potential physiological roles and therapeutic avenues. A clear understanding of its inhibitory profile, supported by robust quantitative data and detailed experimental methodologies as outlined in this guide, is essential for advancing the research and development of L-Homoarginine-based therapeutics. Further investigation into its in vivo efficacy and safety is warranted to fully elucidate its clinical potential.
References
- 1. Homoarginine, arginine, and relatives: analysis, metabolism, transport, physiology, and pathology [agris.fao.org]
- 2. Alkaline Phosphatase: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-Homoarginine. An organ-specific, uncompetitive inhibitor of human liver and bone alkaline phosphohydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alkaline phosphatase - Wikipedia [en.wikipedia.org]
- 5. The relationship between homoarginine and liver biomarkers: a combination of epidemiological and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Sensitivity of intestinal alkaline phosphatase to L-homoarginine and its regulation by subunit-subunit interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CAS 189302-40-7: N---Hydroxy-nor-L-arginine | CymitQuimica [cymitquimica.com]
- 10. merckmillipore.com [merckmillipore.com]
Chemical and physical properties of L-Homoarginine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical and physical properties of L-Homoarginine. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visualizations of key biological pathways.
Core Chemical and Physical Properties
L-Homoarginine, a non-proteinogenic amino acid, is a higher homolog of L-arginine, featuring an additional methylene (B1212753) group in its side chain.[1] This structural difference imparts unique biochemical characteristics that are of significant interest in various research fields.
Structural and General Properties
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-amino-6-(diaminomethylideneamino)hexanoic acid | [1][2][3] |
| Synonyms | L-N6-(Aminoiminomethyl)-lysine, L-N6-Amidinolysine | [2][3] |
| Molecular Formula | C7H16N4O2 | [2][4] |
| Molecular Weight | 188.23 g/mol | [2][3] |
| Canonical SMILES | C(CCN=C(N)N)C--INVALID-LINK--N | [2] |
| InChI Key | QUOGESRFPZDMMT-YFKPBYRVSA-N | [2][3] |
| CAS Number | 156-86-5 | [2][4] |
| Appearance | White to off-white crystalline powder | [1][3] |
Physicochemical Data
| Property | Value | Source(s) |
| Melting Point | 207-215 °C | [2][3][5] |
| Boiling Point | 376.3 ± 52.0 °C at 760 mmHg | [3][5] |
| Density | 1.39 ± 0.1 g/cm³ | [1][3] |
| Water Solubility | Soluble | [1][6] |
| pKa (Strongest Acidic) | 2.49 | [7][8] |
| pKa (Strongest Basic) | 12.3 | [7][8] |
| logP | -3.7 | [2][7] |
Spectroscopic Data
| Spectrum Type | Key Peaks/Shifts (ppm) | Source(s) |
| ¹H NMR (500 MHz, D₂O) | 1.40, 1.65, 1.85-1.90, 3.20, 3.74 | [2] |
| ¹³C NMR (125 MHz, D₂O) | 24.18, 30.20, 32.74, 43.51, 57.49, 159.61, 177.45 | [2] |
| Mass Spectrometry (ESI-MS/MS) | m/z 189.2 → 70.3, 116.1, 144.1 | [9] |
Experimental Protocols
This section details methodologies for the synthesis, purification, and analysis of L-Homoarginine, providing a foundation for its experimental use.
Chemical Synthesis: Guanidinylation of L-Lysine
L-Homoarginine can be synthesized from L-lysine via a guanidinylation reaction using O-methylisourea.
Materials:
-
L-Lysine hydrochloride
-
O-Methylisourea hemisulfate
-
Barium hydroxide (B78521) octahydrate
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Deionized water
-
Ammonium (B1175870) hydroxide (NH₄OH)
-
Hydrochloric acid (HCl)
Protocol:
-
Preparation of O-Methylisourea freebase: Dissolve O-methylisourea hemisulfate in a minimal amount of water. Add a stoichiometric amount of barium hydroxide octahydrate to precipitate barium sulfate. Stir the mixture and then centrifuge to pellet the precipitate. Carefully collect the supernatant containing the O-methylisourea freebase.
-
Guanidinylation Reaction: Dissolve L-lysine hydrochloride in a 1:1 (v/v) mixture of saturated sodium carbonate solution and deionized water. Add the prepared O-methylisourea solution in a 10-fold molar excess to the lysine (B10760008) solution. The reaction pH should be maintained around 10.5-11.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 72 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) on a silica (B1680970) gel plate using a mobile phase of n-butanol:acetic acid:water (3:1:1 v/v/v). Visualize the spots with ninhydrin (B49086) stain.
-
Work-up and Purification: Following the reaction, acidify the mixture with HCl. The crude product can then be purified by cation exchange chromatography.
Purification: Ion-Exchange Chromatography
Materials:
-
Dowex 50W-X8 cation exchange resin (H⁺ form)
-
Hydrochloric acid (HCl), various concentrations
-
Ammonium hydroxide (NH₄OH) solution
-
Deionized water
Protocol:
-
Column Preparation: Prepare a column with Dowex 50W-X8 resin. Wash the resin extensively with deionized water.
-
Sample Loading: Load the acidified crude L-Homoarginine solution onto the column.
-
Washing: Wash the column with deionized water to remove any unbound impurities.
-
Elution: Elute the bound L-Homoarginine using a gradient of ammonium hydroxide solution (e.g., 0.1 M to 2 M). Collect fractions and monitor for the presence of L-Homoarginine using TLC or an amino acid analyzer.
-
Desalting: Pool the fractions containing pure L-Homoarginine and remove the ammonia (B1221849) by rotary evaporation. The resulting product will be the free base of L-Homoarginine. For the hydrochloride salt, dissolve the free base in a minimal amount of water and add a stoichiometric amount of HCl, followed by lyophilization.
Analytical Methods
A common method for the quantification of L-Homoarginine in biological samples involves pre-column derivatization with o-phthalaldehyde (B127526) (OPA) and a thiol, followed by fluorescence detection.[10]
Sample Preparation (Plasma):
-
To 50 µL of plasma, add 400 µL of a 1:1 (v/v) mixture of acetonitrile (B52724) and methanol (B129727) containing an internal standard (e.g., stable isotope-labeled L-Homoarginine).
-
Vortex the mixture to precipitate proteins.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant for derivatization and analysis.
Derivatization and HPLC Conditions:
-
Derivatizing Reagent: o-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC) in a borate (B1201080) buffer.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient elution system is typically used, for example, with a mixture of sodium acetate (B1210297) buffer and methanol.
-
Detection: Fluorescence detection with excitation at 340 nm and emission at 450 nm.[10]
-
Retention Time: The retention time for the L-Homoarginine derivative is typically around 10 minutes under these conditions.[10]
LC-MS/MS offers high sensitivity and specificity for the quantification of L-Homoarginine.
Sample Preparation: Similar to HPLC, involving protein precipitation with an organic solvent and the use of a stable isotope-labeled internal standard.
LC-MS/MS Conditions:
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography can be used.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) is used for quantification.
-
Transitions for L-Homoarginine: m/z 189.2 → 70.3, m/z 189.2 → 116.1, m/z 189.2 → 144.1.[9]
-
Transitions for Stable Isotope-labeled Internal Standard (e.g., ¹³C₆,¹⁵N₂-L-Homoarginine): m/z 197.2 → 74.3, m/z 197.2 → 120.1, m/z 197.2 → 150.1.
-
Biological Signaling Pathways and Experimental Workflows
L-Homoarginine is intricately involved in several key metabolic and signaling pathways, most notably the nitric oxide (NO) pathway and creatine (B1669601) synthesis.
Biosynthesis of L-Homoarginine
L-Homoarginine is endogenously synthesized from L-lysine primarily through the action of L-arginine:glycine amidinotransferase (AGAT).
Role in the Nitric Oxide Pathway
L-Homoarginine can serve as a substrate for Nitric Oxide Synthase (NOS), leading to the production of nitric oxide and L-homocitrulline. It also acts as a competitive inhibitor of arginase, an enzyme that competes with NOS for their common substrate, L-arginine. This inhibition can lead to increased L-arginine availability for NO production.
Experimental Workflow for LC-MS/MS Analysis
The following diagram illustrates a typical workflow for the quantification of L-Homoarginine in a plasma sample using LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of homoarginine (hArg) and asymmetric dimethylarginine (ADMA) from acutely and chronically administered free L-arginine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Homoarginine and inhibition of human arginase activity: kinetic characterization and biological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of L-Homoarginine in Nitric Oxide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-homoarginine (H-HoArg-OH), a non-proteinogenic amino acid structurally similar to L-arginine, has emerged as a molecule of significant interest in cardiovascular research. Its role as a substrate for nitric oxide synthase (NOS) and its association with cardiovascular health and disease have prompted in-depth investigation into its metabolic pathways and physiological functions. This technical guide provides a comprehensive overview of the role of L-homoarginine in nitric oxide (NO) synthesis, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes to support further research and drug development in this area.
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological processes, including vasodilation, neurotransmission, and immune regulation[1][2]. It is synthesized from L-arginine by a family of enzymes known as nitric oxide synthases (NOS), which includes neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3)[1][2][3]. L-homoarginine, differing from L-arginine by an additional methylene (B1212753) group in its carbon chain, can also serve as a substrate for NOS, albeit with different efficiencies across the isoforms[4][5][6].
Low plasma levels of L-homoarginine have been consistently associated with an increased risk of cardiovascular events and mortality, suggesting a protective role for this amino acid[7][8]. This has spurred interest in understanding its contribution to NO production and its potential as a therapeutic target.
L-Homoarginine as a Substrate for Nitric Oxide Synthase
L-homoarginine is a substrate for all three NOS isoforms, leading to the production of NO and L-homocitrulline[4][9]. However, its efficiency as a substrate is considerably lower than that of L-arginine.
Kinetic Parameters of NOS Isoforms
The affinity of NOS for its substrates and the subsequent catalytic rate are defined by the Michaelis constant (Km) and the maximum velocity (Vmax), respectively. A lower Km indicates a higher affinity of the enzyme for the substrate. The catalytic efficiency is represented by the kcat/Km ratio.
| Substrate | NOS Isoform | Km (µM) | Vmax (µmol/min/mg protein) | Catalytic Efficiency (kcat/Km) | Reference |
| L-Arginine | nNOS (NOS I) | 3.3 | 0.9 | High | [10] |
| L-Homoarginine | nNOS (NOS I) | 1300 | 0.3 | Low | [10] |
| L-Arginine | iNOS (NOS II) | 16 | 1.8 | High | [10] |
| L-Homoarginine | iNOS (NOS II) | 2800 | 0.8 | Low | [10] |
| L-Arginine | eNOS (NOS III) | 2-20 | - | High | |
| L-Homoarginine | eNOS (NOS III) | ~3000 | - | Very Low | [1] |
Table 1: Comparison of Kinetic Parameters of NOS Isoforms with L-Arginine and L-Homoarginine. The data clearly indicates that L-arginine is a much more efficient substrate for all NOS isoforms, exhibiting a significantly lower Km compared to L-homoarginine[1][10].
The catalytic efficiency of both nNOS and iNOS is markedly lower with L-homoarginine compared to L-arginine[4][6]. Studies have shown a 20-fold and 10-fold decrease in kcat/Km for nNOS and iNOS, respectively, when using L-homoarginine[4][6]. The reduced efficiency with L-homoarginine appears to stem primarily from the initial N-hydroxylation step in the NO synthesis pathway[4][6].
Signaling Pathway of Nitric Oxide Synthesis
The synthesis of NO from both L-arginine and L-homoarginine by NOS is a complex process requiring several cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin (B1682763) (BH4). The enzyme catalyzes a five-electron oxidation of the guanidino nitrogen of the substrate to produce NO and the corresponding citrulline analog[1].
Figure 1. Simplified signaling pathway of nitric oxide synthesis from L-arginine and L-homoarginine.
Experimental Protocols
Accurate quantification of L-homoarginine, L-arginine, and NO is crucial for studying their roles in health and disease. Below are detailed methodologies for key experiments.
Quantification of L-Homoarginine and L-Arginine in Plasma
This protocol describes the quantification of L-homoarginine and L-arginine in plasma samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.
Materials:
-
Plasma samples
-
Internal standards (e.g., stable isotope-labeled 13C6-arginine)
-
Formic acid
-
HPLC system coupled to a tandem mass spectrometer
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of the internal standard solution.
-
Precipitate proteins by adding 150 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separation is typically achieved on a C18 reversed-phase column.
-
The mobile phase often consists of a gradient of water and acetonitrile with 0.1% formic acid.
-
Detection is performed using multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for L-arginine, L-homoarginine, and the internal standard.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of L-arginine and L-homoarginine.
-
Calculate the concentrations in the plasma samples by comparing the peak area ratios of the analytes to the internal standard against the calibration curve.
-
Figure 2. Experimental workflow for the quantification of L-homoarginine and L-arginine in plasma.
Measurement of Nitric Oxide Synthase (NOS) Activity
NOS activity is commonly determined by measuring the conversion of radiolabeled L-arginine to L-citrulline.
Materials:
-
Tissue homogenate or purified NOS enzyme
-
L-[3H]arginine
-
Reaction buffer (containing NADPH, CaCl2, calmodulin, and other cofactors)
-
Stop buffer (e.g., containing EDTA)
-
Cation-exchange resin (e.g., Dowex AG 50W-X8)
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the reaction buffer and L-[3H]arginine.
-
Initiate the reaction by adding the tissue homogenate or purified enzyme.
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding the stop buffer.
-
-
Separation of L-[3H]citrulline:
-
Apply the reaction mixture to a column containing the cation-exchange resin.
-
L-[3H]arginine, being positively charged, will bind to the resin, while the neutral L-[3H]citrulline will pass through.
-
Elute the L-[3H]citrulline with water.
-
-
Quantification:
-
Add the eluate to a scintillation vial with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the amount of L-[3H]citrulline formed, which is proportional to the NOS activity.
-
Measurement of Nitric Oxide Production (Griess Assay)
The Griess assay is a colorimetric method for the indirect measurement of NO through the quantification of its stable breakdown products, nitrite (B80452) (NO2-) and nitrate (B79036) (NO3-).
Materials:
-
Cell culture supernatant, plasma, or other biological fluids
-
Griess Reagent (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)
-
Nitrate reductase (for samples containing nitrate)
-
NADPH (cofactor for nitrate reductase)
-
Sodium nitrite standard solution
Procedure:
-
Sample Preparation:
-
If measuring total NO production (nitrite + nitrate), first convert nitrate to nitrite using nitrate reductase and NADPH. Incubate samples with the enzyme and cofactor.
-
-
Griess Reaction:
-
Add an equal volume of Griess Reagent to the samples and standards in a 96-well plate.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Quantification:
-
Generate a standard curve using the sodium nitrite standard.
-
Determine the nitrite concentration in the samples from the standard curve.
-
Discussion and Future Directions
The available data consistently demonstrate that while L-homoarginine is a substrate for NOS, it is significantly less efficient than L-arginine. This raises questions about the direct contribution of L-homoarginine to the total NO pool under physiological conditions. The protective cardiovascular effects associated with higher L-homoarginine levels may not solely be due to its direct conversion to NO. Other proposed mechanisms include the inhibition of arginase, which would increase the bioavailability of L-arginine for NOS, and other yet-to-be-elucidated pathways[5][11].
For drug development professionals, the L-arginine/L-homoarginine-NO pathway presents several potential targets. Strategies could focus on:
-
Increasing L-homoarginine levels: This could be achieved through supplementation or by targeting the enzymes involved in its synthesis and degradation.
-
Modulating NOS activity: Developing isoform-specific activators or inhibitors could offer therapeutic benefits in various diseases.
-
Targeting downstream effectors of NO signaling: This includes guanylate cyclase and phosphodiesterases.
Future research should aim to:
-
Elucidate the precise mechanisms by which L-homoarginine exerts its cardioprotective effects.
-
Conduct large-scale clinical trials to evaluate the therapeutic potential of L-homoarginine supplementation.
-
Develop more specific and potent pharmacological agents that target the L-homoarginine-NO pathway.
Conclusion
L-homoarginine plays a multifaceted role in nitric oxide synthesis and cardiovascular health. While it is a less efficient substrate for NOS compared to L-arginine, its association with reduced cardiovascular risk underscores its physiological importance. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the L-homoarginine-NO pathway. A deeper understanding of its complex biology is essential for the development of novel strategies to prevent and treat cardiovascular diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. sciencellonline.com [sciencellonline.com]
- 5. Substrate specificity of NO synthases: detailed comparison of L-arginine, homo-L-arginine, their N omega-hydroxy derivatives, and N omega-hydroxynor-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of unlabeled and stable isotope-labeled homoarginine, arginine and their metabolites in biological samples by GC-MS and GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay of tissue activity of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Determination of Km for oxygen of nitric oxide synthase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resources.rndsystems.com [resources.rndsystems.com]
Endogenous Sources and Synthesis of L-Homoarginine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Homoarginine, a non-proteinogenic cationic amino acid, has emerged as a molecule of significant interest in biomedical research due to its association with cardiovascular health and disease. This technical guide provides a comprehensive overview of the endogenous sources and enzymatic synthesis of L-Homoarginine. We delve into the primary and secondary metabolic pathways responsible for its production, detailing the key enzymes, substrates, and cellular locations. This guide summarizes available quantitative data, presents detailed experimental protocols for the study of L-Homoarginine metabolism, and includes visual diagrams of the core biochemical pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
L-Homoarginine is structurally similar to L-Arginine, with an additional methylene (B1212753) group in its carbon chain. While not incorporated into proteins, it is endogenously synthesized and plays a role in various physiological processes, including nitric oxide (NO) signaling. Low plasma levels of L-Homoarginine have been identified as an independent risk factor for cardiovascular morbidity and mortality, sparking interest in its metabolic pathways as potential therapeutic targets. Understanding the endogenous synthesis of L-Homoarginine is crucial for elucidating its physiological functions and developing strategies to modulate its levels for therapeutic benefit.
Endogenous Synthesis of L-Homoarginine
The endogenous production of L-Homoarginine in mammals primarily occurs through two distinct enzymatic pathways. The major pathway involves the enzyme Arginine:glycine amidinotransferase (AGAT), while a secondary, less characterized pathway utilizes enzymes of the urea (B33335) cycle, specifically Ornithine transcarbamoylase (OTC).[1][2]
The Arginine:glycine Amidinotransferase (AGAT) Pathway
The principal route for L-Homoarginine synthesis involves the promiscuous activity of Arginine:glycine amidinotransferase (AGAT), the first enzyme in the creatine (B1669601) biosynthesis pathway.[3] In this reaction, AGAT catalyzes the transfer of an amidino group from L-Arginine to the epsilon-amino group of L-Lysine, yielding L-Homoarginine and L-Ornithine.[4][5] This reaction occurs predominantly in the kidneys and pancreas, where AGAT is highly expressed.[1][2]
-
Reaction: L-Arginine + L-Lysine <--> L-Homoarginine + L-Ornithine
-
Enzyme: Arginine:glycine amidinotransferase (AGAT; EC 2.1.4.1)
The Urea Cycle Pathway
A secondary pathway for L-Homoarginine synthesis involves enzymes of the urea cycle. In this multi-step process, L-Lysine is first converted to homocitrulline by Ornithine transcarbamoylase (OTC) in the mitochondria of hepatocytes and enterocytes.[6][7] Homocitrulline is then converted to homoargininosuccinate by argininosuccinate (B1211890) synthase (ASS), and finally, argininosuccinate lyase (ASL) cleaves homoargininosuccinate to produce L-Homoarginine and fumarate. While this pathway is biochemically plausible, its contribution to the overall systemic pool of L-Homoarginine is considered to be minor compared to the AGAT-mediated synthesis.
-
Step 1: L-Lysine + Carbamoyl Phosphate → Homocitrulline + Pi
-
Enzyme: Ornithine transcarbamoylase (OTC; EC 2.1.3.3)
-
-
Step 2: Homocitrulline + Aspartate + ATP → Homoargininosuccinate + AMP + PPi
-
Enzyme: Argininosuccinate Synthase (ASS; EC 6.3.4.5)
-
-
Step 3: Homoargininosuccinate → L-Homoarginine + Fumarate
-
Enzyme: Argininosuccinate Lyase (ASL; EC 4.3.2.1)
-
Catabolism of L-Homoarginine
The metabolic fate of L-Homoarginine involves several enzymes that also act on L-Arginine.
-
Alanine:glyoxylate aminotransferase 2 (AGXT2): This mitochondrial enzyme, primarily expressed in the kidney, metabolizes L-Homoarginine to 6-guanidino-2-oxocaproic acid (GOCA).
-
Arginase: L-Homoarginine is a substrate for arginase, which hydrolyzes it to L-Lysine and urea.[8]
-
Nitric Oxide Synthase (NOS): All three isoforms of NOS can utilize L-Homoarginine as a substrate to produce nitric oxide (NO) and homocitrulline, albeit with lower efficiency compared to L-Arginine.[9]
Quantitative Data
Table 1: Plasma Concentrations of L-Homoarginine in Healthy Humans
| Population | Mean/Median Concentration (µmol/L) | Range (µmol/L) | Reference |
| Healthy Adults (35-54 years) | 1.88 (Median) | 1.47 - 2.41 (25th-75th percentile) | [10] |
| Young Healthy Volunteers | 2.87 (Mean) | 1.96 - 3.78 | [1] |
Table 2: Kinetic Parameters of Enzymes Involved in L-Homoarginine Metabolism
| Enzyme | Substrate(s) | Product(s) | Km | Vmax | Ki | IC50 | Notes | Reference |
| Arginase 1 (Human) | L-Arginine | L-Ornithine + Urea | - | - | 6.1 ± 0.50 mM | 8.14 ± 0.52 mM | Inhibition by L-Homoarginine | [11] |
| Arginase 2 (Human) | L-Arginine | L-Ornithine + Urea | - | - | 1.73 ± 0.10 mM | 2.52 ± 0.01 mM | Inhibition by L-Homoarginine | [11] |
| Ornithine Transcarbamoylase (OTC) | L-Lysine, Carbamoyl Phosphate | Homocitrulline | 6.3 mM (crude extract), 55.3 mM (purified) | Not Reported | - | - | Km for L-Lysine. | [12] |
| Arginine:glycine amidinotransferase (AGAT) | L-Lysine, L-Arginine | L-Homoarginine | Not Reported | Not Reported | - | - | Specific kinetic data for L-Homoarginine synthesis is not readily available. |
Signaling and Metabolic Pathways
Caption: Metabolic pathways of L-Homoarginine synthesis and catabolism.
Experimental Protocols
Quantification of L-Homoarginine in Plasma by LC-MS/MS
This protocol is adapted from established methods for amino acid analysis in biological fluids.
1. Materials:
-
L-Homoarginine analytical standard
-
Stable isotope-labeled L-Homoarginine (e.g., L-Homoarginine-d4) as internal standard (IS)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Plasma samples (collected in EDTA or heparin tubes)
-
Protein precipitation plates or microcentrifuge tubes
-
LC-MS/MS system (e.g., Triple Quadrupole)
2. Sample Preparation:
-
Thaw plasma samples on ice.
-
Prepare a protein precipitation solution of 0.1% FA in ACN.
-
In a 96-well protein precipitation plate or microcentrifuge tube, add 50 µL of plasma sample.
-
Add 150 µL of the cold protein precipitation solution containing the internal standard (concentration to be optimized, e.g., 1 µM).
-
Vortex or shake for 5 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
LC Column: A HILIC column is suitable for retaining the polar L-Homoarginine.
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient: A typical gradient would start with a high percentage of mobile phase B (e.g., 95%) and gradually decrease to allow for the elution of L-Homoarginine.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
L-Homoarginine: Precursor ion (m/z) → Product ion (m/z) (e.g., 189.1 → 70.1)
-
L-Homoarginine-d4 (IS): Precursor ion (m/z) → Product ion (m/z) (e.g., 193.1 → 74.1) (Note: Exact m/z values should be optimized for the specific instrument.)
-
-
4. Data Analysis:
-
Construct a calibration curve using known concentrations of L-Homoarginine standard.
-
Quantify L-Homoarginine in plasma samples by relating the peak area ratio of the analyte to the internal standard to the calibration curve.
Caption: Workflow for L-Homoarginine quantification by LC-MS/MS.
In Vitro Enzyme Activity Assay for AGAT-mediated L-Homoarginine Synthesis
This protocol is a hypothetical design based on established AGAT assays for creatine synthesis, adapted for L-Homoarginine production.
1. Reagents and Buffers:
-
Recombinant human AGAT (purified)
-
L-Arginine stock solution (e.g., 100 mM)
-
L-Lysine stock solution (e.g., 100 mM)
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5
-
Stop Solution: 0.5 M Perchloric Acid
-
Neutralization Solution: 1 M K2CO3
2. Enzyme Assay Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain:
-
Reaction Buffer
-
L-Arginine (final concentration to be varied for kinetic analysis, e.g., 0.1 - 10 mM)
-
L-Lysine (final concentration to be varied for kinetic analysis, e.g., 0.1 - 10 mM)
-
Recombinant AGAT (concentration to be optimized to ensure linear reaction kinetics)
-
-
Pre-incubate the reaction mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding the enzyme.
-
Incubate at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of Stop Solution.
-
Neutralize the samples by adding Neutralization Solution.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant for L-Homoarginine and L-Ornithine production using LC-MS/MS as described in Protocol 6.1.
3. Kinetic Analysis:
-
Determine the initial reaction velocities at varying substrate concentrations.
-
Calculate Km and Vmax values for L-Arginine and L-Lysine by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Expression and Purification of Recombinant Human AGAT
1. Expression:
-
Clone the human AGAT cDNA into a suitable E. coli expression vector with a purification tag (e.g., His-tag).
-
Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow the transformed E. coli in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.
-
Harvest the cells by centrifugation.
2. Purification (for His-tagged protein):
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), lysozyme, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation.
-
Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM).
-
Elute the His-tagged AGAT with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250 mM).
-
Analyze the purified protein by SDS-PAGE and confirm its identity by Western blot or mass spectrometry.
-
Dialyze the purified protein against a suitable storage buffer.
Caption: General workflow for recombinant protein expression and purification.
Conclusion
The endogenous synthesis of L-Homoarginine is a complex process involving enzymes from different metabolic pathways, with AGAT playing a predominant role. The catabolism of L-Homoarginine is intertwined with L-Arginine metabolism, highlighting a complex regulatory network. While significant progress has been made in identifying the key players in L-Homoarginine metabolism, a complete quantitative understanding, particularly the kinetic parameters of its synthesis, remains an area for future research. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the physiological and pathological roles of L-Homoarginine and to explore its potential as a therapeutic target. The provided methodologies for quantification and enzyme activity assays will be instrumental in advancing our knowledge of this intriguing amino acid.
References
- 1. Expression and Purification of Active Recombinant Human Alpha-1 Antitrypsin (AAT) from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of homoarginine (hArg) and asymmetric dimethylarginine (ADMA) from acutely and chronically administered free L-arginine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validation and Optimization of a Stable Isotope-Labeled Substrate Assay for Measuring AGAT Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ornithine Transcarbamylase – From Structure to Metabolism: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HOMOCITRULLINE AND HOMOARGININE SYNTHESIS FROM LYSINE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of ancestral L-ornithine and L-lysine decarboxylases reveals parallel, pseudoconvergent evolution of polyamine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of equilibria constants of arginine:glycine amidinotransferase (AGAT)-catalyzed reactions using concentrations of circulating amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Expression and Purification of Active Recombinant Human Alpha-1 Antitrypsin (AAT) from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Separation of ornithine and lysine activities of the ornithine-transcarbamylase-catalyzed reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
H-HoArg-OH: An In-depth Technical Guide to Stability and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Homoarginine (H-HoArg-OH), a non-proteinogenic amino acid, is gaining significant attention in the scientific community for its potential roles in cardiovascular health and nitric oxide (NO) metabolism. As interest in its therapeutic and diagnostic applications grows, a thorough understanding of its stability and degradation is paramount for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the known enzymatic and potential non-enzymatic degradation pathways of this compound. It details experimental protocols for assessing its stability and quantifying its metabolites, and presents this information in a structured format to facilitate further research and development.
Introduction
L-Homoarginine is a homolog of L-arginine, featuring an additional methylene (B1212753) group in its carbon chain. It is endogenously synthesized from lysine (B10760008) and arginine and is also found in various dietary sources[1]. This compound serves as a substrate for nitric oxide synthase (NOS), contributing to NO production, and has been shown to be a weak inhibitor of arginase[1]. Low plasma levels of homoarginine have been associated with adverse cardiovascular events, making it a potential biomarker and therapeutic target[1]. Understanding its stability is crucial for the development of reliable diagnostic assays and potential therapeutic formulations.
Chemical Stability of this compound
Currently, there is a lack of comprehensive publicly available data on the intrinsic chemical stability of isolated this compound under various conditions such as pH, temperature, and light exposure. However, based on the general stability of amino acids and the reactivity of the guanidinium (B1211019) group, several potential degradation pathways can be postulated. To address this gap, forced degradation studies are essential.
Proposed Forced Degradation Studies
Forced degradation studies are a critical component in the development of stability-indicating analytical methods and in understanding the intrinsic stability of a drug substance[2][3]. The following conditions are proposed for a comprehensive forced degradation study of this compound.
Table 1: Proposed Conditions for Forced Degradation Studies of this compound
| Stress Condition | Proposed Method | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M - 1 M HCl, Room Temperature to 60°C, up to 7 days | Hydrolysis of the guanidinium group to form urea (B33335) and L-2-amino-6-ureidohexanoic acid, followed by further hydrolysis to lysine. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, Room Temperature to 60°C, up to 7 days | Similar to acid hydrolysis, but potentially at a different rate. Racemization at the alpha-carbon is also possible under strong basic conditions. |
| Oxidation | 3% - 30% H₂O₂, Room Temperature, up to 24 hours | Oxidation of the guanidinium group and the aliphatic chain. |
| Thermal Degradation | 60°C - 180°C (solid and solution), up to 7 days | Decarboxylation, deamination, and potential cyclization. |
| Photostability | Exposure to UV and visible light as per ICH Q1B guidelines | Photolytic degradation, potentially leading to a variety of products. |
Potential Non-Enzymatic Degradation Pathways
One of the key potential non-enzymatic degradation pathways for this compound is intramolecular cyclization.
Enzymatic Degradation Pathways
The in vivo degradation of this compound is primarily governed by three key enzymatic pathways.
Metabolism by Nitric Oxide Synthase (NOS)
This compound is a substrate for all three isoforms of nitric oxide synthase (nNOS, eNOS, and iNOS). The enzymatic reaction produces nitric oxide (NO) and L-homocitrulline[1].
Metabolism by Arginase
This compound can be hydrolyzed by arginase to produce L-lysine and urea. It is considered a weak substrate for this enzyme[4].
Metabolism by Alanine-Glyoxylate Aminotransferase 2 (AGXT2)
Recent studies have identified AGXT2 as a key enzyme in the catabolism of this compound. AGXT2 metabolizes homoarginine to 6-guanidino-2-oxocaproic acid (GOCA)[5].
Experimental Protocols
Detailed experimental protocols are crucial for reproducible stability and degradation studies. The following sections outline methodologies for forced degradation studies and the analysis of this compound and its degradation products.
Forced Degradation Study Protocol (General Framework)
This protocol provides a general framework for conducting forced degradation studies on this compound.
-
Sample Preparation: Prepare a stock solution of this compound in purified water at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M to 2 M HCl to achieve final concentrations of 0.1 M to 1 M HCl. Incubate at room temperature and 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M to 2 M NaOH to achieve final concentrations of 0.1 M to 1 M NaOH. Incubate at room temperature and 60°C.
-
Oxidation: Mix the stock solution with an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3%. Incubate at room temperature.
-
Thermal Degradation (Solution): Heat the stock solution at 60°C.
-
Thermal Degradation (Solid): Store the solid this compound powder at 60°C.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours, and 7 days).
-
Neutralization: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze the samples using a validated stability-indicating analytical method, such as UPLC-MS/MS.
Analytical Methodologies
Accurate and sensitive analytical methods are essential for quantifying this compound and its degradation products.
A stability-indicating UPLC-MS/MS method is the gold standard for separating and quantifying this compound and its potential degradation products.
-
Chromatographic System: Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for separating polar compounds like amino acids. A C18 column can also be used with appropriate mobile phases.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid) and an organic solvent (e.g., acetonitrile) is typically employed.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions:
-
Internal Standard: A stable isotope-labeled this compound (e.g., D₄-H-HoArg-OH) is recommended for accurate quantification.
Table 2: Example UPLC Gradient for this compound Analysis
| Time (min) | % Mobile Phase A (e.g., 10 mM Ammonium Formate in Water) | % Mobile Phase B (e.g., Acetonitrile) |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 7.0 | 5 | 95 |
| 7.1 | 95 | 5 |
| 10.0 | 95 | 5 |
Note: This is an example gradient and must be optimized for the specific column and instrument used.
Visualization of Pathways and Workflows
Signaling and Degradation Pathways
Caption: Enzymatic synthesis and degradation pathways of this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for conducting forced degradation studies of this compound.
Conclusion
This technical guide consolidates the current understanding of this compound stability and degradation pathways. While the enzymatic routes of metabolism are relatively well-characterized, a significant knowledge gap exists regarding its intrinsic chemical stability and non-enzymatic degradation. The proposed forced degradation studies and analytical methodologies provide a robust framework for researchers to systematically investigate these aspects. A comprehensive understanding of this compound's stability profile is indispensable for its continued development as a reliable biomarker and potential therapeutic agent in cardiovascular and other diseases. Future research should focus on generating quantitative stability data and identifying and characterizing the full spectrum of its degradation products.
References
- 1. ahajournals.org [ahajournals.org]
- 2. longdom.org [longdom.org]
- 3. biopharminternational.com [biopharminternational.com]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Pathway for Metabolism of the Cardiovascular Risk Factor Homoarginine by alanine:glyoxylate aminotransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Optimized MRM-Based Workflow of the l-Arginine/Nitric Oxide Pathway Metabolites Revealed Disease- and Sex-Related Differences in the Cardiovascular Field [mdpi.com]
- 7. Determination of Homoarginine, Arginine, NMMA, ADMA, and SDMA in Biological Samples by HPLC-ESI-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics and Bioavailability of L-Homoarginine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Homoarginine, a non-proteinogenic cationic amino acid, has garnered significant scientific interest due to its emerging role as a biomarker and potential therapeutic agent in cardiovascular and renal diseases. A comprehensive understanding of its pharmacokinetic profile and bioavailability is paramount for its clinical development. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of L-Homoarginine, supported by quantitative data, detailed experimental methodologies, and visual representations of its metabolic and signaling pathways.
Introduction
L-Homoarginine is structurally similar to L-arginine (B1665763), with an additional methylene (B1212753) group in its carbon chain. It serves as a substrate for nitric oxide synthase (NOS) and an inhibitor of arginase, thereby modulating the bioavailability of nitric oxide (NO), a critical signaling molecule in the cardiovascular system[1]. Low plasma concentrations of L-Homoarginine have been associated with adverse cardiovascular events and mortality, highlighting the importance of understanding its physiological disposition. This guide aims to consolidate the current knowledge on the pharmacokinetics and bioavailability of L-Homoarginine to support further research and drug development efforts.
Pharmacokinetics of L-Homoarginine
The pharmacokinetic profile of L-Homoarginine has been investigated in both human and animal studies. Oral administration of L-Homoarginine leads to a rapid increase in its plasma concentrations.
Absorption
Orally administered L-Homoarginine is readily absorbed from the gastrointestinal tract. In a study with young, healthy volunteers, a single oral dose of 125 mg of L-Homoarginine resulted in a peak plasma concentration (Cmax) reached at approximately 1 hour (Tmax) post-administration[1]. The absorption of L-Homoarginine is likely mediated by cationic amino acid transporters (CATs) present in the intestine[2].
Distribution
Following absorption, L-Homoarginine is distributed throughout the body. It is transported into cells by various cationic amino acid transporters, including CAT1, CAT2A, and CAT2B[2]. The volume of distribution is influenced by factors such as age and body weight[3].
Metabolism
L-Homoarginine is a substrate for nitric oxide synthase (NOS), leading to the production of NO and L-homocitrulline[4]. It also acts as a competitive inhibitor of arginase, an enzyme that competes with NOS for their common substrate, L-arginine[5]. By inhibiting arginase, L-Homoarginine can indirectly increase the availability of L-arginine for NO synthesis. The metabolism of L-Homoarginine is a key aspect of its biological activity.
Excretion
Studies in animal models, including pigs and rats, have shown that orally administered L-Homoarginine is excreted almost quantitatively and largely unmetabolized in the urine, with a recovery of over 95%[1]. This suggests that renal excretion is the primary route of elimination for L-Homoarginine. In humans, increased urinary excretion of L-Homoarginine has been observed following oral supplementation[6].
Bioavailability of L-Homoarginine
While direct quantitative data on the absolute oral bioavailability of L-Homoarginine in humans is not yet firmly established in the available literature, the high urinary recovery of the unmetabolized compound in animal studies suggests good absorption[1]. For comparison, the oral bioavailability of the structurally similar amino acid, L-arginine, has been reported to be variable, ranging from approximately 20% to 68% in humans, due to extensive first-pass metabolism[7][8][9][10]. Given that L-Homoarginine appears to be less susceptible to extensive metabolism, its oral bioavailability is likely to be more consistent. A population kinetics model has been developed to analyze the kinetics of orally supplemented L-Homoarginine in human plasma, which can help in optimizing dosing regimens[3].
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of L-Homoarginine in humans following oral administration, as reported in a clinical study involving young, healthy volunteers.
Table 1: Pharmacokinetic Parameters of L-Homoarginine in Humans After a Single Oral Dose
| Parameter | Value (Mean ± SD) | Conditions | Reference |
| Dose | 125 mg | Single oral dose | [1] |
| Cmax (μmol/L) | 8.74 ± 4.46 | Plasma | [1] |
| Tmax (h) | 1.0 | Plasma | [1] |
| AUC0-24h (μmol·h/L) | 63.5 ± 28.8 | Plasma | [1] |
| Baseline (μmol/L) | 2.87 ± 0.91 | Plasma | [1] |
Table 2: Pharmacokinetic Parameters of L-Homoarginine in Humans After Multiple Oral Doses
| Parameter | Value (Mean ± SD) | Conditions | Reference |
| Dose | 125 mg once daily for 4 weeks | Multiple oral doses | [1] |
| Cmax (μmol/L) | 17.3 ± 4.97 | Plasma | [1] |
| Tmax (h) | 1.0 | Plasma | [1] |
| AUC0-24h (μmol·h/L) | 225 ± 78.5 | Plasma | [1] |
Experimental Protocols
In Vivo Pharmacokinetic Study in Rodents (Representative Protocol)
This protocol outlines a general procedure for conducting an oral pharmacokinetic study of L-Homoarginine in rats, based on standard methodologies for amino acid pharmacokinetic studies[11][12][13].
1. Animals:
-
Male Sprague-Dawley rats (250-300 g) are used.
-
Animals are housed in a controlled environment (12-h light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to standard chow and water.
-
Animals are fasted overnight prior to dosing.
2. Dosing:
-
L-Homoarginine is dissolved in sterile water.
-
A single oral dose (e.g., 10 mg/kg) is administered via oral gavage.
3. Sample Collection:
-
Blood samples (approximately 0.2 mL) are collected from the tail vein at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
4. Bioanalysis (LC-MS/MS):
-
Plasma samples are prepared for analysis by protein precipitation.
-
L-Homoarginine concentrations in plasma are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are calculated from the plasma concentration-time data using non-compartmental analysis with appropriate software.
Quantification of L-Homoarginine in Human Plasma by LC-MS/MS
This protocol is a summary of a validated method for the quantification of L-Homoarginine in human plasma[14].
1. Sample Preparation:
-
To 50 µL of plasma sample, add an internal standard (e.g., stable isotope-labeled L-Homoarginine).
-
Precipitate proteins by adding a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
2. LC-MS/MS Conditions:
-
Chromatography: Use a suitable HPLC column (e.g., a reversed-phase C18 or HILIC column) for separation.
-
Mobile Phase: Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Detection: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for L-Homoarginine and the internal standard.
3. Quantification:
-
Construct a calibration curve using known concentrations of L-Homoarginine.
-
Determine the concentration of L-Homoarginine in the plasma samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
Signaling Pathways and Experimental Workflows
L-Homoarginine in the Nitric Oxide Pathway
L-Homoarginine plays a significant role in the nitric oxide (NO) signaling pathway. It acts as a substrate for nitric oxide synthase (NOS) and as an inhibitor of arginase, which competes with NOS for L-arginine. This dual action can lead to an overall increase in NO production.
Caption: L-Homoarginine's role in the nitric oxide pathway.
Experimental Workflow for a Human Pharmacokinetic Study
The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of an orally administered compound like L-Homoarginine.
Caption: Workflow of a human oral pharmacokinetic study.
Conclusion
L-Homoarginine exhibits favorable pharmacokinetic properties, including rapid oral absorption and a primary route of elimination through renal excretion with minimal metabolism. While its precise oral bioavailability in humans requires further investigation, existing data suggests it is a promising candidate for oral supplementation. The ability of L-Homoarginine to modulate the nitric oxide pathway through its interaction with NOS and arginase underscores its therapeutic potential. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of L-Homoarginine and its clinical applications.
References
- 1. Oral supplementation with L‐homoarginine in young volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for Homo-L-arginine (HMDB0000670) [hmdb.ca]
- 3. Population kinetics of homoarginine and optimized supplementation for cardiovascular risk reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Competitive metabolism of L-arginine: arginase as a therapeutic target in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Homocitrullinuria and homoargininuria in hyperargininaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics of intravenous and oral l-arginine in normal volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. L-arginine-induced vasodilation in healthy humans: pharmacokinetic–pharmacodynamic relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Pharmacokinetics of Oral d-Serine in d-Amino Acid Oxidase Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. Measurement of homoarginine in human and mouse plasma by LC-MS/MS and ELISA: a comparison and a biological application - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of L-Homoarginine: A Journey from Discovery to a Key Player in Biological Systems
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
L-Homoarginine (H-HoArg-OH), a non-proteinogenic cationic amino acid, has transitioned from a relatively obscure molecule to a significant biomarker and potential therapeutic agent in various physiological and pathological processes. Structurally similar to L-arginine, with an additional methylene (B1212753) group in its carbon chain, homoarginine is intricately linked to nitric oxide (NO) bioavailability, endothelial function, and energy metabolism. Its discovery and the subsequent elucidation of its metabolic pathways have unveiled a complex interplay with cardiovascular, renal, and neurological systems. This technical guide provides a comprehensive overview of the discovery and history of L-homoarginine in biological systems, detailing its synthesis, metabolism, and known physiological roles. It summarizes key quantitative data, presents detailed experimental protocols for its analysis, and visualizes its complex signaling and metabolic pathways.
Discovery and Historical Perspective
The journey of L-homoarginine began with early investigations into amino acid metabolism. Initially identified as a non-proteinogenic amino acid, its biological significance remained largely unexplored for decades. It was considered an antimetabolite of arginine and was found to be a growth inhibitor for certain microbes like Staphylococcus aureus and Escherichia coli[1]. A pivotal shift in the perception of homoarginine occurred with the growing understanding of the crucial role of nitric oxide (NO) in cardiovascular health[2][3]. Given its structural similarity to L-arginine, the substrate for nitric oxide synthase (NOS), researchers began to investigate homoarginine's potential involvement in the NO pathway[1][4].
A significant breakthrough came with large-scale epidemiological studies, such as the Ludwigshafen Risk and Cardiovascular Health (LURIC) study, which revealed a strong inverse association between circulating homoarginine levels and cardiovascular mortality[5][6][7]. These findings sparked a surge in research interest, transforming homoarginine from a metabolic curiosity into a clinically relevant biomarker. Subsequent studies have consistently demonstrated that low homoarginine concentrations are an independent risk factor for adverse outcomes in cardiovascular diseases, chronic kidney disease, and stroke[5][6][8][9].
Biosynthesis and Metabolism of L-Homoarginine
L-homoarginine is endogenously synthesized in humans and animals, primarily in the kidneys and liver[10][11]. Two main pathways contribute to its production:
-
The primary pathway involves the enzyme L-arginine:glycine amidinotransferase (AGAT) , which is also a key enzyme in creatine (B1669601) synthesis[8][10][12][13]. AGAT catalyzes the transfer of an amidino group from L-arginine to the epsilon-amino group of L-lysine, yielding L-homoarginine and L-ornithine[1]. Genome-wide association studies have solidified the central role of AGAT in regulating plasma homoarginine levels[8][12].
-
An alternative, minor pathway involves enzymes of the urea (B33335) cycle . In this pathway, L-lysine is converted to homocitrulline, which is then metabolized to homoargininosuccinate and finally to L-homoarginine[1]. However, the contribution of this pathway to the overall homoarginine pool is considered to be less significant than the AGAT-mediated synthesis[5].
The catabolism of homoarginine is less well understood but is known to occur through several routes. It can be metabolized by arginase to produce lysine (B10760008) and urea[5]. Additionally, homoarginine can serve as a substrate for nitric oxide synthase (NOS), leading to the production of NO and homocitrulline[5][9]. Another catabolic pathway involves alanine:glyoxylate aminotransferase 2 (AGXT2), which converts homoarginine to 6-guanidino-2-oxocaproic acid (GOCA)[5]. Homoarginine is also excreted in the urine[5].
Quantitative Data on L-Homoarginine Concentrations
The concentration of L-homoarginine in biological fluids and tissues is a critical parameter in clinical and research settings. The following tables summarize available quantitative data.
Table 1: Plasma/Serum L-Homoarginine Concentrations in Healthy Individuals
| Population | Sample Type | Mean ± SD (µmol/L) | Median [25th; 75th percentile] (µmol/L) | Reference |
| German Gutenberg Health Study (Healthy Participants) | EDTA Plasma | - | 1.88 [1.47; 2.41] | [12] |
| German Gutenberg Health Study (Healthy Women) | EDTA Plasma | - | 1.77 [1.38; 2.26] | [12] |
| German Gutenberg Health Study (Healthy Men) | EDTA Plasma | - | 2.01 [1.61; 2.56] | [12] |
| LURIC Study (Coronary Angiography Patients) | Serum | 2.6 ± 1.1 | - | [7][14] |
| Framingham Offspring Study | Plasma | 1.66 ± 0.73 | 1.56 [1.14; 2.07] | [4] |
| Dallas Heart Study | Plasma | - | 2.80 [2.14; 3.54] | [15] |
Table 2: Plasma/Serum L-Homoarginine Concentrations in Disease States
| Disease State | Sample Type | Mean ± SD (µmol/L) | Median [25th; 75th percentile] (µmol/L) | Key Findings | Reference |
| Chronic Kidney Disease (Pre-Dialysis) | Plasma | 2.5 ± 1.1 | - | Lower levels with lower GFR. | [13] |
| Hemodialysis Patients (Type 2 Diabetes) | Serum | 1.2 ± 0.5 | - | Significantly lower than in patients referred for coronary angiography. | [14] |
| ST-Elevation Myocardial Infarction (High SYNTAX Score) | Serum | 1.3 ± 0.7 | - | Significantly lower compared to low SYNTAX score group (2.0 ± 0.9). | [16] |
| Stroke (Fatal Outcome) | Plasma | 0.96 ± 0.64 | - | Lower compared to survivors (1.27 ± 0.72). | [8] |
Table 3: L-Homoarginine Concentrations in Other Biological Samples
| Sample Type | Condition | Concentration | Reference |
| Skeletal Muscle Interstitium | Healthy | Greater than adipose tissue | [10][17] |
| Adipose Tissue Interstitium | Healthy | 0.17 ± 0.03 µM (lean subjects) | [17] |
| Urine | Renal Transplant Recipients | 1.62 [1.09-2.61] µmol/24 h | [18] |
| Urine | Healthy Controls | 2.46 [1.65-4.06] µmol/24 h | [18] |
Experimental Protocols
Accurate quantification of L-homoarginine and the assessment of its impact on enzyme activity are crucial for research and clinical applications. This section provides detailed methodologies for key experiments.
Quantification of L-Homoarginine by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of homoarginine in biological matrices.
4.1.1. Sample Preparation (Human Plasma/Serum) [19][20]
-
Thaw Samples: Thaw frozen plasma or serum samples on ice.
-
Internal Standard Spiking: To 100 µL of sample, add an appropriate amount of a stable isotope-labeled internal standard (e.g., d4-L-homoarginine or d7-ADMA).
-
Protein Precipitation: Add 300-1000 µL of ice-cold methanol (B129727).
-
Vortexing: Vortex the mixture vigorously for 10-30 seconds.
-
Incubation: Store the samples at -20°C for 1 hour to enhance protein precipitation.
-
Centrifugation: Centrifuge at 10,000-13,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen gas at 40-60°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).
-
Injection: Inject an aliquot (e.g., 10-20 µL) into the LC-MS/MS system.
4.1.2. Chromatographic and Mass Spectrometric Conditions [19]
-
LC Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., Supelcosil™ LC-Si, 3.3 cm × 4.6 mm, 3 µm) is often used for good retention of the polar analyte.
-
Mobile Phase: An isocratic elution with a mobile phase consisting of a mixture of an aqueous solution (e.g., 0.1% formic acid in water) and an organic modifier with a buffer (e.g., 100 mM ammonium (B1175870) formate (B1220265) in water, pH 4.5) is typically employed.
-
Flow Rate: A low flow rate, such as 100 µL/min, is common.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used.
-
Detection: Multiple reaction monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for homoarginine and its internal standard should be optimized. A common transition for homoarginine is m/z 189.2 → 144.
Quantification of L-Homoarginine by HPLC with Pre-column Derivatization
This method offers a sensitive alternative to LC-MS/MS, particularly when mass spectrometry is not available.
4.2.1. Derivatization and Sample Preparation [21]
-
Sample Deproteinization: Precipitate proteins in plasma or tissue homogenates using a suitable agent (e.g., perchloric acid) followed by neutralization.
-
Derivatization Reagent: Prepare a fresh derivatization solution containing o-phthalaldehyde (B127526) (OPA) and a thiol, such as N-acetyl-L-cysteine (NAC), in a borate (B1201080) buffer.
-
Automated Derivatization: In an autosampler, mix a small volume of the deproteinized sample with the derivatization reagent. The reaction to form a fluorescent derivative is typically rapid.
-
Injection: Inject the derivatized sample onto the HPLC system.
4.2.2. Chromatographic and Detection Conditions [21]
-
HPLC Column: A reversed-phase C18 column is used to separate the derivatized amino acids.
-
Mobile Phase: A gradient elution with a mobile phase system consisting of an aqueous buffer (e.g., sodium acetate (B1210297) with tetrahydrofuran) and an organic solvent (e.g., methanol or acetonitrile) is typically used.
-
Detection: A fluorescence detector is used, with excitation and emission wavelengths set to approximately 340 nm and 450 nm, respectively, for the OPA-NAC derivatives.
Nitric Oxide Synthase (NOS) Activity Assay
This assay measures the production of nitric oxide from a substrate, which can be adapted to assess the efficacy of homoarginine as a NOS substrate. Commercially available kits provide a convenient way to perform this assay.
NOS catalyzes the conversion of L-arginine (or L-homoarginine) to L-citrulline (or homocitrulline) and nitric oxide (NO). The NO produced is rapidly oxidized to nitrite (B80452) and nitrate (B79036). The total nitrite and nitrate concentration is measured using the Griess reagent after the enzymatic conversion of nitrate to nitrite by nitrate reductase.
4.3.2. General Protocol using a Commercial Kit [22]
-
Sample Preparation: Prepare cell or tissue lysates by homogenization in the provided assay buffer, followed by centrifugation to remove debris. Determine the protein concentration of the supernatant.
-
Reaction Setup: In a 96-well plate, add the sample (lysate or purified NOS enzyme), NOS substrate (L-arginine or L-homoarginine), and necessary cofactors (NADPH, FAD, FMN, tetrahydrobiopterin, calmodulin).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes) to allow for NO production.
-
Nitrate Reduction: Add nitrate reductase and its cofactor to convert all nitrate to nitrite.
-
Griess Reaction: Add the Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine), which react with nitrite to form a colored azo dye.
-
Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of nitrite. NOS activity is then calculated based on the amount of nitrite produced per unit time per amount of protein.
Arginase Activity Assay
This assay is used to determine the inhibitory effect of homoarginine on arginase activity. Commercially available colorimetric assay kits are widely used.
Arginase catalyzes the hydrolysis of L-arginine to L-ornithine and urea. The assay measures the amount of urea produced. In a coupled enzymatic reaction, the urea is hydrolyzed by urease to ammonia (B1221849), which is then used in a reaction that produces a colored or fluorescent product. The inhibitory effect of homoarginine is assessed by including it in the reaction mixture and observing the decrease in product formation.
4.4.2. General Protocol using a Commercial Kit [25]
-
Sample Preparation: Prepare cell or tissue lysates as described for the NOS assay.
-
Reaction Setup: In a 96-well plate, add the sample (lysate or purified arginase), L-arginine as the substrate, and varying concentrations of L-homoarginine (the inhibitor).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time to allow for the arginase reaction to proceed.
-
Urea Detection: Add the urea detection reagent mixture, which typically contains urease and a probe that reacts with the ammonia produced.
-
Incubation: Incubate for a further period to allow the color or fluorescence to develop.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Analysis: Calculate the arginase activity and the percentage of inhibition by homoarginine at different concentrations to determine its inhibitory potency (e.g., IC50).
Signaling and Metabolic Pathways
The biological effects of L-homoarginine are mediated through its interaction with several key metabolic and signaling pathways.
L-Homoarginine Metabolism
The synthesis and degradation of L-homoarginine are interconnected with the urea cycle and creatine biosynthesis.
Caption: Metabolic pathways of L-homoarginine synthesis and catabolism.
L-Homoarginine's Role in the Nitric Oxide Pathway
L-homoarginine influences the nitric oxide pathway through multiple mechanisms, ultimately impacting endothelial function and vascular tone.
Caption: Mechanisms of L-homoarginine's influence on the nitric oxide pathway.
Experimental Workflow for L-Homoarginine Quantification
The following diagram illustrates a typical workflow for the quantification of L-homoarginine in biological samples using LC-MS/MS.
Caption: A typical experimental workflow for L-homoarginine quantification.
Conclusion
L-homoarginine has emerged from relative obscurity to become a molecule of significant interest in the fields of cardiovascular and renal research. Its discovery and the subsequent elucidation of its metabolic pathways have highlighted its intricate connections to fundamental biological processes, including nitric oxide signaling and energy metabolism. The consistent observation of low homoarginine levels as a risk factor for adverse clinical outcomes underscores its potential as a valuable biomarker. While further research is needed to fully understand its physiological roles and therapeutic potential, the methodologies and data presented in this guide provide a solid foundation for future investigations into this fascinating molecule. The continued exploration of L-homoarginine holds promise for the development of new diagnostic and therapeutic strategies for a range of human diseases.
References
- 1. Population kinetics of homoarginine and optimized supplementation for cardiovascular risk reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Analysis of Amino Acids Using Precolumn Derivatization, HPLC, and Electrochemical Detection | Springer Nature Experiments [experiments.springernature.com]
- 4. Association of Lower Plasma Homoarginine Concentrations with Greater Risk of All-Cause Mortality in the Community: The Framingham Offspring Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Homoarginine and Mortality in Pre-Dialysis Chronic Kidney Disease (CKD) Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Homoarginine, cardiovascular risk, and mortality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Homoarginine in the renal and cardiovascular systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Plasma and tissue homoarginine concentrations in healthy and obese humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Reference intervals of plasma homoarginine from the German Gutenberg Health Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Homoarginine and Progression of Chronic Kidney Disease: Results from the Mild to Moderate Kidney Disease Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. ahajournals.org [ahajournals.org]
- 16. Effect of Homoarginine on Coronary Artery Complexity and Atherosclerotic Burden in Patients with STEMI - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. High urinary homoarginine excretion is associated with low rates of all-cause mortality and graft failure in renal transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determination of Homoarginine, Arginine, NMMA, ADMA, and SDMA in Biological Samples by HPLC-ESI-Mass Spectrometry [mdpi.com]
- 20. Developing a robust, fast and reliable measurement method for the analysis of methylarginine derivatives and related metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Analysis of L-homoarginine in biological samples by HPLC involving precolumn derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. Nitric Oxide Synthase Assay Kit | ABIN1000324 [antibodies-online.com]
- 24. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]
- 25. assaygenie.com [assaygenie.com]
- 26. Arginase Activity Assay Kit (Colorimetric) (ab180877) | Abcam [abcam.com]
H-HoArg-OH (Homoarginine) as a Biomarker for Cardiovascular Disease: An In-depth Technical Guide
Introduction
Cardiovascular diseases (CVDs) remain a leading cause of morbidity and mortality worldwide, necessitating the identification of novel biomarkers for improved risk stratification and the development of new therapeutic strategies. Emerging evidence has highlighted the significant role of the non-proteinogenic amino acid L-homoarginine (H-HoArg-OH) as a potential protective factor in cardiovascular health. Numerous epidemiological studies have consistently demonstrated an inverse association between circulating homoarginine levels and the incidence of adverse cardiovascular events and mortality. This technical guide provides a comprehensive overview of the current understanding of homoarginine's role as a cardiovascular biomarker, intended for researchers, scientists, and professionals in drug development. The guide details the biochemical pathways, summarizes key clinical data, and outlines experimental protocols for the investigation of this promising molecule.
Biochemical Background and Metabolism
Homoarginine is a structural analogue of L-arginine, containing an additional methylene (B1212753) group in its carbon chain. Its synthesis and degradation are intricately linked to arginine and lysine (B10760008) metabolism.
Synthesis:
The primary enzyme responsible for endogenous homoarginine synthesis is arginine:glycine amidinotransferase (AGAT) . While AGAT's main function is in creatine (B1669601) synthesis, it can also utilize lysine as a substrate, transferring an amidino group from arginine to lysine to form homoarginine. Another enzyme, ornithine transcarbamoylase (OTC) , a key component of the urea (B33335) cycle, can also synthesize homoarginine from lysine, although with a lower affinity compared to its natural substrate, ornithine.
Degradation:
Homoarginine is catabolized through several enzymatic pathways:
-
Nitric Oxide Synthases (NOS): Similar to L-arginine, homoarginine can serve as a substrate for NOS, leading to the production of nitric oxide (NO) and L-homocitrulline.
-
Arginases: These enzymes hydrolyze homoarginine to lysine and urea.
-
Alanine:glyoxylate aminotransferase 2 (AGXT2): This enzyme is involved in the degradation of homoarginine to 6-guanidino-2-oxocaproic acid (GOCA).
Signaling Pathways and Mechanism of Action
The cardioprotective effects of homoarginine are primarily attributed to its influence on nitric oxide (NO) bioavailability . NO is a critical signaling molecule in the cardiovascular system, regulating vascular tone, inhibiting platelet aggregation, and preventing leukocyte adhesion to the endothelium. Endothelial dysfunction, characterized by reduced NO bioavailability, is a key early event in the pathogenesis of atherosclerosis.
Homoarginine enhances NO availability through two main mechanisms:
-
Direct Substrate for NOS: Homoarginine can act as a direct, albeit weaker, substrate for nitric oxide synthase (NOS) to produce NO.
-
Inhibition of Arginase: Homoarginine is a competitive inhibitor of arginase. Arginase competes with NOS for their common substrate, L-arginine. By inhibiting arginase, homoarginine increases the intracellular concentration of L-arginine, thereby promoting NO production by NOS.
Homoarginine as a Cardiovascular Biomarker: Clinical Evidence
A substantial body of clinical evidence from large-scale observational studies supports the role of low homoarginine levels as an independent risk factor for cardiovascular disease and mortality.
Data from Major Cohort Studies
The following tables summarize the key quantitative findings from prominent cohort studies investigating the association between homoarginine levels and cardiovascular outcomes.
Table 1: The Ludwigshafen Risk and Cardiovascular Health (LURIC) Study
| Parameter | Value |
| Study Population | 3,305 subjects referred for coronary angiography. |
| Mean Homoarginine Level | 2.6 ± 1.1 µmol/L |
| Follow-up | Median of 7.7 years |
| Key Finding | Patients in the lowest homoarginine quartile (<1.85 µmol/L) had a >4-fold higher rate of cardiovascular death (Hazard Ratio [HR]: 4.1; 95% Confidence Interval [CI]: 3.0–5.7) compared to the highest quartile (>3.1 µmol/L) after adjusting for age and sex. |
| Additional Observation | Lower homoarginine levels were associated with lower estimated glomerular filtration rate and higher levels of endothelial dysfunction markers (ICAM-1 and VCAM-1). |
Table 2: The German Diabetes Dialysis (4D) Study
| Parameter | Value |
| Study Population | 1,244 patients with type 2 diabetes mellitus on maintenance hemodialysis. |
| Mean Homoarginine Level | 1.2 ± 0.5 µmol/L |
| Follow-up | Median of 4 years |
| Key Finding | Mortality was 2-fold higher in patients in the lowest homoarginine quartile (<0.87 µmol/L) compared to the highest quartile (>1.4 µmol/L). Lower homoarginine levels were associated with a more than three-fold increased risk of sudden cardiac death. |
| Additional Observation | Hemodialysis patients had significantly lower homoarginine levels and a 5-fold increased mortality rate compared to the LURIC cohort. |
Table 3: The Dallas Heart Study
| Parameter | Value |
| Study Population | 3,514 multi-ethnic participants. |
| Median Homoarginine Level | 2.80 (2.14-3.54) µmol/L |
| Follow-up | Median of 9.4 years |
| Key Finding | Higher homoarginine was associated with a lower rate of major adverse cardiovascular events (HR: 0.86; 95% CI: 0.75–0.98 per 1 log SD increase) and lower all-cause mortality (HR: 0.82; 95% CI: 0.73–0.92 per 1 log SD increase) in multivariable models. |
| Additional Observation | Homoarginine was inversely and independently associated with aortic wall thickness, a marker of subclinical atherosclerosis. |
Table 4: The Framingham Offspring Study
| Parameter | Value |
| Study Population | 3,331 participants. |
| Mean Age | 58.6 years |
| Follow-up | Median of 18 years |
| Key Finding | Higher homoarginine levels were associated with a lower risk of all-cause mortality (HR per SD increment: 0.83; 95% CI: 0.74–0.93) after adjusting for standard CVD risk factors and asymmetric dimethylarginine (ADMA). |
| Additional Observation | Participants with higher homoarginine and lower ADMA (an endogenous NOS inhibitor) had a lower mortality risk compared to those with low levels of both. |
Experimental Protocols
Accurate and reliable quantification of homoarginine in biological matrices is crucial for both clinical research and diagnostics. The two most commonly employed methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Quantification of Homoarginine by LC-MS/MS
LC-MS/MS is considered the gold standard for the quantification of small molecules like homoarginine due to its high sensitivity and specificity.
Principle: This method involves the chromatographic separation of homoarginine from other plasma components, followed by its ionization and detection by a mass spectrometer. The mass spectrometer is set to detect a specific mass-to-charge ratio (m/z) of the parent ion and a specific m/z of a fragment ion, ensuring high specificity. An isotope-labeled internal standard is typically used for accurate quantification.
Detailed Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma or serum, add 100 µL of a precipitation solution (e.g., methanol (B129727) or acetonitrile) containing a known concentration of a stable isotope-labeled internal standard (e.g., d4-L-homoarginine).
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for analysis.
-
-
Chromatographic Separation (HILIC):
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) silica (B1680970) column is commonly used for the separation of polar analytes like homoarginine.
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) in water with formic acid) and an organic solvent (e.g., acetonitrile). The specific composition and gradient profile need to be optimized for the specific column and system.
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for homoarginine and the internal standard are monitored. For example, for homoarginine, a transition of m/z 189.2 -> 144.1 might be used.
-
Data Analysis: The concentration of homoarginine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of homoarginine.
-
Quantification of Homoarginine by ELISA
Commercially available ELISA kits offer a high-throughput and more accessible alternative to LC-MS/MS.
Principle: This is a competitive immunoassay. Homoarginine in the sample competes with a fixed amount of enzyme-labeled homoarginine for binding to a limited number of antibodies coated on a microplate. The amount of enzyme-labeled homoarginine bound to the antibody is inversely proportional to the concentration of homoarginine in the sample.
Detailed Methodology (based on a typical commercial kit):
-
Sample Preparation and Acylation:
-
Plasma, serum, or cell culture samples are used.
-
An acylation step is performed to derivatize homoarginine, which is necessary for antibody recognition. This typically involves adding an acylation reagent to the samples, standards, and controls.
-
-
Immunoassay:
-
Pipette the acylated standards, controls, and samples into the wells of the antibody-coated microplate.
-
Add the enzyme-conjugated homoarginine to each well.
-
Incubate for a specified time (e.g., 90 minutes) at room temperature with shaking. During this time, the homoarginine from the sample and the enzyme-conjugated homoarginine compete for binding to the antibodies.
-
Wash the plate multiple times with a wash buffer to remove unbound reagents.
-
-
Signal Detection:
-
Add a substrate solution (e.g., TMB) to each well. The enzyme bound to the plate will convert the substrate into a colored product.
-
Incubate for a specified time (e.g., 25 minutes) at room temperature.
-
Add a stop solution to terminate the reaction.
-
Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
A standard curve is generated by plotting the absorbance of the standards against their known concentrations.
-
The concentration of homoarginine in the samples is determined by interpolating their absorbance values on the standard curve.
-
Experimental Animal Models: The AGAT Knockout Mouse
Genetically modified animal models are invaluable for elucidating the causal role of homoarginine in cardiovascular disease. The L-arginine:glycine amidinotransferase (AGAT) knockout (KO) mouse is a key model for studying the effects of homoarginine deficiency.
Experimental Design:
-
Animal Model: AGAT knockout mice, which are unable to synthesize homoarginine endogenously, and their wild-type littermates are used.
-
Induction of Cardiovascular Disease:
-
Myocardial Infarction: This can be induced by surgically ligating the left anterior descending (LAD) coronary artery.
-
Pressure Overload-induced Heart Failure: This can be induced by transverse aortic constriction (TAC).
-
Atherosclerosis: This can be studied by crossing AGAT KO mice with atherosclerosis-prone models like ApoE or LDLR knockout mice and feeding them a high-fat diet.
-
-
Experimental Groups:
-
Wild-type control group.
-
AGAT KO group.
-
AGAT KO group with homoarginine supplementation in drinking water or diet.
-
-
Endpoint Analysis:
-
Cardiac Function: Assessed by echocardiography to measure parameters like ejection fraction, fractional shortening, and ventricular dimensions.
-
Infarct Size and Fibrosis: Determined by histological staining of heart sections.
-
Atherosclerotic Plaque Area: Quantified in the aorta by staining with Oil Red O.
-
Biochemical Markers: Measurement of plasma levels of cardiac troponins, natriuretic peptides, and inflammatory markers.
-
Conclusion and Future Directions
The evidence strongly suggests that low circulating levels of this compound are an independent risk factor for cardiovascular disease and all-cause mortality. Its role in modulating nitric oxide bioavailability provides a plausible mechanistic link to its observed cardioprotective effects. While LC-MS/MS and ELISA provide reliable methods for its quantification, and animal models offer a platform for mechanistic studies, further research is needed. Specifically, prospective randomized controlled trials are required to determine whether homoarginine supplementation can reduce cardiovascular events in high-risk populations. Such studies will be crucial in translating the findings from observational and preclinical research into clinical practice and potentially establishing homoarginine as a therapeutic target in the prevention and treatment of cardiovascular disease.
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation of L-Homoarginine from L-Arginine
[AN-HPLC-001]
Abstract
This application note details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation and quantification of L-Homoarginine from its structural analog, L-Arginine. Due to the lack of a significant chromophore in these amino acids, pre-column derivatization with o-phthalaldehyde (B127526) (OPA) and a thiol reagent is employed to form highly fluorescent isoindole derivatives.[1][2] This allows for sensitive fluorescence detection. The method is applicable to various sample matrices, including biological fluids and pharmaceutical preparations, after appropriate sample preparation.
Introduction
L-Arginine is a critical amino acid involved in numerous physiological processes, including the synthesis of nitric oxide (NO). L-Homoarginine, a higher homolog of L-arginine, can also serve as a substrate for nitric oxide synthase and has been implicated in cardiovascular health and disease.[3][4] Accurate quantification and separation of these two compounds are crucial for research in physiology, pharmacology, and drug development. Their structural similarity, however, presents a challenge for chromatographic separation. This note provides a detailed protocol for their separation using RP-HPLC with pre-column derivatization, a widely adopted and reliable technique.[3][5][6]
Principle of Separation
The separation is achieved using a reversed-phase C18 column. While native L-Arginine and L-Homoarginine are highly polar and exhibit poor retention on such columns, the pre-column derivatization with OPA renders them more hydrophobic.[7] The subtle difference in the length of the side chain between the derivatized L-Arginine and L-Homoarginine is sufficient to allow for their differential interaction with the stationary phase, enabling their separation. A gradient elution with a buffered aqueous mobile phase and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used to achieve optimal resolution.[5][6]
Experimental Protocols
Reagents and Materials
-
L-Arginine hydrochloride
-
L-Homoarginine hydrochloride
-
o-Phthalaldehyde (OPA)
-
3-Mercaptopropionic acid (3-MPA) or N-acetyl-L-cysteine (NAC)[3][5]
-
Boric acid
-
Sodium hydroxide (B78521)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Hydrochloric acid
-
Solid-Phase Extraction (SPE) columns (Cation-exchange) for biological samples[5][6]
Instrumentation
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
Fluorescence detector
Preparation of Solutions
-
Borate (B1201080) Buffer (0.4 M, pH 10.4): Dissolve 2.47 g of boric acid in 100 mL of HPLC grade water. Adjust the pH to 10.4 with a concentrated sodium hydroxide solution.
-
Derivatization Reagent (OPA/3-MPA): Dissolve 40 mg of OPA in 1 mL of methanol. Add 40 µL of 3-MPA and then add 8.9 mL of 0.4 M borate buffer (pH 10.4). This solution should be prepared fresh daily and protected from light.
-
Mobile Phase A: Prepare a buffer solution (e.g., 25 mM sodium phosphate) and adjust the pH (e.g., to 7.2). The exact composition may vary depending on the specific application.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Standard Stock Solutions: Prepare individual stock solutions of L-Arginine and L-Homoarginine (e.g., 1 mg/mL) in 0.1 M HCl. Store at 4°C.
-
Working Standard Solutions: Prepare a series of mixed working standard solutions by diluting the stock solutions with 0.1 M HCl to cover the desired concentration range for the calibration curve.
Sample Preparation (for Biological Fluids)
-
Deproteinization: For plasma or serum samples, deproteinize by adding an equal volume of 10% (w/v) trichloroacetic acid or by ultrafiltration. Centrifuge to pellet the precipitated protein.
-
Solid-Phase Extraction (SPE):
-
Condition a cation-exchange SPE cartridge with methanol followed by water.
-
Load the supernatant from the deproteinization step onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the amino acids with an appropriate elution solvent (e.g., 2 M ammonium (B1175870) hydroxide).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 0.1 M HCl.
-
Derivatization Procedure
-
In an autosampler vial, mix a specific volume of the standard or prepared sample (e.g., 50 µL) with the OPA/3-MPA derivatization reagent (e.g., 50 µL).
-
Allow the reaction to proceed for a short, fixed time (e.g., 2 minutes) at room temperature before injection.[8] The timing should be consistent for all samples and standards.
HPLC Conditions
-
Column: Purospher STAR RP-18e (or equivalent C18 column), 5 µm, 4.6 x 150 mm[5][6]
-
Mobile Phase:
-
A: 25 mM Sodium Phosphate, pH 7.2
-
B: 50:50 (v/v) Acetonitrile:Methanol
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-15 min: 10-55% B (linear gradient)
-
15-17 min: 55-100% B (linear gradient)
-
17-20 min: 100% B (hold)
-
20-22 min: 100-10% B (linear gradient)
-
22-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Fluorescence Detection:
Data Presentation
The following table summarizes typical retention times obtained for L-Arginine and L-Homoarginine under the described RP-HPLC conditions with OPA derivatization.
| Analyte | Retention Time (min) |
| L-Arginine | ~12.5 |
| L-Homoarginine | ~14.0 |
Note: Retention times are approximate and may vary depending on the specific HPLC system, column, and exact mobile phase composition.
The following table provides quantitative data from a published study using a similar method for the analysis of L-Arginine and L-Homoarginine in human urine samples after OPA/3MPA derivatization and separation on a Purospher STAR RP-18e column.[5][6]
| Parameter | L-Arginine | L-Homoarginine |
| Linearity Range (nmol/mL) | 12 - 285 | 15 - 235 |
| Correlation Coefficient (r²) | > 0.9980 | > 0.9980 |
| Inter-day Precision (CV%) | < 6.0% | < 6.0% |
Visualizations
References
- 1. myfoodresearch.com [myfoodresearch.com]
- 2. Amino Acid Analysis by o-Phthaldialdehyde Precolumn Derivatization and Reverse-Phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 3. Analysis of L-homoarginine in biological samples by HPLC involving precolumn derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Homoarginine, Arginine, NMMA, ADMA, and SDMA in Biological Samples by HPLC-ESI-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of L-arginine and 12 molecules participating in its metabolic cycle by gradient RP-HPLC method: application to human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. helixchrom.com [helixchrom.com]
- 8. jascoinc.com [jascoinc.com]
Application Note: Quantitative Analysis of H-HoArg-OH in Tissue Samples by Mass Spectrometry
Introduction
L-Homoarginine (H-HoArg-OH), a non-proteinogenic amino acid, is increasingly recognized as a critical modulator of nitric oxide (NO) signaling and a biomarker for cardiovascular health.[1][2][3] Structurally similar to L-arginine, homoarginine serves as a substrate for nitric oxide synthase (NOS) and an inhibitor of arginase, thereby influencing NO bioavailability.[4][5] Dysregulation of homoarginine levels has been associated with various pathological conditions, including cardiovascular diseases, making its accurate quantification in tissues essential for preclinical and clinical research.[2][6] This application note provides a detailed protocol for the analysis of this compound in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[7]
Biological Significance of Homoarginine
Homoarginine is endogenously synthesized from lysine (B10760008) and arginine by the enzyme arginine:glycine amidinotransferase (AGAT).[1][4] It can be catabolized by arginases to lysine and urea, and by nitric oxide synthases to produce NO and homocitrulline.[1] By inhibiting arginase, homoarginine can increase the intracellular concentration of arginine, further promoting NO production.[4] Given the vital role of NO in vasodilation, anti-inflammatory processes, and anti-platelet aggregation, understanding the tissue-specific distribution of homoarginine is crucial for elucidating its physiological and pathophysiological roles.
Signaling Pathway of Homoarginine
Caption: Metabolic pathway of L-homoarginine synthesis and its role in nitric oxide signaling.
Experimental Protocols
This section details the protocol for the extraction and quantification of this compound from tissue samples using LC-MS/MS.
1. Materials and Reagents
-
This compound standard (Sigma-Aldrich)
-
Stable isotope-labeled internal standard (e.g., 13C715N4-HArg)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Phosphate-buffered saline (PBS)
-
Proteinase inhibitor cocktail
-
Tissue homogenizer (e.g., bead beater or sonicator)
-
Centrifuge
-
LC-MS/MS system (e.g., triple quadrupole)
2. Sample Preparation
A robust and reproducible sample preparation protocol is critical for accurate quantification.
Caption: Workflow for tissue sample preparation for this compound analysis.
Protocol Steps:
-
Tissue Homogenization:
-
Accurately weigh 10-50 mg of frozen tissue.
-
Add ice-cold PBS containing a proteinase inhibitor cocktail at a 1:10 (w/v) ratio.
-
Homogenize the tissue using a bead beater or sonicator until a uniform homogenate is achieved. Keep samples on ice throughout the process.
-
-
-
To 100 µL of tissue homogenate, add 300 µL of ice-cold methanol containing the internal standard.
-
Vortex vigorously for 30 seconds.
-
Incubate at -20°C for 1 hour to facilitate protein precipitation.[5]
-
-
Extraction:
-
Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the extracted this compound.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).
-
Vortex and centrifuge to pellet any insoluble material.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is suitable for separating this compound from other endogenous compounds.[9]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 2% to 95% Mobile Phase B over 10 minutes is a good starting point.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5-10 µL
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
4. Data Analysis and Quantification
-
A calibration curve is generated by plotting the peak area ratio of the this compound standard to the internal standard against the concentration of the standard.
-
The concentration of this compound in the tissue samples is then determined from this calibration curve.
-
Results are typically expressed as pmol/mg or nmol/g of tissue.
Quantitative Data
The following table summarizes representative concentrations of this compound in various human tissues as reported in the literature. It is important to note that these values can vary depending on the analytical method, and the physiological and pathological state of the subject.
| Tissue Type | This compound Concentration (µM) | Reference |
| Plasma | 1.74 ± 0.25 | [11] |
| Skeletal Muscle | Higher than adipose tissue | [11] |
| Adipose Tissue | Lower than skeletal muscle | [11] |
Note: The study by Atzler et al. (2014) indicated that this compound concentrations were greater in skeletal muscle compared to adipose tissue but did not provide specific mean and standard deviation values for these tissues.[11]
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in tissue samples.[8][12] This protocol can be readily implemented in research and drug development settings to investigate the role of homoarginine in various physiological and disease processes. The accurate measurement of tissue-specific homoarginine levels will undoubtedly contribute to a better understanding of its biological functions and its potential as a therapeutic target.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Novel Biosynthesis, Metabolism and Physiological Functions of L-Homoarginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for Homo-L-arginine (HMDB0000670) [hmdb.ca]
- 4. Homoarginine - Wikipedia [en.wikipedia.org]
- 5. Determination of Homoarginine, Arginine, NMMA, ADMA, and SDMA in Biological Samples by HPLC-ESI-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of L-homoarginine in biological samples by HPLC involving precolumn derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Optimized MRM-Based Workflow of the l-Arginine/Nitric Oxide Pathway Metabolites Revealed Disease- and Sex-Related Differences in the Cardiovascular Field [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of homoarginine in human and mouse plasma by LC-MS/MS and ELISA: a comparison and a biological application - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Synthesis of Peptides Containing L-Homoarginine
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Homoarginine, a homolog of L-arginine, is a non-proteinogenic amino acid of increasing interest in biomedical research and drug development. Its incorporation into peptides can modulate biological activity, enhance stability against enzymatic degradation, and serve as a valuable tool in structure-activity relationship (SAR) studies. This document provides detailed application notes and protocols for the efficient solid-phase peptide synthesis (SPPS) of peptides containing L-Homoarginine using Fmoc/tBu chemistry.
The protocols outlined below are based on established methods for the incorporation of sterically demanding amino acids, particularly L-Arginine derivatives, which share significant chemical similarities with L-Homoarginine. The provided quantitative data, while primarily derived from studies on L-Arginine, serves as a robust guideline for optimizing the synthesis of L-Homoarginine-containing peptides.
Key Considerations for L-Homoarginine Incorporation
The primary challenge in the synthesis of peptides containing L-Homoarginine lies in the efficient and complete coupling of the bulky guanidino side chain. Key factors to consider for successful synthesis include:
-
Side-Chain Protection: The guanidino group of L-Homoarginine must be protected to prevent side reactions during peptide assembly. The most commonly used protecting group for this purpose is the acid-labile 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group. Fmoc-L-Homoarginine(Pbf)-OH is the commercially available derivative of choice for Fmoc-based SPPS.
-
Coupling Reagents: Due to the steric hindrance of the Pbf group, highly efficient coupling reagents are recommended to ensure complete acylation of the N-terminal amine. Uronium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are preferred.
-
δ-Lactam Formation: A potential side reaction during the activation of Fmoc-Arg(Pbf)-OH, and by extension Fmoc-hArg(Pbf)-OH, is the formation of a stable six-membered δ-lactam, which is incapable of coupling to the growing peptide chain. This can lead to deletion sequences. Optimized coupling protocols, such as in-situ activation, can minimize this side reaction.
-
Cleavage and Deprotection: A strong acid, typically trifluoroacetic acid (TFA), is required for the final cleavage of the peptide from the resin and the removal of the Pbf and other acid-labile side-chain protecting groups. The cleavage cocktail should contain scavengers to trap reactive carbocations generated during this process, thereby preventing modification of sensitive residues like tryptophan and methionine.
-
Purification: The crude peptide is typically purified to homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol describes the manual synthesis of a generic peptide containing an L-Homoarginine residue on a Rink Amide resin, yielding a C-terminally amidated peptide.
1.1. Resin Swelling:
-
Place Rink Amide resin (e.g., 0.5 mmol/g loading capacity) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
1.2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine (B6355638) in DMF to the resin.
-
Agitate for 5 minutes at room temperature.
-
Drain the solution.
-
Repeat the 20% piperidine in DMF treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min).
1.3. Amino Acid Coupling (for standard amino acids):
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and N,N-diisopropylethylamine (DIEA) (6 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate for 1-2 hours at room temperature.
-
Wash the resin with DMF (3 x 1 min).
-
Perform a Kaiser test to confirm complete coupling (ninhydrin-negative). If the test is positive, repeat the coupling step.
1.4. L-Homoarginine Coupling (Optimized Protocol):
-
In a separate vessel, dissolve Fmoc-L-Homoarginine(Pbf)-OH (3 equivalents) and HATU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution and agitate for 2 minutes.
-
Immediately add the activated solution to the deprotected peptide-resin.
-
Agitate for 2-4 hours at room temperature. A double coupling (repeating the coupling step with a fresh solution of activated amino acid) is recommended to ensure high coupling efficiency.
-
Wash the resin with DMF (5 x 1 min).
-
Confirm complete coupling with a Kaiser test.
1.5. Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 1.2.
Protocol 2: Cleavage and Deprotection
2.1. Resin Preparation:
-
After the final deprotection, wash the peptide-resin with dichloromethane (B109758) (DCM) (5 x 1 min) to remove residual DMF.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
2.2. Cleavage Cocktail Preparation:
-
Prepare a fresh cleavage cocktail. A standard and effective cocktail for peptides containing arginine-like residues is Reagent K or a simplified TFA/scavenger mixture.
-
Reagent K: TFA (82.5%), phenol (B47542) (5%), water (5%), thioanisole (B89551) (5%), 1,2-ethanedithiol (B43112) (EDT) (2.5%).
-
Standard TFA Cocktail: TFA (95%), water (2.5%), triisopropylsilane (B1312306) (TIS) (2.5%).
-
2.3. Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours. For peptides with multiple arginine or homoarginine residues, a longer cleavage time may be necessary.
-
Filter the resin and collect the filtrate into a cold centrifuge tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
2.4. Peptide Precipitation and Isolation:
-
Add the TFA filtrate dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate of the crude peptide should form.
-
Centrifuge the mixture at 3000-4000 rpm for 5-10 minutes.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 3: Purification by RP-HPLC
3.1. Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% TFA).
-
Filter the sample through a 0.45 µm syringe filter before injection.
3.2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm for analytical or a wider bore for preparative scale).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be a linear increase of Mobile Phase B from 5% to 65% over 30 minutes. The optimal gradient should be determined empirically based on the hydrophobicity of the peptide.
-
Flow Rate: 1 mL/min for an analytical column.
-
Detection: UV absorbance at 214 nm and 280 nm.
3.3. Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peaks.
-
Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity of the desired peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Pool the pure fractions and lyophilize to obtain the final purified peptide.
Data Presentation
The following tables summarize expected quantitative data based on the synthesis of arginine-containing peptides, which are anticipated to be comparable for L-Homoarginine.
Table 1: Comparison of Coupling Reagents for Fmoc-Arg(Pbf)-OH
| Coupling Reagent | Equivalents (AA:Reagent:Base) | Coupling Time (h) | Coupling Efficiency (%) |
| HBTU/DIEA | 1:0.9:2 | 2 | ~95 |
| HATU/DIEA | 1:0.9:2 | 2 | >99 |
| DIC/Oxyma | 1:1:1 | 2 | ~92 |
Data is illustrative and based on typical outcomes for arginine incorporation. Actual results may vary depending on the peptide sequence and synthesis conditions.
Table 2: Common Cleavage Cocktails for Arginine-Containing Peptides
| Reagent Name | Composition (v/v) | Application Notes |
| Standard TFA | 95% TFA, 2.5% H₂O, 2.5% TIS | Suitable for most peptides without highly sensitive residues. |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | Recommended for peptides containing Trp, Met, Cys, and multiple Arg residues. |
Table 3: Theoretical vs. Expected Yield for a Model 10-mer Peptide
| Parameter | Value |
| Resin Loading | 0.5 mmol/g |
| Amount of Resin | 200 mg |
| Theoretical Yield (100%) | ~120 mg (assuming MW of ~1200 g/mol ) |
| Expected Crude Yield | 40-60 mg (33-50%) |
| Expected Final Yield (after purification) | 10-25 mg (8-21%) |
Visualizations
Diagram 1: SPPS Workflow for L-Homoarginine Peptides
Caption: Workflow for the solid-phase synthesis of a peptide containing L-Homoarginine.
Diagram 2: L-Homoarginine and the Nitric Oxide Signaling Pathway
Application Notes and Protocols for H-HoArg-OH (NG-hydroxy-L-arginine) in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-HoArg-OH, more formally known as NG-hydroxy-L-arginine (NOHA), is a critical intermediate in the biosynthesis of nitric oxide (NO) from L-arginine, a reaction catalyzed by nitric oxide synthase (NOS). It also acts as a potent inhibitor of arginase, an enzyme that competes with NOS for the common substrate L-arginine. This dual activity makes NOHA a valuable tool for investigating the intricate balance between the NOS and arginase pathways in various physiological and pathological processes. These pathways are crucial in cellular proliferation, apoptosis, and immune responses. Understanding the effects of NOHA in cell culture can provide significant insights into disease mechanisms and aid in the development of novel therapeutic strategies.
This document provides detailed application notes and protocols for the utilization of this compound (NOHA) in cell culture studies, designed to guide researchers in accurately assessing its biological effects.
Chemical Properties
| Property | Value |
| Synonyms | NG-hydroxy-L-arginine, NOHA |
| Molecular Formula | C6H14N4O3 |
| Molecular Weight | 190.20 g/mol |
| CAS Number | 42536-89-0 |
| Appearance | White to off-white powder |
| Solubility | Soluble in water |
Biological Activity
This compound (NOHA) primarily exerts its biological effects through two key mechanisms:
-
Intermediate in Nitric Oxide Synthesis: NOHA is the direct precursor to nitric oxide (NO) and L-citrulline in the reaction catalyzed by all NOS isoforms (nNOS, eNOS, and iNOS). Supplying exogenous NOHA can bypass the initial oxidation of L-arginine, providing a direct substrate for the second step of NO synthesis.
-
Arginase Inhibition: NOHA is a potent competitive inhibitor of both arginase I and arginase II. By inhibiting arginase, NOHA can increase the bioavailability of L-arginine for the NOS pathway, thereby promoting NO production. Arginase inhibition also blocks the production of ornithine and downstream polyamines, which are essential for cell proliferation. This inhibition can lead to cytostatic and apoptotic effects in cells that are highly dependent on the arginase pathway for growth, such as certain cancer cell lines.[1][2]
Data Presentation
Quantitative Effects of this compound (NOHA) on Various Cell Lines
| Cell Line | Cell Type | NOHA Concentration | Incubation Time | Observed Effect | Reference |
| Caco-2 | Human colon carcinoma | 1-30 µM | Not specified | 30-85% inhibition of cell proliferation.[2] | [2] |
| Caco-2 | Human colon carcinoma | 3 µM | Not specified | 85% inhibition of arginase catalytic activity.[2] | [2] |
| MDA-MB-468 | Human breast cancer | Not specified | 48 hours | Inhibition of proliferation and induction of apoptosis.[1] | [1] |
| MDA-MB-468 | Human breast cancer | Not specified | Not specified | Arrested cells in the S phase of the cell cycle.[1] | [1] |
| ZR-75-30 | Human breast cancer | Not specified | Not specified | No significant effect on proliferation or apoptosis.[1] | [1] |
Experimental Protocols
Preparation of this compound (NOHA) Stock Solution
Objective: To prepare a sterile stock solution of NOHA for use in cell culture experiments.
Materials:
-
This compound (NOHA) powder
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile conical tubes (1.5 mL or 15 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of NOHA powder.
-
Dissolve the NOHA powder in sterile water or PBS to a desired stock concentration (e.g., 10 mM). Gently vortex to ensure complete dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage. For short-term use, a stock solution can be stored at 4°C for up to one week.
Note on Stability: While specific data on the stability of NOHA in cell culture media is limited, it is recommended to prepare fresh working solutions from the frozen stock for each experiment to ensure consistent activity. Amino acid derivatives in solution can be susceptible to degradation over time.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of NOHA on the viability of cultured cells.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound (NOHA) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
The next day, remove the medium and replace it with fresh medium containing various concentrations of NOHA. Include a vehicle control (medium with the same concentration of the solvent used for the NOHA stock).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Cell Proliferation Assay (BrdU Assay)
Objective: To measure the effect of NOHA on the proliferation of cultured cells by quantifying DNA synthesis.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound (NOHA) stock solution
-
BrdU (5-bromo-2'-deoxyuridine) labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody (conjugated to an enzyme like HRP)
-
Substrate for the enzyme (e.g., TMB for HRP)
-
Stop solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of NOHA for the desired duration.
-
Add BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell type's proliferation rate.
-
Remove the labeling medium and fix and denature the cellular DNA by adding the fixing/denaturing solution and incubating for 30 minutes at room temperature.
-
Wash the wells with a wash buffer.
-
Add the anti-BrdU antibody and incubate for 1 hour at room temperature.
-
Wash the wells to remove unbound antibody.
-
Add the substrate solution and incubate until color develops.
-
Add the stop solution to terminate the reaction.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB substrate) using a microplate reader.
-
Relate the absorbance values to the rate of cell proliferation.
Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To quantify the production of nitric oxide from cells treated with NOHA by measuring its stable end products, nitrite (B80452) and nitrate (B79036).
Materials:
-
Cells of interest
-
24-well or 48-well cell culture plates
-
Phenol (B47542) red-free cell culture medium
-
This compound (NOHA) stock solution
-
Griess Reagent System (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)
-
Nitrate reductase (if measuring total NO production)
-
Sodium nitrite standard solutions
-
Microplate reader
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Replace the medium with phenol red-free medium containing different concentrations of NOHA.
-
Incubate for the desired time period.
-
Collect the cell culture supernatant.
-
Optional (for total NO measurement): To convert nitrate to nitrite, incubate the supernatant with nitrate reductase according to the manufacturer's protocol.
-
In a new 96-well plate, add 50 µL of each supernatant sample and the sodium nitrite standards.
-
Add 50 µL of the sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of the N-(1-naphthyl)ethylenediamine solution to each well and incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.
-
Measure the absorbance at 540 nm within 30 minutes.
-
Determine the nitrite concentration in the samples by comparing the absorbance values to the standard curve.
Arginase Activity Assay
Objective: To measure the inhibitory effect of NOHA on arginase activity in cell lysates.
Materials:
-
Cell lysates
-
This compound (NOHA) at various concentrations
-
L-arginine solution (substrate)
-
Urea (B33335) standard solutions
-
Reagents for urea detection (e.g., a colorimetric urea assay kit)
-
Microplate reader
Procedure:
-
Prepare cell lysates from control and NOHA-treated cells.
-
In a microplate, add a defined amount of cell lysate protein to each well.
-
For in vitro inhibition, add varying concentrations of NOHA to the lysates from untreated cells.
-
Initiate the reaction by adding the L-arginine substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction according to the specific protocol of the urea detection kit.
-
Add the urea detection reagents, which will react with the urea produced by arginase to generate a colored product.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the arginase activity based on the amount of urea produced, using the urea standard curve for quantification.
-
Determine the inhibitory effect of NOHA by comparing the activity in NOHA-treated samples to the control.
Mandatory Visualizations
Caption: Metabolic fate of L-arginine and the dual role of this compound (NOHA).
References
- 1. Arginase activity in human breast cancer cell lines: N(omega)-hydroxy-L-arginine selectively inhibits cell proliferation and induces apoptosis in MDA-MB-468 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NG-hydroxy-L-arginine and nitric oxide inhibit Caco-2 tumor cell proliferation by distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Homoarginine: A Versatile Tool for Interrogating Nitric Oxide Synthase Activity
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
L-Homoarginine, a non-proteinogenic amino acid and a higher homolog of L-arginine, has emerged as a valuable molecular tool for the nuanced investigation of nitric oxide synthase (NOS) activity. As the endogenous substrate for NOS, L-arginine is central to the production of nitric oxide (NO), a critical signaling molecule in cardiovascular, neurological, and immunological systems. L-Homoarginine's structural similarity to L-arginine allows it to interact with NOS isoforms and related enzymes, albeit with distinct kinetics. This unique profile enables researchers to probe the intricacies of the L-arginine/NO pathway, differentiate enzyme activities, and explore potential therapeutic interventions. These application notes provide a comprehensive overview of L-homoarginine's utility, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to guide researchers in its effective application.
Mechanism of Action and Applications
L-Homoarginine serves as a competitive substrate for all three major NOS isoforms: neuronal (nNOS or NOS1), inducible (iNOS or NOS2), and endothelial (eNOS or NOS3). However, it is a significantly less efficient substrate compared to L-arginine, exhibiting a higher Michaelis constant (Kₘ) and a lower maximum velocity (Vₘₐₓ).[1] This characteristic allows for the controlled modulation of NO production and the study of substrate specificity among the NOS isoforms.
Furthermore, L-homoarginine acts as a competitive inhibitor of arginase, the enzyme that hydrolyzes L-arginine to ornithine and urea.[2][3] By inhibiting arginase, L-homoarginine can indirectly increase the bioavailability of L-arginine for NOS, thereby enhancing NO production under certain conditions.[3] This dual action makes L-homoarginine a powerful tool to dissect the competitive interplay between NOS and arginase for their common substrate, L-arginine.
Key applications of L-homoarginine in research include:
-
Investigating NOS Substrate Specificity: By comparing the effects of L-arginine and L-homoarginine on NO production, researchers can characterize the substrate preferences of different NOS isoforms.
-
Modulating NO Production: L-homoarginine can be used to temper excessive NO production in pathological conditions where iNOS is overexpressed.
-
Studying Arginase-NOS Crosstalk: Its arginase inhibitory properties are useful for exploring the regulatory role of arginase in modulating NOS activity and NO signaling.
-
Drug Development: The structural backbone of L-homoarginine can serve as a scaffold for the design of novel NOS inhibitors or modulators with therapeutic potential.
Data Presentation
Table 1: Kinetic Parameters of L-Homoarginine and L-Arginine with NOS Isoforms
| Substrate | NOS Isoform | Kₘ (µM) | Vₘₐₓ (µmol/min/mg protein) |
| L-Arginine | nNOS (NOS I) | 3.3 | 0.9 |
| iNOS (NOS II) | 16 | 1.8 | |
| L-Homoarginine | nNOS (NOS I) | 400 | 0.5 |
| iNOS (NOS II) | Not specified | Not specified | |
| eNOS (NOS III) | - | Less potent than L-arginine |
Data compiled from multiple sources.[1][4]
Table 2: Inhibitory Activity of L-Homoarginine on Human Arginase Isoforms
| Arginase Isoform | IC₅₀ (mM) | Kᵢ (mM) |
| Arginase 1 | 8.14 ± 0.52 | 6.1 ± 0.50 |
| Arginase 2 | 2.52 ± 0.01 | 1.73 ± 0.10 |
Data from a study on human arginase inhibition.[2]
Mandatory Visualizations
Caption: L-Homoarginine's dual role in the nitric oxide pathway.
Caption: Workflow for NOS activity measurement.
Experimental Protocols
Protocol 1: Determination of NOS Activity using the L-[³H]Arginine to L-[³H]Citrulline Conversion Assay
This assay measures the activity of NOS by quantifying the formation of radiolabeled L-citrulline from L-[³H]arginine.
Materials:
-
Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitor cocktail.
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM NADPH, 10 µM FAD, 10 µM FMN, 10 µM tetrahydrobiopterin (B1682763) (BH4), 2 mM CaCl₂, 10 µg/mL calmodulin.
-
Substrate: L-[³H]Arginine (specific activity ~60 Ci/mmol).
-
Stop Solution: 100 mM HEPES (pH 5.5), 10 mM EDTA.
-
Equilibration Buffer: 20 mM HEPES (pH 5.5).
-
Dowex AG 50W-X8 resin (Na⁺ form): Prepared as a 1:2 slurry in water.
-
L-Homoarginine solution (for competition experiments).
-
Purified NOS enzyme or cell/tissue lysate.
-
Scintillation cocktail and vials.
Procedure:
-
Sample Preparation:
-
Tissue Homogenate: Homogenize fresh or frozen tissue in ice-cold Homogenization Buffer (1:10 w/v).[5] Centrifuge at 10,000 x g for 15 minutes at 4°C.[5] Collect the supernatant for the assay.
-
Cell Lysate: Wash cultured cells with PBS, harvest, and resuspend in Homogenization Buffer.[5] Lyse the cells by sonication or freeze-thaw cycles. Centrifuge at 10,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of the lysate/homogenate using a standard method (e.g., BCA assay).
-
-
Assay Reaction:
-
In a microcentrifuge tube, prepare the reaction mixture containing 50 µL of Reaction Buffer.
-
Add 10 µL of L-[³H]Arginine (final concentration ~10 µM).
-
For competition experiments, add L-homoarginine at desired final concentrations. For control, add an equal volume of buffer.
-
Initiate the reaction by adding 20-50 µg of protein from the sample lysate/homogenate. The final reaction volume should be 100 µL.
-
Incubate at 37°C for 30-60 minutes.
-
-
Separation of L-[³H]Citrulline:
-
Stop the reaction by adding 400 µL of ice-cold Stop Solution.
-
Add 1 mL of the Dowex AG 50W-X8 resin slurry to each tube. The resin binds the positively charged unreacted L-[³H]arginine, while the neutral L-[³H]citrulline remains in the solution.
-
Vortex and centrifuge at 2,000 x g for 5 minutes.
-
Transfer an aliquot (e.g., 500 µL) of the supernatant to a scintillation vial.
-
-
Quantification:
-
Add 5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Calculate the amount of L-[³H]citrulline produced based on the specific activity of the L-[³H]arginine and the counting efficiency.
-
Express NOS activity as pmol of L-citrulline formed per minute per mg of protein.
-
Protocol 2: Measurement of Nitric Oxide Production using the Griess Reagent Assay
This colorimetric assay quantifies nitrite (B80452) (NO₂⁻), a stable and oxidized product of NO, in the reaction supernatant.
Materials:
-
Reaction Buffer (as in Protocol 1, but with unlabeled L-arginine).
-
L-arginine solution (e.g., 10 mM stock).
-
L-Homoarginine solution.
-
Griess Reagent:
-
Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid.
-
Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
-
Nitrite Standard Solutions (0-100 µM): Prepared by diluting a stock solution of sodium nitrite.
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Sample Preparation and NOS Reaction:
-
Prepare cell/tissue lysates as described in Protocol 1.
-
Set up the NOS reaction in a microcentrifuge tube as described in Protocol 1, using unlabeled L-arginine (final concentration ~1 mM) instead of the radiolabeled substrate. Include wells with varying concentrations of L-homoarginine.
-
Incubate at 37°C for 1-2 hours.
-
Terminate the reaction by heating at 95°C for 5 minutes or by adding a zinc sulfate (B86663) solution to precipitate proteins, followed by centrifugation.
-
-
Griess Reaction:
-
Prepare a standard curve by adding 50 µL of each Nitrite Standard solution to separate wells of a 96-well plate in duplicate.[6]
-
Add 50 µL of the reaction supernatant from each sample to separate wells in duplicate.[6]
-
Add 50 µL of Griess Reagent A to all standard and sample wells.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to all wells.
-
Incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.
-
-
Measurement and Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Subtract the absorbance of the blank (0 µM nitrite) from all readings.
-
Plot the standard curve of absorbance versus nitrite concentration.
-
Determine the nitrite concentration in the samples from the standard curve.
-
Calculate the amount of NO produced and express it as µM of nitrite.
-
Conclusion
L-Homoarginine is a multifaceted tool that provides researchers with a means to dissect the complex regulation of nitric oxide synthesis. Its ability to act as both a weak NOS substrate and an arginase inhibitor allows for the detailed investigation of enzyme kinetics, substrate competition, and the interplay between different metabolic pathways that influence NO production. The protocols and data presented herein offer a solid foundation for the effective use of L-homoarginine in advancing our understanding of NOS biology and its implications in health and disease.
References
- 1. Oral supplementation with L‐homoarginine in young volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Homoarginine and inhibition of human arginase activity: kinetic characterization and biological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Homoarginine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
Application Notes and Protocols for the Derivatization of H-HoArg-OH for Gas Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction:
L-Homoarginine (H-HoArg-OH) is a non-proteinogenic amino acid that has garnered significant interest as a potential biomarker for cardiovascular disease and other pathological conditions.[1][2][3] Accurate and precise quantification of homoarginine in biological matrices is crucial for clinical and research applications. Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), offers a robust and sensitive platform for the analysis of amino acids. However, due to the low volatility and polar nature of homoarginine, a derivatization step is essential to convert it into a thermally stable and volatile compound suitable for GC analysis.[4][5]
This document provides detailed application notes and protocols for the derivatization of this compound for GC-MS analysis, focusing on the widely used two-step esterification and acylation method.
Derivatization Method: Two-Step Esterification and Acylation
The most common and effective method for the derivatization of homoarginine for GC analysis is a two-step process involving esterification of the carboxyl group followed by acylation of the amino groups.[6][7][8] This procedure yields a methyl ester tri(N-pentafluoropropionyl) derivative of homoarginine, which is volatile and exhibits excellent chromatographic properties.[1][3]
Reaction Scheme:
-
Esterification: The carboxylic acid group of homoarginine is converted to a methyl ester using acidified methanol (B129727).
-
Acylation: The α-amino and guanidino groups are acylated using pentafluoropropionic anhydride (B1165640) (PFPA).
Quantitative Data Summary
The following table summarizes the quantitative data for the analysis of homoarginine using the described derivatization method followed by GC-MS or GC-MS/MS.
| Parameter | Biological Matrix | Derivatization Method | Analytical Method | Reported Values | Reference |
| Concentration in Healthy Subjects | Plasma | Methyl esterification + N-pentafluoropropionylation | GC-MS | ~ 2 µM | [1][3] |
| Urine (creatinine-corrected) | Methyl esterification + N-pentafluoropropionylation | GC-MS | 0.18 ± 0.22 µmol/mmol | [1][3] | |
| Intra-assay Imprecision (RSD) | Plasma | Methyl esterification + N-pentafluoropropionylation | GC-MS | 2.3 - 10% | [6] |
| Intra-assay Accuracy (Recovery) | Plasma | Methyl esterification + N-pentafluoropropionylation | GC-MS | 93 - 109% | [6] |
| Plasma-to-Serum Concentration Ratio (RSD) | Plasma/Serum | Methyl esterification + N-pentafluoropropionylation | GC-MS | 1.12 ± 0.21 (19%) | [1][3] |
Experimental Protocols
Protocol 1: Derivatization of Homoarginine in Biological Fluids (Plasma, Serum, Urine)
This protocol is adapted from methodologies described for the quantitative determination of homoarginine in various biological samples.[1][2][3][6]
Materials:
-
Homoarginine standard solution
-
Internal Standard (IS): Trideuteromethyl ester homoarginine (d3Me-hArg) or [guanidino-¹⁵N₂]-arginine
-
Methanol (reagent grade)
-
Acetyl chloride or concentrated HCl
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate (B1210297)
-
Toluene
-
Nitrogen gas (high purity)
-
Heating block or water bath
-
Centrifuge
-
Autosampler vials with inserts
Sample Preparation:
-
Plasma/Serum:
-
For protein removal, either perform ultrafiltration using a 10 kDa cutoff filter or precipitate proteins with methanol.[1][6]
-
If using ultrafiltration, centrifuge the sample through the filter according to the manufacturer's instructions.
-
If using methanol precipitation, add a known volume of methanol to the plasma/serum sample, vortex, and centrifuge to pellet the proteins.[6]
-
Take a 10 µL aliquot of the ultrafiltrate or the supernatant for the derivatization procedure.[1][2][3]
-
-
Urine:
Derivatization Procedure:
-
Drying: Place the 10 µL sample aliquot into a clean autosampler vial insert and evaporate to dryness under a gentle stream of nitrogen.[2]
-
Esterification:
-
Prepare the esterification reagent: 2 M HCl in methanol. This can be prepared by carefully adding acetyl chloride to chilled methanol.
-
Add 100 µL of 2 M HCl in methanol to the dried sample.
-
After cooling to room temperature, evaporate the solvent and reagent to dryness under a stream of nitrogen.
-
-
Acylation:
-
Prepare the acylation reagent: a mixture of pentafluoropropionic anhydride (PFPA) and ethyl acetate (e.g., 1:4, v/v).
-
Add 50 µL of the PFPA/ethyl acetate solution to the dried methyl ester.
-
After cooling to room temperature, evaporate the excess reagent and solvent under a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried derivative in a suitable volume (e.g., 100 µL) of toluene.
-
The sample is now ready for GC-MS analysis. Inject 1 µL into the GC-MS system.
-
Internal Standard:
-
The internal standard should be added to the sample at the beginning of the sample preparation process to account for any losses during the procedure.[2]
-
A de novo synthesized trideutero-methyl ester of homoarginine can be used as an internal standard.[1][3] Alternatively, commercially available stable isotope-labeled analogs are suitable.[2]
Visualizations
Caption: Workflow for this compound Derivatization and Analysis.
Caption: Rationale for this compound Derivatization for GC Analysis.
Conclusion
The described two-step derivatization method is a reliable and validated approach for the quantitative analysis of homoarginine in biological samples by GC-MS.[1][6] Proper sample preparation and the use of an appropriate internal standard are critical for achieving accurate and precise results. The provided protocols and workflows serve as a comprehensive guide for researchers and scientists in the fields of clinical chemistry and drug development.
References
- 1. GC-MS and GC-MS/MS measurement of the cardiovascular risk factor homoarginine in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of unlabeled and stable isotope-labeled homoarginine, arginine and their metabolites in biological samples by GC-MS and GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Simultaneous stable-isotope dilution GC-MS measurement of homoarginine, guanidinoacetate and their common precursor arginine in plasma and their interrelationships in healthy and diseased humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. GC-MS Discrimination of Citrulline from Ornithine and Homocitrulline from Lysine by Chemical Derivatization: Evidence of Formation of N5-Carboxy-ornithine and N6-Carboxy-lysine | MDPI [mdpi.com]
Unlocking Cellular Processes: Applications of Stable Isotope-Labeled L-Homoarginine
For Immediate Release
Stable isotope-labeled L-Homoarginine has emerged as a powerful tool for researchers, scientists, and drug development professionals, offering precise and reliable methods for quantifying metabolic pathways and enzyme activities. This non-proteinogenic amino acid, structurally similar to L-arginine, plays a significant role in various physiological processes, including nitric oxide (NO) synthesis. The incorporation of stable isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H), into the L-Homoarginine molecule allows for its accurate tracing and quantification in complex biological matrices without the safety concerns associated with radioactive isotopes.
This document provides detailed application notes and protocols for the use of stable isotope-labeled L-Homoarginine in key research areas, including its application as an internal standard for mass spectrometry-based quantification, as a tracer for studying nitric oxide synthase (NOS) activity, and in metabolic flux analysis to elucidate its metabolic fate.
Application 1: Gold Standard for Quantification - L-Homoarginine as an Internal Standard
Stable isotope-labeled L-Homoarginine serves as an ideal internal standard for the accurate quantification of endogenous L-Homoarginine and related metabolites in biological samples such as plasma, urine, and tissue homogenates.[1] Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring co-elution during chromatography and similar ionization efficiency in mass spectrometry. This minimizes variations from sample preparation and matrix effects, leading to highly accurate and precise measurements.[2]
Quantitative Data from LC-MS/MS and GC-MS Methods
The following table summarizes key quantitative parameters from published methods utilizing stable isotope-labeled L-Homoarginine as an internal standard.
| Parameter | LC-MS/MS Method 1[3] | LC-MS/MS Method 2[4] | GC-MS Method[1] |
| Internal Standard | L-[¹³C₆]-Homoarginine | d₄-L-Homoarginine | Trideuteromethyl ester N-pentafluoropropionyl L-Homoarginine |
| Biological Matrix | Human Plasma | Human Plasma | Human Plasma, Urine, Sputum |
| Linearity Range | 0.1 - 50 µmol/L | 0.1 - 10 µmol/L | Not explicitly stated |
| Intra-assay CV (%) | 7.4 ± 4.5 | < 2 | Not explicitly stated |
| Inter-assay CV (%) | 7.5 ± 2.0 | < 4 | Not explicitly stated |
| Mean Plasma Conc. | 2.5 ± 1.0 µmol/L | Not explicitly stated | Not explicitly stated |
| Accuracy (% deviation) | Not explicitly stated | < 5 | Not explicitly stated |
Experimental Protocol: Quantification of L-Homoarginine in Human Plasma using LC-MS/MS
This protocol outlines a typical workflow for the quantification of L-Homoarginine in human plasma using a stable isotope dilution method with L-[¹³C₆]-Homoarginine as the internal standard.[3]
1. Sample Preparation:
-
To 25 µL of human plasma, add 25 µL of an internal standard solution containing L-[¹³C₆]-Homoarginine.
-
Precipitate proteins by adding 100 µL of methanol.
-
Vortex the mixture thoroughly and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Employ a suitable column, such as a HILIC column, for separation.[4]
-
Mobile Phase: Use a gradient of acetonitrile (B52724) and water, both containing a small percentage of formic acid to improve ionization.
-
Mass Spectrometry (MS): Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific transitions for L-Homoarginine and its stable isotope-labeled internal standard. For example:
-
L-Homoarginine: m/z 189 -> 70
-
L-[¹³C₆]-Homoarginine: m/z 195 -> 76
-
3. Data Analysis:
-
Quantify the amount of endogenous L-Homoarginine by calculating the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Use a calibration curve prepared with known concentrations of unlabeled L-Homoarginine and a fixed concentration of the internal standard to determine the absolute concentration in the samples.
Caption: Workflow for L-Homoarginine quantification.
Application 2: Tracing Nitric Oxide Synthesis
L-Homoarginine can serve as an alternative substrate for nitric oxide synthase (NOS), the enzyme responsible for producing nitric oxide (NO) from L-arginine.[5][6] By using stable isotope-labeled L-Homoarginine, researchers can trace its conversion to L-homocitrulline and the corresponding production of labeled NO metabolites (e.g., [¹⁵N]-nitrite and [¹⁵N]-nitrate). This allows for the direct measurement of NOS activity and the investigation of the contribution of L-Homoarginine to the total NO pool.[7][8]
Experimental Protocol: Measuring NOS Activity in Cell Culture
This protocol describes a method to measure NOS activity in a cell culture system using stable isotope-labeled L-Homoarginine.
1. Cell Culture and Labeling:
-
Culture cells of interest (e.g., endothelial cells) to the desired confluency.
-
Replace the standard culture medium with a medium containing a known concentration of stable isotope-labeled L-Homoarginine (e.g., L-[guanidino-¹⁵N₂]-Homoarginine).
-
Incubate the cells for a specific period to allow for the uptake and metabolism of the labeled substrate.
2. Sample Collection:
-
Collect the cell culture medium to measure extracellular metabolites.
-
Lyse the cells to analyze intracellular metabolites.
3. Sample Preparation and Analysis:
-
Prepare the medium and cell lysate samples for LC-MS/MS analysis as described in the previous protocol.
-
Monitor the MRM transitions for the labeled products, such as [¹⁵N₂]-L-homocitrulline and the stable NO metabolites [¹⁵N]-nitrite and [¹⁵N]-nitrate.
4. Data Analysis:
-
Calculate the rate of labeled product formation to determine the NOS activity with respect to L-Homoarginine as a substrate.
Caption: L-Homoarginine as a substrate for NOS.
Application 3: Metabolic Flux Analysis
Metabolic flux analysis (MFA) using stable isotope tracers is a powerful technique to quantitatively study the flow of metabolites through a metabolic network.[9] By introducing stable isotope-labeled L-Homoarginine into a biological system, researchers can trace the appearance of the label in downstream metabolites, providing insights into the pathways of L-Homoarginine synthesis, degradation, and its interactions with other metabolic routes.[10] For example, tracing the conversion of labeled lysine (B10760008) to L-Homoarginine can elucidate the activity of the enzyme L-arginine:glycine amidinotransferase (AGAT).[5]
Experimental Protocol: Tracing the Metabolic Fate of L-Homoarginine in vivo
This protocol provides a general workflow for an in vivo study to trace the metabolism of L-Homoarginine.
1. Animal Model and Isotope Administration:
-
Select an appropriate animal model.
-
Administer a bolus or continuous infusion of stable isotope-labeled L-Homoarginine (e.g., d₄-L-Homoarginine).
2. Sample Collection:
-
Collect blood samples at various time points.
-
At the end of the experiment, collect tissue samples of interest (e.g., liver, kidney).
3. Sample Preparation and Analysis:
-
Process plasma and tissue homogenates to extract metabolites.
-
Analyze the extracts using LC-MS/MS or GC-MS to identify and quantify the labeled L-Homoarginine and its metabolites.
4. Data Modeling:
-
Use the time-course data of labeled species to perform kinetic modeling and calculate the flux through different metabolic pathways.
References
- 1. Measurement of unlabeled and stable isotope-labeled homoarginine, arginine and their metabolites in biological samples by GC-MS and GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass spectrometric quantification of L-arginine and its pathway related substances in biofluids: the road to maturity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable isotope dilution assay for liquid chromatography-tandem mass spectrometric determination of L-homoarginine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Arginine Metabolism Using LC-MS and Isotopic Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Developing a robust, fast and reliable measurement method for the analysis of methylarginine derivatives and related metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of nitric oxide synthase activity in vivo and in vitro by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of homoarginine in human and mouse plasma by LC-MS/MS and ELISA: a comparison and a biological application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic Pathway Determination and Flux Analysis in Nonmodel Microorganisms Through 13C-Isotope Labeling | Springer Nature Experiments [experiments.springernature.com]
- 10. A Novel Pathway for Metabolism of the Cardiovascular Risk Factor Homoarginine by alanine:glyoxylate aminotransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Administration of H-HoArg-OH in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of H-HoArg-OH (L-Homoarginine) in rodent models, based on findings from preclinical research. The information is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound in various disease models.
Summary of Quantitative Data
The following tables summarize the dosages and administration routes of this compound used in published rodent studies.
Table 1: this compound Administration in Rat Models
| Administration Route | Dosage | Vehicle | Rat Strain | Duration | Study Focus | Reference |
| Intraperitoneal (i.p.) | 20, 220, 440 mg/kg | Not Specified | Not Specified | Acute | Amino acid homeostasis | [1][2] |
| In Drinking Water | 14 mg/L | Drinking Water | Not Specified | 4 weeks | Post-myocardial infarction | [3] |
| Intravenous (i.v.) | Not Specified | Not Specified | Hypertensive rats | Acute | Blood pressure reduction | [3] |
| In Drinking Water | Not Specified | Drinking Water | ZSF1 rats | From 6 to 32 weeks of age | Heart failure with preserved ejection fraction (HFpEF) | [4] |
| In Saline (by implication, likely i.p. or s.c.) | 30 mg/kg/day | Saline | Rats | 14 days | Neointimal hyperplasia | [3] |
Table 2: this compound Administration in Mouse Models
| Administration Route | Dosage | Vehicle | Mouse Strain | Duration | Study Focus | Reference |
| In Drinking Water | Supplementation | Drinking Water | Not Specified | Not Specified | Atherosclerosis | [3] |
| Not Specified | 30 mg/kg/day | Saline | Murine model | Not Specified | Post-myocardial infarction heart failure | [3] |
Signaling Pathways and Mechanisms of Action
This compound is an analogue of L-arginine and is involved in several key biochemical pathways. Its mechanisms of action are thought to include:
-
Substrate for Nitric Oxide Synthase (NOS): this compound can act as a substrate for NOS, potentially leading to the production of nitric oxide (NO), a critical signaling molecule in the cardiovascular system.
-
Inhibition of Arginase: By inhibiting arginase, the enzyme that degrades L-arginine, this compound can increase the bioavailability of L-arginine for NO production.[3]
-
Modulation of Arginine Metabolizing Enzymes: Studies have shown that this compound supplementation can influence the expression and activity of enzymes such as Arginase 2 (ARG2), Glycine Amidinotransferase (GATM), Dimethylarginine Dimethylaminohydrolase 1 (DDAH1), and inducible Nitric Oxide Synthase (iNOS) in various tissues.[5]
-
Interconversion with Lysine (B10760008): this compound and lysine are closely interrelated metabolites.[6][7][8]
Below is a diagram illustrating the key signaling pathways influenced by this compound.
Caption: Key signaling pathways influenced by this compound.
Experimental Protocols
The following are detailed protocols for the in vivo administration of this compound in rodent models. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Oral Administration via Drinking Water
This method is suitable for chronic administration and avoids the stress of repeated injections.
Materials:
-
This compound (L-Homoarginine hydrochloride)
-
Standard rodent drinking water
-
Water bottles
-
Analytical balance
-
Graduated cylinders
Procedure:
-
Calculate the required concentration: Based on the desired daily dosage (e.g., 14 mg/L) and the average daily water consumption of the animals, calculate the amount of this compound to be added to the drinking water.[3]
-
Prepare the this compound solution:
-
Weigh the calculated amount of this compound powder.
-
Dissolve the powder in a known volume of drinking water. Ensure complete dissolution. For larger volumes, a stock solution can be prepared and then diluted.
-
-
Fill the water bottles: Transfer the prepared this compound solution into the animal's water bottles.
-
Monitor water consumption: Measure and record the daily water intake per cage to estimate the actual dose received by the animals.
-
Prepare fresh solution regularly: Prepare fresh this compound solution at least once a week, or more frequently if stability is a concern, and replace the old solution in the water bottles.
-
Control Group: The control group should receive regular drinking water without this compound.
Protocol 2: Intraperitoneal (i.p.) Injection
This route allows for precise dosing and rapid absorption.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Sterile syringes (1 mL) and needles (e.g., 25-27G for mice, 23-25G for rats)
-
Animal scale
Procedure:
-
Prepare the dosing solution:
-
Calculate the total amount of this compound needed based on the number of animals, their average weight, and the desired dose (e.g., 20, 220, 440 mg/kg).[2]
-
Dissolve the this compound in sterile saline to the desired final concentration. Ensure the solution is sterile, for example, by filtering it through a 0.22 µm filter.
-
-
Animal Handling and Injection:
-
Weigh the animal immediately before injection to determine the precise volume to be administered.
-
Properly restrain the animal. For rats and mice, this typically involves scruffing the neck and back to immobilize the head and body.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ.
-
Inject the calculated volume of the this compound solution slowly.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-injection Monitoring: Observe the animal for any signs of distress or adverse reactions immediately after the injection and at regular intervals.
-
Control Group: The control group should receive an equivalent volume of the vehicle (e.g., sterile saline) via i.p. injection.
Protocol 3: Intravenous (i.v.) Injection
This is the most direct route of administration, leading to immediate systemic circulation. It requires a higher level of technical skill.
Materials:
-
This compound
-
Sterile, pyrogen-free saline or other suitable vehicle
-
Sterile syringes (1 mL) and needles (e.g., 26-30G for tail vein injection in mice and rats)
-
Restraining device for tail vein injection
-
Heat lamp or warming pad
Procedure:
-
Prepare the dosing solution: Prepare a sterile, isotonic solution of this compound in a suitable vehicle.
-
Animal Preparation:
-
Place the animal in a restraining device that allows access to the tail.
-
Warm the tail using a heat lamp or warming pad to dilate the lateral tail veins, making them more visible and accessible.
-
-
Injection:
-
Swab the tail with an alcohol wipe to clean the injection site.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
If correctly placed in the vein, you should see a small amount of blood enter the hub of the needle.
-
Inject the solution slowly. If swelling occurs at the injection site, the needle is not in the vein; withdraw it and try again at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
-
Post-injection Monitoring: Monitor the animal for any adverse reactions.
-
Control Group: The control group should receive an equivalent volume of the vehicle via i.v. injection.
Experimental Workflow
The following diagram outlines a general experimental workflow for an in vivo study investigating the effects of this compound.
References
- 1. Pilot Study on Acute Effects of Pharmacological Intraperitoneal L-Homoarginine on Homeostasis of Lysine and Other Amino Acids in a Rat Model of Isoprenaline-Induced Takotsubo Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pilot Study on Acute Effects of Pharmacological Intraperitoneal L-Homoarginine on Homeostasis of Lysine and Other Amino Acids in a Rat Model of Isoprenaline-Induced Takotsubo Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of homoarginine supplementation on heart and skeletal muscle of rats with heart failure with preserved ejection fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Lysine and homoarginine are closely interrelated metabolites in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysine and homoarginine are closely interrelated metabolites in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial sources and purity of H-HoArg-OH for research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the commercial sources, purity, and key research applications of L-Homoarginine (H-HoArg-OH). Detailed protocols for relevant in vitro assays are provided to facilitate its use in laboratory settings.
Commercial Sources and Purity of this compound
L-Homoarginine is available from several commercial suppliers, typically as a white to off-white solid. It is often supplied as the hydrochloride salt (this compound HCl) to improve stability and solubility. The purity of research-grade this compound is generally high, as confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC).
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reported Purity | Analytical Methods |
| APExBIO | This compound | 156-86-5 | C₇H₁₆N₄O₂ | 188.23 | ≥98.00% | NMR, MS |
| MedChemExpress | This compound | 156-86-5 | C₇H₁₆N₄O₂ | 188.23 | ≥98.0%[1] | NMR |
| TCI America | L-Homoarginine Hydrochloride | 1483-01-8 | C₇H₁₇ClN₄O₂ | 224.69 | >98% | Not specified |
| Thermo Scientific Chemicals | L-Homoarginine hydrochloride | 1483-01-8 | C₇H₁₇ClN₄O₂ | 224.69 | ≥97.5%[2] | Not specified |
| Biosynth | L-Homoarginine HCl | 1483-01-8 | C₇H₁₇ClN₄O₂ | 224.69 | Not specified | Not specified |
Experimental Protocols
L-Homoarginine is a versatile research compound with applications in studying nitric oxide signaling, arginase activity, and cell proliferation. The following protocols are provided as a starting point for in vitro investigations.
Nitric Oxide Synthase (NOS) Activity Assay
This protocol describes the measurement of nitric oxide (NO) production in cell culture supernatants following treatment with this compound, using the Griess assay.[1][3][4] this compound can act as a substrate for NOS.
Materials:
-
This compound solution (sterile, appropriate concentration)
-
Cell line of interest (e.g., endothelial cells)
-
96-well plates
-
Griess Reagent (e.g., from Molecular Probes or prepared in-house)
-
Sodium nitrite (B80452) (for standard curve)
-
Deionized water
-
Microplate reader
Protocol:
-
Cell Seeding: Seed 5 x 10⁴ cells per well in a 96-well plate and culture for 24 hours.[1]
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 1 µM to 1 mM) for the desired incubation period (e.g., 24 hours). Include a negative control (vehicle only).
-
Sample Collection: After incubation, collect 150 µL of cell culture supernatant from each well.[1]
-
Griess Reaction:
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.[1]
-
Quantification: Calculate the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Arginase Inhibition Assay
This protocol outlines a colorimetric assay to determine the inhibitory effect of this compound on arginase activity.[5][6][7]
Materials:
-
This compound solution
-
Arginase enzyme solution
-
L-arginine solution (substrate)
-
Urea (B33335) standard
-
Colorimetric urea detection reagents
-
96-well plates
-
Microplate reader
Protocol:
-
Sample Preparation: In a 96-well plate, add varying concentrations of this compound to be tested. Include a positive control (a known arginase inhibitor) and a negative control (vehicle).
-
Enzyme and Substrate Addition:
-
Add the arginase enzyme solution to each well.
-
Initiate the reaction by adding the L-arginine substrate solution.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for the enzymatic reaction.[7]
-
Urea Detection:
-
Stop the reaction and add the urea detection reagents according to the manufacturer's instructions. This typically involves a colorimetric reaction where the urea produced is measured.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 430 nm or 570 nm, depending on the kit).[5][7]
-
Calculation: Determine the percentage of arginase inhibition by comparing the absorbance of the this compound-treated samples to the controls.
Cell Viability and Proliferation (MTT) Assay
This protocol describes the use of the MTT assay to assess the effect of this compound on cell viability and proliferation.[8][9][10][11][12]
Materials:
-
This compound solution
-
Cell line of interest
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized reagent)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well (final concentration of approximately 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[8][9]
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Measurement: Measure the absorbance at a wavelength between 550 and 600 nm.[8]
-
Analysis: Express the results as a percentage of the viability of the untreated control cells.
Endothelial Cell Tube Formation Assay
This in vitro angiogenesis assay assesses the effect of this compound on the ability of endothelial cells to form capillary-like structures.[13][14][15][16][17]
Materials:
-
This compound solution
-
Endothelial cells (e.g., HUVECs)
-
Basement membrane extract (e.g., Matrigel)
-
96-well plates
-
Cell culture medium
-
Inverted microscope with imaging capabilities
Protocol:
-
Plate Coating: Coat the wells of a pre-chilled 96-well plate with the basement membrane extract and allow it to solidify at 37°C.[17]
-
Cell Seeding: Seed endothelial cells onto the gel in the presence of various concentrations of this compound.
-
Incubation: Incubate the plate at 37°C for 4-18 hours to allow for tube formation.[15]
-
Imaging: Visualize and capture images of the tube-like structures using an inverted microscope.
-
Quantification: Analyze the images to quantify the extent of tube formation by measuring parameters such as the number of branch points and total tube length.
Signaling Pathways and Experimental Workflows
Figure 1: Simplified signaling pathway of this compound in relation to nitric oxide synthesis and arginase activity.
Figure 2: General experimental workflow for studying the effects of this compound in vitro.
References
- 1. Nitric Oxide Griess Assay [bio-protocol.org]
- 2. sciencellonline.com [sciencellonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 5. assaygenie.com [assaygenie.com]
- 6. abcam.com [abcam.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. broadpharm.com [broadpharm.com]
- 13. promocell.com [promocell.com]
- 14. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. bioscience.co.uk [bioscience.co.uk]
- 16. researchgate.net [researchgate.net]
- 17. merckmillipore.com [merckmillipore.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Separation of H-HoArg-OH and Its Metabolites
Welcome to the technical support center for the analysis of L-Homoarginine (H-HoArg-OH) and its metabolites. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during HPLC-based separation and quantification.
Frequently Asked Questions (FAQs)
Q1: What are the key metabolites of L-Homoarginine I should consider in my analysis?
A1: L-Homoarginine is a non-essential cationic amino acid synthesized from lysine (B10760008) or arginine.[1] Its metabolism is closely linked to the nitric oxide (NO) and urea (B33335) cycles. Key molecules to consider for simultaneous separation include:
-
L-Arginine (Arg): A structurally similar amino acid and precursor.
-
L-Lysine: A precursor for homoarginine synthesis.[2]
-
Homocitrulline: A product of homoarginine metabolism by nitric oxide synthase (NOS).[2]
-
6-Guanidino-2-oxocaproic acid (GOCA): A metabolite formed via transamination by alanine:glyoxylate aminotransferase 2 (AGXT2).[2]
-
Asymmetric Dimethylarginine (ADMA) and Symmetric Dimethylarginine (SDMA): Endogenous inhibitors of NOS that are often analyzed alongside arginine and its analogs.[3]
Q2: Which HPLC technique is best for analyzing this compound and its metabolites?
A2: The choice of HPLC technique depends on the available instrumentation and required sensitivity.
-
HPLC with Mass Spectrometry (HPLC-MS/MS): This is a highly sensitive and specific method that allows for the simultaneous determination of this compound and related compounds without the need for derivatization. It is particularly advantageous for complex biological samples.[3]
-
Reversed-Phase HPLC with Fluorescence Detection: This is a robust and sensitive alternative. It requires pre-column derivatization of the amino acids with a fluorescent tag, such as o-phthalaldehyde (B127526) (OPA).[4] This method is well-suited for labs without access to mass spectrometry.
Q3: My peaks for this compound are tailing. What is the cause and how can I fix it?
A3: Peak tailing for basic compounds like homoarginine is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the positively charged analyte and negatively charged residual silanol (B1196071) groups on the silica-based column packing.[5][6][7]
Solutions include:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to ~2.5-3) protonates the silanol groups, reducing their interaction with the basic analyte.[1][8]
-
Use of End-Capped Columns: Modern, high-purity, end-capped silica (B1680970) columns have fewer free silanol groups, which minimizes tailing.[6]
-
Employing Polar-Embedded Columns: These columns have a polar group embedded in the stationary phase, which shields the analytes from silanol interactions and allows for operation in highly aqueous mobile phases.
-
Increasing Buffer Concentration: Using a higher buffer concentration (e.g., >20 mM) can help to mask the residual silanol sites.[8]
-
Adding a Sacrificial Base: A small amount of a competing base, like triethylamine (B128534) (TEA), can be added to the mobile phase to preferentially interact with the silanol groups.[8]
Troubleshooting Guides
This section provides structured guidance for common issues encountered during the HPLC analysis of this compound.
Guide 1: Poor Retention of this compound
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| This compound and other polar metabolites elute at or near the void volume. | Inappropriate Column Chemistry: Standard C18 columns may not provide sufficient retention for highly polar compounds in highly aqueous mobile phases. | 1. Switch to a polar-embedded phase or an AQ-type C18 column: These are designed for stable use in 100% aqueous mobile phase. 2. Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns use a polar stationary phase and a high organic mobile phase to retain very polar analytes. |
| Mobile Phase is too "Strong": The organic solvent concentration is too high, causing rapid elution. | 1. Decrease the initial percentage of organic solvent (e.g., acetonitrile (B52724) or methanol) in your gradient or isocratic method. 2. For HILIC, increase the initial percentage of organic solvent to increase retention. |
Guide 2: Co-elution or Poor Resolution of Peaks
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| This compound peak overlaps with arginine or other metabolites. | Suboptimal Mobile Phase Selectivity: The mobile phase composition (pH, buffer salt) is not effective at differentiating the analytes. | 1. Adjust Mobile Phase pH: Small changes in pH can alter the ionization state of the amino acids and improve separation.[8] 2. Change Buffer Salt: The choice of buffer salt (e.g., ammonium (B1175870) formate (B1220265) vs. ammonium acetate) can influence selectivity.[3] 3. Modify the Gradient Slope: A shallower gradient can increase the separation between closely eluting peaks. |
| Insufficient Column Efficiency: The column may be old, contaminated, or not suitable for the separation. | 1. Use a column with smaller particles (e.g., 3 µm or sub-2 µm) for higher efficiency. 2. Increase column length to improve resolution. 3. Flush the column with a strong solvent to remove contaminants. If performance does not improve, replace the column.[1] |
Data Presentation: HPLC Method Comparison
The following tables summarize conditions and retention times for the separation of this compound and related metabolites from published methods.
Table 1: HPLC-ESI-MS/MS Method Parameters [3][9]
| Parameter | Condition A | Condition B |
| Column | Supelcosil™ LC-Si (3.3 cm x 4.6 mm, 3 µm) | Supelcosil™ LC-Si (3.3 cm x 4.6 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 100 mM Ammonium Formate in Water, pH 4.5 | 100 mM Ammonium Formate in Water, pH 4.5 |
| Elution Mode | Isocratic: 90% A, 10% B | Isocratic: 80% A, 20% B |
| Flow Rate | 100 µL/min | 100 µL/min |
| Detection | ESI-MS/MS | ESI-MS/MS |
Table 2: Analyte Retention Times (in minutes) under HPLC-ESI-MS/MS Conditions [3][9]
| Analyte | Retention Time (Condition A) | Retention Time (Condition B) |
| L-Arginine (Arg) | 6.3 | 5.4 |
| L-Homoarginine (this compound) | 7.4 | 6.1 |
| NMMA | 8.4 | 7.0 |
| SDMA | 12.3 | 9.1 |
| ADMA | 14.6 | 10.7 |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma/Serum
This protocol is a general guideline for the deproteinization of plasma or serum samples prior to HPLC analysis.
-
Thaw Samples: Thaw frozen plasma or serum samples on ice.
-
Aliquot: Transfer a 100 µL aliquot of the sample to a clean microcentrifuge tube.
-
Add Internal Standard: Spike the sample with an appropriate internal standard if required.
-
Protein Precipitation: Add 300 µL of ice-cold methanol.[3] Vortex the mixture for 10 seconds.
-
Incubate: Store the samples at -20°C for at least 1 hour to facilitate complete protein precipitation.
-
Centrifuge: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the supernatant to a new tube.
-
Evaporate and Reconstitute: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).[3]
-
Filter (Optional): For non-MS applications, filtering through a 0.22 µm syringe filter may be necessary.
-
Inject: The sample is now ready for injection into the HPLC system.
Protocol 2: HPLC with Fluorescence Detection (Post-Derivatization)
This protocol outlines a method using pre-column derivatization with o-phthalaldehyde (OPA).
-
Sample Preparation: Prepare samples as described in Protocol 1.
-
Derivatization:
-
In an autosampler vial, mix a portion of the reconstituted sample supernatant with the derivatization reagent (e.g., OPA and N-acetyl-L-cysteine).
-
Allow the reaction to proceed for a defined time (typically 1-2 minutes) before injection. Automated autosamplers can be programmed to perform this step consistently.
-
-
HPLC Conditions:
-
Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: A buffered aqueous solution (e.g., 50 mM Sodium Acetate, pH 6.8).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A typical gradient might run from a low percentage of B to a high percentage of B over 20-30 minutes to elute all derivatized amino acids.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Column Temperature: 25-35°C.
-
-
Fluorescence Detection:
-
Excitation Wavelength: 340 nm.
-
Emission Wavelength: 450 nm.
-
-
Quantification: Quantify peaks by comparing their area to that of a standard curve prepared with known concentrations of this compound and its metabolites.
Visualizations
Caption: Metabolic pathway of L-Homoarginine.
Caption: Workflow for optimizing an HPLC method.
Caption: Logic diagram for troubleshooting peak tailing.
References
- 1. uhplcs.com [uhplcs.com]
- 2. A Novel Pathway for Metabolism of the Cardiovascular Risk Factor Homoarginine by alanine:glyoxylate aminotransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Homoarginine, Arginine, NMMA, ADMA, and SDMA in Biological Samples by HPLC-ESI-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of multiple amino acids in plasma in critical illness by high performance liquid chromatography with ultraviolet and fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. chromtech.com [chromtech.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting low signal intensity of L-Homoarginine in mass spectrometry
Welcome to the technical support center for the mass spectrometry analysis of L-Homoarginine (B1673340). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues related to low signal intensity during the mass spectrometry of L-Homoarginine in a question-and-answer format.
Q1: I am observing a very low or no signal for my L-Homoarginine analyte. What are the most common causes?
Low signal intensity for L-Homoarginine is a common challenge that can stem from several factors throughout the analytical workflow. The primary reasons often include:
-
Suboptimal Ionization: L-Homoarginine, being a polar and basic molecule, generally ionizes well in positive electrospray ionization (ESI) mode. However, the efficiency can be highly dependent on the mobile phase composition and source parameters.[1][2]
-
Matrix Effects: Co-eluting endogenous components from biological samples (e.g., salts, phospholipids) can suppress the ionization of L-Homoarginine, leading to a significantly weaker signal.[3][4]
-
Inefficient Sample Preparation: Inadequate removal of interfering substances from the sample matrix can drastically reduce the analyte signal.[5][6] Protein precipitation is a common first step, but further cleanup may be necessary.[5][7]
-
Analyte Degradation: L-Homoarginine stability can be a concern, especially in complex biological matrices.[8] Ensuring proper sample handling and storage (e.g., at -80°C) is crucial.[7]
-
Incorrect Mass Spectrometer Settings: The instrument may not be properly tuned or calibrated for L-Homoarginine, or the selected multiple reaction monitoring (MRM) transitions may not be optimal.[1]
-
Chromatographic Issues: Poor peak shape, such as broadening or splitting, can result in a lower apparent signal intensity.[1] Also, ensuring separation from isobaric compounds is critical.[9][10]
Q2: How can I improve the ionization efficiency of L-Homoarginine?
Optimizing the ionization process is critical for achieving a strong signal. Here are key strategies:
-
Mobile Phase Composition: Acidic mobile phases containing formic acid (typically 0.1%) are commonly used to promote protonation and enhance the [M+H]⁺ ion formation in positive ESI mode.[5][9] The use of ammonium (B1175870) formate (B1220265) buffer can also be beneficial.[5][9]
-
Ion Source Parameter Optimization: Systematically tune the ESI source parameters. This is a critical step and should be performed by infusing a standard solution of L-Homoarginine. Parameters to optimize include:
-
Capillary/Spray Voltage: Typically set between 3000-5500 V.[5]
-
Nebulizer and Drying Gas Flow Rates: These affect droplet formation and desolvation.[6][11]
-
Gas Temperature/Vaporizer Temperature: Optimal temperatures aid in the desolvation process. A vaporizer temperature of around 500°C has been reported.[5][6]
-
-
Choice of Ionization Technique: While ESI is most common, Atmospheric Pressure Chemical Ionization (APCI) could be considered for less polar derivatives if a derivatization strategy is employed.[2]
Q3: What are the optimal mass spectrometry parameters for L-Homoarginine analysis?
While optimal parameters are instrument-dependent, published literature provides excellent starting points for triple quadrupole mass spectrometers operating in MRM mode.
| Parameter | Typical Value/Range | Source |
| Ionization Mode | Positive Electrospray (ESI+) | [5][7] |
| Precursor Ion (Q1) | m/z 189.1 - 189.2 | [9][12] |
| Product Ions (Q3) | m/z 70, 116, 144 | [9][12] |
| Collision Energy (CE) | Instrument dependent, requires optimization | [13] |
| Dwell Time | 50 - 200 ms | [13] |
Note: It is crucial to optimize these parameters on your specific instrument.
Q4: My sample is from a complex biological matrix (e.g., plasma, serum). How can I mitigate matrix effects?
Matrix effects are a significant challenge in bioanalysis.[3][4] Here are effective strategies to minimize their impact on L-Homoarginine quantification:
-
Effective Sample Preparation: Simple protein precipitation with acetonitrile (B52724) or methanol (B129727) is a common starting point.[5][7] However, for more complex matrices, more advanced techniques like solid-phase extraction (SPE) or phospholipid removal plates may be necessary to remove interfering components.[8]
-
Chromatographic Separation: Good chromatographic separation is key. Ensure that L-Homoarginine does not co-elute with major matrix components. Hydrophilic Interaction Liquid Chromatography (HILIC) is often used for polar molecules like L-Homoarginine and can provide good retention and separation from phospholipids (B1166683) that are less retained.[7]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[14][15] A SIL-IS such as d4-L-Homoarginine or ¹³C₇¹⁵N₄-HArg co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification.[7][13]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may also lower the analyte signal to below the limit of quantification.[16]
Q5: I suspect there might be an isobaric interference. What common compounds can interfere with L-Homoarginine analysis?
Yes, isobaric interference is a known issue. It is critical to ensure chromatographic separation from these compounds:
-
N(G)-methyl-L-arginine (NMMA): NMMA has the same nominal mass as L-Homoarginine and can produce common fragment ions, making chromatographic separation mandatory for accurate quantification.[9][12]
-
N(ε)-trimethyllysine: This compound is also isobaric with L-Homoarginine. While some studies have shown that with specific LC-MS/MS methods it does not interfere, it is crucial to verify this on your system.[10]
Q6: Is derivatization a viable strategy to improve L-Homoarginine signal intensity?
While many methods analyze L-Homoarginine directly[5][9], derivatization can be a powerful tool to enhance signal intensity, particularly if sensitivity is a major issue.
-
Butylation: Derivatization with butanol-acetyl chloride has been used for arginine and related metabolites to improve their chromatographic properties and ionization efficiency.[17]
-
OPA Derivatization: Pre-column derivatization with o-phthalaldehyde (B127526) (OPA) and a thiol (like N-acetyl-L-cysteine) can be used for fluorescence detection and may also be amenable to mass spectrometry, although this is less common for LC-MS/MS quantification.[18]
-
Acetylacetone (B45752) Derivatization: This has been shown to improve fragmentation and signal for arginine-containing peptides and could potentially be adapted for L-Homoarginine.[19][20]
Derivatization adds extra steps to sample preparation and requires careful optimization. For many applications, a well-optimized direct LC-MS/MS method with a stable isotope-labeled internal standard is sufficient.
Experimental Protocols
Protocol 1: Sample Preparation from Plasma/Serum (Protein Precipitation)
This protocol is a common starting point for the extraction of L-Homoarginine from plasma or serum.
-
Thaw Samples: Thaw frozen plasma or serum samples on ice.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma/serum sample.
-
Internal Standard Spiking: Add 50 µL of the internal standard working solution (e.g., d4-L-Homoarginine in water or methanol).
-
Protein Precipitation: Add 100 µL of cold acetonitrile (or methanol).
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) at 4°C for 5-10 minutes to pellet the precipitated proteins.[5]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis. Some methods may include a dilution step here.[5]
-
Injection: Inject the prepared sample into the LC-MS/MS system.
Visualizations
Caption: A troubleshooting workflow for low L-Homoarginine signal intensity.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the predictive values of elevated serum l-homoarginine and dimethylarginines in preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. criver.com [criver.com]
- 9. Determination of Homoarginine, Arginine, NMMA, ADMA, and SDMA in Biological Samples by HPLC-ESI-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of homoarginine in human and mouse plasma by LC-MS/MS and ELISA: a comparison and a biological application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An Optimized MRM-Based Workflow of the l-Arginine/Nitric Oxide Pathway Metabolites Revealed Disease- and Sex-Related Differences in the Cardiovascular Field - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous Bioanalysis of L-Arginine, L-Citrulline, and Dimethylarginines by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mass spectrometric quantification of L-arginine and its pathway related substances in biofluids: the road to maturity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Developing a robust, fast and reliable measurement method for the analysis of methylarginine derivatives and related metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analysis of L-homoarginine in biological samples by HPLC involving precolumn derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Improving mass spectrometric sequencing of arginine-containing peptides by derivatization with acetylacetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chem.tamu.edu [chem.tamu.edu]
How to improve the solubility of H-HoArg-OH in aqueous buffers
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of H-HoArg-OH (L-Homoarginine) in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving well in my aqueous buffer?
A1: The limited solubility of this compound can be attributed to several factors related to its chemical structure. As a basic amino acid, it exists as a zwitterion at certain pH values, meaning it has both a positive and a negative charge, resulting in a net neutral charge. Molecules tend to have their lowest solubility at their isoelectric point (pI), the pH at which they have no net charge. For basic amino acids like homoarginine, the pI is in the alkaline range. If your buffer's pH is close to the pI of this compound, you will likely experience poor solubility.
Q2: How does pH affect the solubility of this compound?
A2: Adjusting the pH of the buffer is the most effective way to improve the solubility of this compound.
-
At a pH below its isoelectric point (pI) , the carboxyl group is protonated (-COOH) and the amino groups are protonated (-NH3+), giving the molecule a net positive charge. This charge enhances its interaction with water, a polar solvent, thereby increasing solubility.
-
At a pH above its pI , the carboxyl group is deprotonated (-COO-) and one of the basic groups may start to deprotonate, resulting in a net negative charge, which also increases solubility.
Since this compound is a basic amino acid, its pI is expected to be high (analogous to arginine's pI of 10.76[1]). Therefore, to increase its solubility, you should either significantly lower the pH (e.g., to acidic conditions) or raise it to a highly alkaline pH, moving it away from its pI.
Q3: What are the pKa values and the isoelectric point (pI) of this compound?
Based on these predicted values and the behavior of similar basic amino acids, the isoelectric point (pI) of this compound is estimated to be in the high alkaline range, likely between pH 10 and 11. The pI is calculated by averaging the pKa values of the two basic groups (the α-amino group and the guanidinium (B1211019) side chain).
Q4: I have adjusted the pH, but the solubility is still not optimal. What else can I do?
A4: If pH adjustment alone is insufficient, consider the following strategies:
-
Increase the Ionic Strength of the Buffer: For some zwitterionic compounds, increasing the ionic strength of the buffer by adding a neutral salt (e.g., NaCl) can enhance solubility, a phenomenon known as "salting in." However, at very high salt concentrations, a "salting out" effect can occur, leading to precipitation. This should be tested empirically.
-
Use of Co-solvents: Adding a small amount of a water-miscible organic co-solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, can sometimes improve the solubility of amino acid derivatives. It is crucial to ensure the chosen co-solvent is compatible with your downstream experiments.
-
Gentle Heating and Sonication: Gentle warming of the solution or the use of a sonicator can help to break down crystal lattice energy and accelerate the dissolution process. One report indicates a solubility of 100 mg/mL in PBS can be achieved with sonication.[2] However, prolonged heating should be avoided to prevent potential degradation.
-
Use the Hydrochloride Salt Form: this compound is often supplied as a hydrochloride salt (L-Homoarginine hydrochloride). This form is generally more water-soluble than the free base form. Ensure you are using the appropriate form for your application.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder is not dissolving in my neutral buffer (e.g., PBS pH 7.2). | The pH of the buffer is likely too close to the isoelectric point (pI) of this compound, where its solubility is at a minimum. | 1. Lower the pH of the buffer to below 6. Start with a small aliquot to test. 2. Alternatively, raise the pH to above 11. 3. Prepare a concentrated stock solution in dilute acid (e.g., 0.1 M HCl) and then dilute it into your final buffer, ensuring the final pH is suitable for your experiment. |
| Precipitation occurs when I add my this compound stock solution to my experimental buffer. | The final concentration of this compound in the buffer exceeds its solubility limit at that specific pH and temperature. The buffer components may also be interacting with the this compound. | 1. Lower the final concentration of this compound. 2. Adjust the pH of the final experimental buffer to be further away from the pI of this compound. 3. Consider using a different buffer system. |
| The solubility of this compound seems to vary between experiments. | This could be due to slight variations in buffer preparation (pH, ionic strength), temperature, or the form of this compound used (free base vs. hydrochloride salt). | 1. Standardize your buffer preparation protocol. Calibrate your pH meter before each use. 2. Control the temperature during dissolution. 3. Ensure you are using the same form of this compound consistently. |
Quantitative Data Summary
The following table summarizes the available quantitative solubility data for this compound.
| Solvent/Buffer | pH | Solubility | Notes | Reference |
| Water (H₂O) | Neutral | ~100 mg/mL | - | [2] |
| Phosphate-Buffered Saline (PBS) | 7.2 | ~10 mg/mL | - | [3] |
| Phosphate-Buffered Saline (PBS) | Not Specified | 100 mg/mL | With sonication. | [2] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound
This protocol describes the preparation of a 100 mg/mL stock solution of this compound hydrochloride.
Materials:
-
This compound hydrochloride
-
Sterile, deionized water
-
Sterile 1 M HCl
-
pH meter
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weigh the desired amount of this compound hydrochloride powder and place it in a sterile conical tube.
-
Add a volume of sterile, deionized water to achieve a concentration slightly less than 100 mg/mL (e.g., for 100 mg of powder, add ~0.8 mL of water).
-
Vortex the suspension for 1-2 minutes.
-
If the powder is not fully dissolved, place the tube in a sonicator bath for 5-10 minute intervals until the solution is clear. Gentle warming (to no more than 37°C) can be applied concurrently.
-
Check the pH of the solution. If solubility is still an issue, add 1 M HCl dropwise while monitoring the pH until the this compound is fully dissolved. A pH below 6 is recommended.
-
Once dissolved, adjust the volume to the final desired concentration with sterile, deionized water.
-
Sterile-filter the stock solution through a 0.22 µm filter.
-
Store the stock solution at -20°C. Note that aqueous solutions are not recommended to be stored for more than one day.
Visualizations
Figure 1. A step-by-step workflow for troubleshooting and improving the solubility of this compound in aqueous buffers.
Figure 2. A diagram illustrating the relationship between pH and the net charge of this compound, and its impact on solubility.
References
Technical Support Center: H-HoArg-OH Sample Preparation and Storage
Welcome to the technical support center for H-HoArg-OH (L-Homoarginine). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges encountered during the preparation and storage of this compound samples. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound, providing practical solutions and best practices.
1. Solubility and Sample Preparation
Q1: I am having trouble dissolving my lyophilized this compound powder. What is the recommended solvent?
A1: this compound is readily soluble in water. For most applications, sterile, purified water (e.g., HPLC-grade or Milli-Q®) is the recommended solvent. It is important to note that this compound is generally considered insoluble in dimethyl sulfoxide (B87167) (DMSO).
Troubleshooting:
-
Precipitation upon dissolution: If you observe precipitation, gentle warming and/or sonication can aid in dissolution. Ensure the final concentration is within the solubility limits.
-
Cloudy solution: This may indicate the presence of particulate matter. If the solution is to be used for cell culture or other sensitive applications, it should be sterilized by filtration through a 0.22 µm filter after dissolution.
Q2: What is the best way to prepare stock solutions of this compound?
A2: It is recommended to prepare fresh solutions for immediate use whenever possible. If a stock solution is necessary, it should be prepared in a high-purity solvent like water. To minimize the risk of degradation and contamination, prepare concentrated stock solutions and store them in small, single-use aliquots. This practice helps to avoid repeated freeze-thaw cycles which can degrade the sample.
2. Sample Storage and Stability
Q3: What are the recommended storage conditions for this compound in its solid form and in solution?
A3: The stability of this compound is highly dependent on the storage conditions. Adhering to the recommended temperatures is crucial for maintaining its integrity.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Up to 3 years | Keep in a tightly sealed container, protected from moisture. |
| Stock Solution | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Suitable for short-term storage. |
Troubleshooting:
-
Reduced activity of stored solutions: If you observe a decrease in the expected biological activity of your this compound solution, it may have degraded due to improper storage or multiple freeze-thaw cycles. It is advisable to use a fresh aliquot or prepare a new solution.
-
Precipitation in frozen samples: If you notice precipitation after thawing a stock solution, it may be due to the concentration being too high or the presence of contaminants. Before use, try to redissolve the precipitate by gentle warming and vortexing. If the precipitate does not dissolve, it is best to discard the aliquot.
Q4: Are there any specific factors that can affect the stability of this compound during storage?
A4: Yes, several factors can influence the stability of this compound:
-
pH: Like other amino acids, the stability of this compound can be pH-dependent. Extreme pH values should be avoided. For long-term storage of solutions, a slightly acidic to neutral pH is generally preferred.
-
Oxidation: The guanidino group of this compound could be susceptible to oxidation. To minimize this, use degassed solvents for preparing solutions and consider storing aliquots under an inert gas like nitrogen or argon, especially for long-term storage.
-
Contamination: Microbial contamination can rapidly degrade amino acid solutions. Always use sterile techniques for sample preparation and storage. Filtering the solution through a 0.22 µm filter before storage is a good practice.
3. Handling Biological Samples
Q5: What are the best practices for collecting and storing biological samples (e.g., plasma, serum) for this compound analysis?
A5: Proper handling of biological samples is critical for accurate quantification of this compound.
-
Collection: Blood samples should be collected using appropriate anticoagulants (e.g., EDTA for plasma).
-
Processing: Process the blood to obtain plasma or serum as quickly as possible to minimize enzymatic activity that could alter this compound levels. Centrifugation at a low temperature is recommended.
-
Storage: Immediately after processing, samples should be frozen and stored at -80°C until analysis. Long-term storage at this temperature has been shown to be effective for preserving homoarginine in clinical studies.
Troubleshooting:
-
Variability in this compound levels between samples: This could be due to inconsistencies in sample collection, processing time, or storage conditions. It is essential to have a standardized protocol for all samples in a study.
-
Low recovery of this compound from plasma/serum: This may be due to degradation during handling or storage. Ensure that samples are kept on ice during processing and that freeze-thaw cycles are avoided.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
-
Materials:
-
This compound (lyophilized powder)
-
Sterile, HPLC-grade water
-
Sterile, conical tube (e.g., 15 mL)
-
Vortex mixer
-
0.22 µm syringe filter
-
Sterile, single-use microcentrifuge tubes
-
-
Procedure:
-
Weigh the required amount of this compound powder in the conical tube. (Molecular Weight of this compound is 188.23 g/mol ). For 10 mL of a 10 mM solution, you will need 18.823 mg.
-
Add a portion of the sterile water to the tube (e.g., 5 mL).
-
Vortex the tube until the powder is completely dissolved. If necessary, gently warm the solution.
-
Add sterile water to reach the final volume of 10 mL.
-
Vortex again to ensure homogeneity.
-
Attach the 0.22 µm syringe filter to a sterile syringe and filter the solution into a new sterile tube.
-
Aliquot the filtered stock solution into sterile, single-use microcentrifuge tubes (e.g., 100 µL per tube).
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Visualizing this compound Pathways and Workflows
Metabolic Pathway of this compound Synthesis
The following diagram illustrates the primary metabolic pathway for the synthesis of L-homoarginine from L-arginine and L-lysine, a reaction catalyzed by the enzyme L-arginine:glycine amidinotransferase (AGAT).
Avoiding ion suppression effects for L-Homoarginine in LC-MS
Welcome to the technical support center for the analysis of L-Homoarginine using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on mitigating ion suppression effects.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for L-Homoarginine analysis?
A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of the target analyte, in this case, L-Homoarginine, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] L-Homoarginine is a polar, basic amino acid, and when analyzed in complex biological matrices like plasma or urine, it often co-elutes with other endogenous substances such as salts, phospholipids (B1166683), and other amino acids.[3] These interfering compounds can compete for ionization in the MS source, leading to a decreased signal intensity for L-Homoarginine, which can compromise the accuracy, precision, and sensitivity of the assay.[1][2]
Q2: What are the primary causes of ion suppression for L-Homoarginine?
A2: The primary causes of ion suppression for L-Homoarginine are:
-
Co-eluting Endogenous Matrix Components: Biological samples are complex mixtures. Phospholipids from cell membranes are notorious for causing ion suppression.[4] Other highly abundant polar and basic compounds can also interfere.
-
Inadequate Sample Cleanup: Insufficient removal of matrix components during sample preparation is a major contributor to ion suppression.[5]
-
Mobile Phase Composition: Non-volatile buffers or additives in the mobile phase can form adducts with the analyte or contaminate the ion source, leading to reduced signal.
-
High Analyte Concentration (less common for endogenous L-Homoarginine): At very high concentrations, analytes can cause self-suppression, although this is less of a concern for endogenous L-Homoarginine levels.
Q3: What is the most effective chromatographic technique to minimize ion suppression for L-Homoarginine?
A3: Hydrophilic Interaction Liquid Chromatography (HILIC) is widely regarded as the most effective chromatographic technique for the analysis of polar compounds like L-Homoarginine.[5][6][7] HILIC columns retain polar analytes, allowing for the separation of L-Homoarginine from less polar matrix components that can cause ion suppression in traditional reversed-phase chromatography.[8] The high organic content of the mobile phase used in HILIC also facilitates better desolvation and ionization efficiency in the MS source.[8]
Q4: Is a stable isotope-labeled internal standard necessary for L-Homoarginine quantification?
A4: Yes, the use of a stable isotope-labeled (SIL) internal standard, such as d4-L-Homoarginine or ¹³C₆-L-Homoarginine, is highly recommended and considered best practice.[5][9] A SIL internal standard co-elutes with the analyte and experiences similar ion suppression or enhancement effects. By calculating the analyte-to-internal standard peak area ratio, matrix effects can be effectively compensated for, leading to more accurate and precise quantification.[5]
Q5: Can derivatization help in overcoming ion suppression for L-Homoarginine?
A5: Derivatization can be a useful strategy, although it is not always necessary with modern HILIC-MS/MS methods.[10] Derivatizing L-Homoarginine can increase its hydrophobicity, allowing for better retention on reversed-phase columns and separation from polar interferences.[10] Reagents like propionic anhydride (B1165640) can be used for this purpose.[11][12] However, derivatization adds an extra step to the sample preparation workflow and needs to be carefully optimized for reaction efficiency and stability.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during the LC-MS analysis of L-Homoarginine, with a focus on ion suppression.
Diagram: Troubleshooting Workflow for L-Homoarginine LC-MS Analysis
Caption: A logical workflow to diagnose and resolve poor signal intensity and high variability in L-Homoarginine LC-MS analysis.
| Problem | Potential Cause | Recommended Solution |
| Low L-Homoarginine Signal Intensity | Ion Suppression: Co-eluting matrix components are interfering with the ionization of L-Homoarginine. | 1. Improve Sample Preparation: Switch from simple protein precipitation to a more rigorous method like Solid-Phase Extraction (SPE) to remove a broader range of interferences. A mixed-mode cation exchange SPE is particularly effective for basic compounds like L-Homoarginine. 2. Optimize Chromatography: Ensure baseline separation of L-Homoarginine from the solvent front and any visible interfering peaks. Adjust the HILIC gradient to increase retention and improve resolution. 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components. |
| High Variability in Peak Areas (Poor Precision) | Inconsistent Matrix Effects: The degree of ion suppression is varying between samples. | 1. Use a Stable Isotope-Labeled (SIL) Internal Standard: This is the most effective way to correct for variable matrix effects. The SIL internal standard should be added at the very beginning of the sample preparation process. 2. Standardize Sample Preparation: Ensure that the sample preparation protocol is followed precisely for all samples, standards, and quality controls. |
| Poor Peak Shape (Tailing or Fronting) | Secondary Interactions with the Column: The highly basic nature of L-Homoarginine can lead to interactions with residual silanols on silica-based columns. Inappropriate Injection Solvent: Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion. | 1. Adjust Mobile Phase pH: A slightly acidic mobile phase (e.g., with 0.1% formic acid) can help to protonate L-Homoarginine and reduce secondary interactions. 2. Match Injection Solvent to Initial Mobile Phase: Reconstitute the final extract in a solvent that is as close as possible in composition to the initial mobile phase conditions. |
| Retention Time Drift | Column Equilibration Issues: HILIC columns often require longer equilibration times between injections compared to reversed-phase columns. Changes in Mobile Phase Composition: Evaporation of the organic solvent can alter the mobile phase composition and affect retention. | 1. Increase Equilibration Time: Ensure the column is fully equilibrated before each injection. 2. Use Fresh Mobile Phase: Prepare fresh mobile phases daily and keep the solvent bottles capped to prevent evaporation. |
Data on Sample Preparation Methods
The choice of sample preparation is critical for minimizing ion suppression. Below is a summary of expected performance for different techniques.
| Sample Preparation Method | Typical Recovery for Basic Amino Acids | Matrix Effect (Ion Suppression) | Advantages | Disadvantages |
| Protein Precipitation (PPT) with Acetonitrile (B52724) | >90%[13] | High | Fast, simple, and inexpensive. | Does not effectively remove phospholipids and other small molecule interferences, leading to significant ion suppression.[14] |
| Solid-Phase Extraction (SPE) - Mixed-Mode Cation Exchange | 95-103%[6] | Low to Moderate | Provides cleaner extracts by removing a wider range of interferences, including phospholipids.[14][15] | More time-consuming and expensive than PPT; requires method development. |
| Derivatization (e.g., with Propionic Anhydride) followed by Reversed-Phase LC | High (dependent on reaction efficiency) | Low | Can improve chromatographic retention and ionization efficiency; moves the analyte away from early-eluting polar interferences.[10] | Adds complexity and potential for variability to the workflow.[11] |
Experimental Protocols
Protocol 1: HILIC-MS/MS Analysis of L-Homoarginine in Human Plasma
This protocol is based on established methods for the analysis of L-Homoarginine and related compounds.[5][13]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, standard, or QC, add 10 µL of a stable isotope-labeled internal standard solution (e.g., 10 µM d4-L-Homoarginine in water).
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: HILIC silica (B1680970) column (e.g., 100 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 90% B
-
1-5 min: 90% to 50% B
-
5-5.1 min: 50% to 90% B
-
5.1-8 min: 90% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) source
-
Ionization Mode: Positive
-
MRM Transitions:
-
L-Homoarginine: Q1 189.2 -> Q3 116.1
-
d4-L-Homoarginine (IS): Q1 193.2 -> Q3 120.1
-
Diagram: HILIC-MS/MS Experimental Workflow
Caption: A step-by-step workflow for the analysis of L-Homoarginine in plasma using HILIC-MS/MS with protein precipitation.
Protocol 2: Solid-Phase Extraction (SPE) for Basic Amino Acids
This protocol is a general procedure for enriching basic amino acids like L-Homoarginine from biological fluids using a mixed-mode cation exchange sorbent.[4][16]
1. Sample Pre-treatment
-
To 100 µL of plasma, add 10 µL of the SIL internal standard.
-
Add 100 µL of 1% formic acid in water. Vortex to mix.
2. SPE Procedure
-
Conditioning: Condition the mixed-mode cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 1% formic acid in water.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute L-Homoarginine and other basic amino acids with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
This technical support guide provides a comprehensive overview of strategies to avoid ion suppression when analyzing L-Homoarginine by LC-MS. By implementing robust sample preparation techniques, optimizing chromatographic conditions, and using a stable isotope-labeled internal standard, researchers can achieve accurate and reliable quantification of this important biomolecule.
References
- 1. biotage.com [biotage.com]
- 2. An Optimized MRM-Based Workflow of the l-Arginine/Nitric Oxide Pathway Metabolites Revealed Disease- and Sex-Related Differences in the Cardiovascular Field - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Resolution and quantification of arginine, monomethylarginine, asymmetric dimethylarginine, and symmetric dimethylarginine in plasma using HPLC with internal calibration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Developing a robust, fast and reliable measurement method for the analysis of methylarginine derivatives and related metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stable isotope dilution assay for liquid chromatography-tandem mass spectrometric determination of L-homoarginine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ddtjournal.com [ddtjournal.com]
- 11. Derivatizing Agent Selection for Hydrophilic Lysine- and Arginine-Containing Tetradecapeptide Analysis in Human Plasma by RP HPLC-MS/MS [mdpi.com]
- 12. altasciences.com [altasciences.com]
- 13. Determination of Homoarginine, Arginine, NMMA, ADMA, and SDMA in Biological Samples by HPLC-ESI-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Troubleshooting H-HoArg-OH Analysis in Reverse-Phase HPLC
This technical support center provides troubleshooting guidance for common issues encountered during the analysis of H-HoArg-OH (L-Homoarginine hydrochloride) using reverse-phase high-performance liquid chromatography (RP-HPLC). The focus is on addressing peak tailing and broadening, which are frequent challenges for polar, basic compounds like this compound.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant peak tailing and broadening with my this compound standard?
A1: Peak tailing and broadening for this compound are primarily caused by secondary interactions between the positively charged guanidinium (B1211019) group of the molecule and residual silanol (B1196071) groups (-Si-OH) on the surface of silica-based stationary phases.[1] At typical analytical pH ranges, these silanol groups can be deprotonated and carry a negative charge, leading to strong ionic interactions with the analyte. This results in a mixed-mode retention mechanism (hydrophobic and ionic), causing the observed peak distortions.
Q2: What is the ideal pH range for the mobile phase when analyzing this compound?
A2: To minimize peak tailing, it is crucial to control the ionization state of both this compound and the stationary phase. This compound is a strong base, with a predicted pKa for its guanidinium group around 12.3.[2][3] Arginine, a close structural analog, has a guanidinium group pKa of approximately 13.8.[4][5][6] Therefore, this compound will be protonated and positively charged across the typical operating pH range of silica-based columns (pH 2-8).
The key is to suppress the ionization of the residual silanol groups on the stationary phase. This is achieved by maintaining a low mobile phase pH, typically between 2 and 3.[1] At this acidic pH, the silanol groups are protonated and neutral, minimizing the secondary ionic interactions that cause peak tailing.
Q3: Can mobile phase additives improve the peak shape of this compound?
A3: Yes, mobile phase additives are highly effective in improving the peak shape of basic compounds. The most common additives are:
-
Acidic Modifiers (e.g., Trifluoroacetic Acid - TFA): Adding a small concentration of TFA (typically 0.1%) to the mobile phase serves two purposes. It lowers the mobile phase pH to protonate the silanol groups and also acts as an ion-pairing agent.[7] The trifluoroacetate (B77799) anion can pair with the positively charged this compound, masking its charge and reducing interactions with the stationary phase.
-
Competing Bases (e.g., Triethylamine - TEA): A small amount of TEA can be added to the mobile phase to compete with the basic analyte for interaction with the active silanol sites on the stationary phase.[3] This effectively "masks" the silanol groups, leading to improved peak symmetry. However, TEA can sometimes shorten column lifetime and may not be suitable for all applications.
Q4: What type of HPLC column is best suited for analyzing this compound?
A4: While a standard C18 column can be used with an optimized mobile phase, columns specifically designed for the analysis of basic compounds will generally provide better results. Look for columns that are "end-capped" or "base-deactivated." End-capping is a process where the residual silanol groups are chemically bonded with a small, non-polar group, making them less accessible for secondary interactions. Modern, high-purity silica (B1680970) columns also have a lower concentration of active silanol groups.
Troubleshooting Guides
Issue: Severe Peak Tailing (Asymmetry Factor > 1.5)
This guide provides a systematic approach to diagnosing and resolving severe peak tailing of this compound.
Caption: Troubleshooting workflow for severe peak tailing.
Issue: Peak Broadening (Low Theoretical Plates)
This guide addresses the issue of broader than expected peaks, which can compromise resolution and sensitivity.
Caption: Troubleshooting workflow for peak broadening.
Data Presentation
The following table provides illustrative data on how mobile phase additives can affect the peak shape of a polar basic compound like this compound. The values are representative of typical improvements seen in RP-HPLC.
| Mobile Phase Additive | Concentration (%) | Peak Asymmetry (As) | Theoretical Plates (N) |
| None | 0 | 2.8 | 3,500 |
| Trifluoroacetic Acid (TFA) | 0.05 | 1.5 | 6,200 |
| Trifluoroacetic Acid (TFA) | 0.1 | 1.2 | 7,800 |
| Triethylamine (TEA) | 0.1 | 1.4 | 6,800 |
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
Objective: To determine the optimal mobile phase pH for improving the peak shape of this compound.
Materials:
-
This compound standard
-
HPLC grade water
-
HPLC grade acetonitrile (B52724)
-
Trifluoroacetic acid (TFA) or Formic Acid
-
pH meter
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Prepare a stock solution of this compound in water.
-
Prepare a series of aqueous mobile phase components (e.g., 100% water) and adjust the pH of each to 4.0, 3.5, 3.0, 2.5, and 2.0 using a dilute solution of TFA or formic acid.
-
Prepare the final mobile phases by mixing the pH-adjusted aqueous component with acetonitrile in the desired ratio (e.g., 95:5 v/v aqueous:acetonitrile).
-
Equilibrate the HPLC system and column with the mobile phase at pH 4.0 for at least 30 minutes.
-
Inject the this compound standard and record the chromatogram.
-
Calculate the peak asymmetry and theoretical plates.
-
Repeat steps 4-6 for each of the prepared mobile phases with decreasing pH.
-
Compare the chromatographic data to determine the optimal pH for symmetrical and sharp peaks.
Protocol 2: Evaluation of Mobile Phase Additives
Objective: To assess the effect of different concentrations of TFA on the peak shape of this compound.
Materials:
-
This compound standard
-
HPLC grade water
-
HPLC grade acetonitrile
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column
Procedure:
-
Prepare a stock solution of this compound in water.
-
Prepare a mobile phase with the optimal pH determined in Protocol 1, without any TFA.
-
Prepare a series of mobile phases with varying concentrations of TFA: 0.025%, 0.05%, 0.1%, and 0.2% (v/v). Ensure the organic/aqueous ratio remains constant.
-
Equilibrate the HPLC system with the mobile phase containing no TFA.
-
Inject the this compound standard and record the chromatogram.
-
Calculate the peak asymmetry and theoretical plates.
-
Sequentially equilibrate the system with each of the TFA-containing mobile phases, from lowest to highest concentration.
-
After each equilibration, inject the standard, record the chromatogram, and calculate the peak shape parameters.
-
Create a table to compare the effect of TFA concentration on peak asymmetry and theoretical plates to identify the optimal concentration.
Signaling Pathways and Logical Relationships
The following diagram illustrates the chemical interactions at the stationary phase surface that lead to peak tailing for basic compounds and how mobile phase modifications can mitigate these effects.
Caption: Mitigation of secondary interactions causing peak tailing.
References
- 1. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 6. pharmaguru.co [pharmaguru.co]
- 7. Hydroxy group - Wikipedia [en.wikipedia.org]
Technical Support Center: Accurate Quantification of Low H-HoArg-OH Levels
Welcome to the technical support center for the accurate quantification of low levels of L-Homoarginine (H-HoArg-OH). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the precise measurement of this critical analyte.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the quantification of low this compound levels.
Q1: My this compound measurements are inconsistent between LC-MS/MS and ELISA methods. Why is there a discrepancy?
A1: Discrepancies between LC-MS/MS and ELISA are a documented issue. Studies have shown that plasma concentrations of this compound measured by LC-MS/MS can be, on average, 29% higher than those obtained by a commercial ELISA.[1][2] While the correlation between the two methods on calibration standards is high (r² of 0.99), the correlation in human plasma samples is lower (r² of 0.78).[1][2] This suggests that matrix effects or interfering substances in biological samples may impact the ELISA results more significantly. It is crucial to consider that different reference values may be necessary depending on the quantification method used.[1][2]
Q2: I am observing a peak in my LC-MS/MS analysis that interferes with this compound quantification. What could it be and how can I resolve it?
A2: A potential source of interference is the isobaric compound N(ε)-trimethyllysine, which has the same mass as this compound.[1] To mitigate this, chromatographic separation needs to be optimized to ensure the two compounds are well-resolved. A method using a silica (B1680970) column with an isocratic elution can be modulated to improve separation between this compound and other structurally similar compounds.[3][4] Additionally, using tandem mass spectrometry (MS/MS) with specific transitions for this compound (e.g., m/z 245 → m/z 211) can enhance specificity and reduce interference.[5]
Q3: What are the best practices for sample preparation to ensure accurate this compound quantification?
A3: Proper sample preparation is critical for reliable results. A common and effective method involves protein precipitation followed by derivatization. Here is a general protocol for plasma or serum samples:
-
Deproteinization: Add pure methanol (B129727) (e.g., 300 μL) to a small volume of plasma or serum (e.g., 100 μL).[3][4]
-
Mixing and Incubation: Vortex the mixture for 10 seconds and incubate at -20°C for 1 hour to facilitate protein precipitation.[3][4]
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.[3][4]
-
Supernatant Recovery: Carefully collect the supernatant.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness and then dissolve the residue in a solution suitable for your analytical method, such as 0.1% formic acid in water.[3][4]
Q4: My ELISA assay for this compound is showing high background or no signal. What are the common causes and solutions?
A4: High background or no signal in an ELISA can stem from several factors. Here are some troubleshooting tips:
-
Reagent and Plate Issues: Ensure all reagents are at room temperature before use and have not expired.[6] Use plates specifically designed for ELISAs, not tissue culture plates, to ensure proper antibody binding.[6]
-
Incubation Times and Temperatures: Adhere strictly to the recommended incubation times and temperatures.[6] Uneven temperature across the plate can lead to "edge effects"; ensure proper sealing and placement in the incubator.[6]
-
Washing Steps: Insufficient washing is a common cause of high background. Increase the number of washes or add a soaking step to ensure complete removal of unbound reagents.[6]
-
Substrate Handling: Protect the substrate from light to prevent degradation.[6]
Quantitative Data Summary
The following tables summarize the performance characteristics of different methods for this compound quantification.
Table 1: Comparison of LC-MS/MS and ELISA Methods
| Parameter | LC-MS/MS | ELISA | Reference |
| Correlation (Calibration Standards) | r² = 0.997 | r² = 0.99 | [1][2] |
| Correlation (Human Plasma) | - | r² = 0.78 (compared to LC-MS/MS) | [1][2] |
| Reported Plasma Concentrations | On average 29% higher | On average 29% lower | [1][2] |
Table 2: Performance of an HPLC Method with Precolumn Derivatization
| Parameter | Value | Reference |
| Limit of Detection | 188 fmol (equivalent to 12 nM) | [7] |
| Linear Range | 1.0 to 80 pmol (0.0625 to 5 µM) | [7] |
| Precision (Relative Deviation, %) | 0.52 - 1.16 | [7] |
| Bias (Relative Error, %) | 0.42 - 1.12 | [7] |
Table 3: Performance of a Stable Isotope Dilution LC-MS/MS Method
| Parameter | Value | Reference |
| Intra-assay CV (%) | 7.4 ± 4.5 | [5] |
| Inter-assay CV (%) | 7.5 ± 2.0 | [5] |
| Analysis Time | 4 minutes | [5] |
Detailed Experimental Protocols
Protocol 1: HPLC with Precolumn Derivatization using o-phthalaldehyde (B127526) (OPA)
This method is highly sensitive and suitable for various biological samples.[7]
-
Sample Preparation: Prepare samples as described in the FAQ section (protein precipitation).
-
Derivatization: Mix the sample with OPA and N-acetyl-L-cysteine (NAC) as the thiol. This reaction forms a fluorescent derivative.[7]
-
Chromatography:
-
Column: Reversed-phase C18.
-
Temperature: 25°C.
-
Separation: Isocratic or gradient elution suitable for separating the hArg-OPA-NAC derivative.
-
-
Detection:
-
Quantification: Use a standard curve prepared with known concentrations of this compound.
Protocol 2: LC-MS/MS for this compound Quantification
This method offers high specificity and throughput.[3][4][5]
-
Sample Preparation:
-
Chromatography:
-
Column: A silica column (e.g., Supelcosil™ LC-Si) can be used.[3][4]
-
Mobile Phase: An isocratic elution with a mixture of 0.1% formic acid in water and 100 mM ammonium (B1175870) formate (B1220265) in water (pH 4.5) can be employed. The ratio of these solvents can be adjusted to optimize separation.[3][4]
-
-
Mass Spectrometry:
-
Quantification: Calculate the ratio of the analyte peak area to the internal standard peak area and compare it to a standard curve.
Visualizations
Caption: General experimental workflow for this compound quantification.
Caption: Simplified overview of L-Homoarginine synthesis and its role in nitric oxide signaling.
References
- 1. Measurement of homoarginine in human and mouse plasma by LC-MS/MS and ELISA: a comparison and a biological application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Determination of Homoarginine, Arginine, NMMA, ADMA, and SDMA in Biological Samples by HPLC-ESI-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable isotope dilution assay for liquid chromatography-tandem mass spectrometric determination of L-homoarginine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biomatik.com [biomatik.com]
- 7. Analysis of L-homoarginine in biological samples by HPLC involving precolumn derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing contamination in L-Homoarginine synthesis and purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of L-Homoarginine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing L-Homoarginine in a laboratory setting?
A1: The most prevalent laboratory-scale synthesis of L-Homoarginine is through the guanidinylation of the ε-amino group of L-lysine. This reaction is typically carried out using a guanidinylating agent such as O-methylisourea sulfate (B86663).
Q2: What are the primary sources of contamination during L-Homoarginine synthesis?
A2: Potential contaminants include unreacted L-lysine, byproducts from the guanidinylation reaction, and impurities from the starting materials. A significant byproduct can be double-derivatized lysine (B10760008), where both the α- and ε-amino groups of lysine have reacted with the guanidinylating agent.[1][2]
Q3: Which purification technique is most effective for isolating L-Homoarginine?
A3: Cation-exchange chromatography is a highly effective method for purifying L-Homoarginine.[3][4] This technique separates molecules based on their net positive charge, and since L-Homoarginine is a basic amino acid, it binds strongly to the negatively charged resin, allowing for its separation from less basic or neutral impurities.
Q4: How can I assess the purity of my synthesized L-Homoarginine?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and reliable method for assessing the purity of L-Homoarginine.[5][6] Derivatization with reagents like o-phthalaldehyde (B127526) (OPA) can enhance detection.[5] HPLC coupled with mass spectrometry (HPLC-MS) can provide more definitive identification of the product and any impurities.[7][8]
Troubleshooting Guides
Synthesis: Guanidinylation of L-Lysine
Problem 1: Low yield of L-Homoarginine.
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal pH of the reaction mixture. | The guanidinylation reaction is pH-dependent. The optimal pH for the reaction with O-methylisourea is around 10.6-11.4 to ensure the ε-amino group of lysine is deprotonated and reactive.[1][9] Adjust the pH carefully using a suitable base. |
| Incorrect O-methylisourea (OMI) to lysine ratio. | An insufficient amount of OMI will result in incomplete conversion. Conversely, a large excess can lead to side reactions.[1][10] An OMI to lysine molar ratio of 10:1 has been suggested as a good starting point for optimizing the reaction.[1][10] |
| Inadequate reaction time. | The reaction may not have proceeded to completion. Reaction times of 1 to 7 days have been reported. Monitor the reaction progress over time to determine the optimal duration for your specific conditions.[1][9] |
| Reaction with the α-amino group. | The α-amino group of free L-lysine can also react with O-methylisourea, leading to double-derivatized lysine and reducing the yield of L-Homoarginine.[1][2] Consider using an α-amino protecting group on the L-lysine starting material. |
Problem 2: Presence of significant impurities in the crude product.
| Possible Cause | Troubleshooting Suggestion |
| Unreacted L-lysine. | This indicates an incomplete reaction. Refer to the troubleshooting suggestions for low yield to optimize the reaction conditions (pH, reactant ratio, reaction time). |
| Formation of double-derivatized lysine. | A large excess of the guanidinylating agent can promote this side reaction.[1] Try reducing the molar ratio of O-methylisourea to lysine. The use of protecting groups on the α-amino group of lysine can also prevent this.[11][12] |
| Hydrolysis of O-methylisourea. | O-methylisourea can hydrolyze, especially at high pH and temperature, reducing its availability for the guanidinylation reaction. Prepare the O-methylisourea solution fresh before use. |
Purification: Ion-Exchange Chromatography
Problem 1: Poor separation of L-Homoarginine from impurities.
| Possible Cause | Troubleshooting Suggestion |
| Incorrect pH of the loading and elution buffers. | The charge of L-Homoarginine and impurities is pH-dependent. Ensure the loading buffer pH is low enough for L-Homoarginine to be positively charged and bind to the cation-exchange resin. A pH gradient or a step gradient of increasing pH or ionic strength in the elution buffer is used to selectively elute the bound molecules.[3] |
| Inappropriate ionic strength of the buffers. | A salt gradient (e.g., NaCl) is commonly used for elution. If the separation is poor, optimize the gradient slope. A shallower gradient can improve resolution.[13] |
| Column overloading. | Loading too much crude product onto the column can lead to broad peaks and poor separation. Determine the binding capacity of your column and load an appropriate amount. |
Problem 2: L-Homoarginine does not bind to the cation-exchange column.
| Possible Cause | Troubleshooting Suggestion |
| pH of the loading buffer is too high. | If the pH is above the isoelectric point (pI) of L-Homoarginine, it will have a net negative or neutral charge and will not bind to the cation-exchange resin. Lower the pH of your loading buffer. |
| Ionic strength of the loading buffer is too high. | High salt concentrations in the loading buffer can interfere with the binding of L-Homoarginine to the resin. Ensure your crude sample and loading buffer have low ionic strength. |
Quantitative Data
Table 1: Influence of O-methylisourea (OMI) to Lysine Ratio and Reaction Time on L-Homoarginine Recovery.
Reaction conditions: pH 10.6. Data adapted from a study on crystalline L-lysine.[1]
| OMI:Lysine Ratio | Reaction Time (days) | Unreacted Lysine (%) | L-Homoarginine (%) |
| 1.5:1 | 1 | ~40 | ~50 |
| 1.5:1 | 3 | ~40 | ~51 |
| 1.5:1 | 7 | ~40 | ~50 |
| 10:1 | 1 | ~10 | ~75 |
| 10:1 | 3 | ~9 | ~75 |
| 10:1 | 7 | ~9 | ~74 |
| 100:1 | 1 | ~2 | ~25 |
| 100:1 | 3 | ~2 | ~24 |
| 100:1 | 7 | ~2 | ~23 |
| 1000:1 | 1 | ~1 | ~1 |
| 1000:1 | 3 | ~1 | ~1 |
| 1000:1 | 7 | ~1 | ~1 |
Table 2: HPLC Retention Times for L-Homoarginine and Related Compounds.
Note: Retention times are highly dependent on the specific HPLC system, column, and mobile phase conditions. This table provides an example from a specific study.[8]
| Compound | Retention Time (min) |
| L-Arginine | 5.4 |
| L-Homoarginine | 6.1 |
| N(G)-monomethyl-L-arginine (NMMA) | 7.0 |
| Asymmetric N(G),N(G)-dimethyl-L-arginine (ADMA) | 10.7 |
| Symmetric N(G),N(G')-dimethyl-L-arginine (SDMA) | 9.1 |
Experimental Protocols
Protocol 1: Synthesis of L-Homoarginine via Guanidinylation of L-Lysine
This protocol is a general guideline and may require optimization.
Materials:
-
L-Lysine hydrochloride
-
O-Methylisourea sulfate
-
Barium hydroxide (B78521) octahydrate[14]
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Preparation of O-Methylisourea (OMI) Solution (0.6 M):
-
Caution: Handle O-methylisourea and barium hydroxide with appropriate personal protective equipment.
-
Dissolve O-methylisourea sulfate in deionized water.
-
Add barium hydroxide octahydrate to precipitate barium sulfate.[14]
-
Stir the mixture and then centrifuge to pellet the barium sulfate precipitate.
-
Carefully collect the supernatant containing the O-methylisourea free base.
-
-
Guanidinylation Reaction:
-
Dissolve L-lysine hydrochloride in deionized water.
-
Adjust the pH of the L-lysine solution to approximately 11.4 with NaOH.[9]
-
Add the prepared O-methylisourea solution to the L-lysine solution (a molar ratio of 10:1 OMI to lysine is a good starting point).[1][10]
-
Stir the reaction mixture at room temperature for 3-4 days.[9] Monitor the reaction progress using a suitable analytical technique (e.g., HPLC).
-
-
Workup:
-
After the reaction is complete, cool the reaction mixture in an ice bath.
-
Neutralize the reaction mixture by adding HCl.
-
The crude L-Homoarginine solution is now ready for purification.
-
Protocol 2: Purification of L-Homoarginine by Cation-Exchange Chromatography
Materials:
-
Strong cation-exchange resin (e.g., Dowex 50)
-
Hydrochloric acid (HCl) solutions of varying concentrations (e.g., 0.1 M, 1 M, 2 M)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Ammonium (B1175870) hydroxide (NH₄OH) solution (e.g., 0.5 M)
-
Chromatography column
Procedure:
-
Resin Preparation and Column Packing:
-
Wash the cation-exchange resin with 1 M NaOH, followed by deionized water until the eluent is neutral.
-
Convert the resin to the H⁺ form by washing with 2 M HCl, followed by deionized water until the eluent is neutral.
-
Prepare a slurry of the resin in deionized water and pack it into a chromatography column.
-
-
Column Equilibration:
-
Equilibrate the packed column by washing with several column volumes of the loading buffer (e.g., 0.1 M HCl).
-
-
Sample Loading:
-
Adjust the pH of the crude L-Homoarginine solution to be acidic (pH < 2) with HCl.
-
Load the acidified crude solution onto the equilibrated column.
-
-
Washing:
-
Wash the column with the loading buffer to remove any unbound, neutral, or acidic impurities.
-
-
Elution:
-
Elute the bound amino acids using a stepwise or linear gradient of increasing eluent strength. For example, a stepwise gradient of increasing ammonium hydroxide concentration can be used. L-lysine will elute before L-Homoarginine.
-
Collect fractions and analyze them for the presence of L-Homoarginine using a suitable method (e.g., HPLC, ninhydrin (B49086) test).
-
-
Product Isolation:
-
Pool the fractions containing pure L-Homoarginine.
-
Remove the solvent by rotary evaporation or lyophilization to obtain the purified L-Homoarginine.
-
Visualizations
Caption: Workflow for L-Homoarginine Synthesis and Purification.
Caption: Troubleshooting Logic for Low Synthesis Yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Untitled Document [ucl.ac.uk]
- 4. purolite.com [purolite.com]
- 5. Analysis of L-homoarginine in biological samples by HPLC involving precolumn derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Homoarginine, Arginine, NMMA, ADMA, and SDMA in Biological Samples by HPLC-ESI-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nutrition.ansci.illinois.edu [nutrition.ansci.illinois.edu]
- 10. O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 12. biosynth.com [biosynth.com]
- 13. harvardapparatus.com [harvardapparatus.com]
- 14. Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: H-HoArg-OH Derivatization Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for H-HoArg-OH (Homoarginine) derivatization reactions. Our aim is to help you resolve common issues encountered during experimental procedures.
Troubleshooting Guide
This guide addresses specific problems that may arise during the derivatization of this compound for analysis by methods such as High-Performance Liquid Chromatography (HPLC).
Problem 1: Incomplete Derivatization or Low Product Yield
Q: My derivatization reaction is incomplete, leading to low or no product yield. What are the common causes and how can I resolve this?
A: Incomplete derivatization is a frequent issue that can be caused by several factors. A systematic approach to troubleshooting this problem is outlined below.
Troubleshooting Workflow for Incomplete Derivatization
Caption: Troubleshooting workflow for incomplete derivatization.
Possible Causes and Solutions in Detail:
-
Improper Reagent Preparation or Storage: Many derivatizing reagents are sensitive to moisture and light, which can cause them to degrade.[1]
-
Solution: Always prepare fresh reagent solutions. Store stock reagents according to the manufacturer's instructions, often in a desiccator and protected from light. For reagents sensitive to water, use anhydrous solvents for preparation.[1]
-
-
Incorrect Reaction pH: The nucleophilicity of the primary amine group on homoarginine is highly dependent on the pH of the reaction mixture.[1] If the pH is too low, the amine group will be protonated and less reactive.[1]
-
Solution: Ensure the reaction buffer has the correct pH as specified in the protocol. For many common derivatization reactions with reagents like OPA, a basic pH (e.g., 9.5-10.5) is required.[2]
-
-
Insufficient Reagent Concentration: Derivatization is a bimolecular reaction, and a sufficient molar excess of the derivatizing agent is necessary to drive the reaction to completion.[1]
-
Suboptimal Reaction Time or Temperature: The reaction may not have had enough time to complete, or the temperature may be too low.[1]
-
Poor Solubility: If this compound or the derivatizing reagent is not fully dissolved in the reaction solvent, the reaction will be incomplete.[1]
-
Solution: Choose a solvent system in which both the analyte and the reagent are fully soluble. The use of a co-solvent like acetonitrile (B52724) or methanol (B129727) in aqueous buffers is common.[1]
-
-
Matrix Effects: Other components in the sample matrix (e.g., from plasma or tissue extracts) can compete for the derivatizing reagent or otherwise interfere with the reaction.[1]
-
Solution: Implement a sample cleanup step before derivatization. Common techniques include solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation.[1]
-
Problem 2: Poor Reproducibility of Peak Areas
Q: I am observing significant variability in the peak areas of my derivatized this compound across multiple injections of the same sample. What could be the cause?
A: Poor reproducibility is often linked to the stability of the derivative or inconsistencies in the derivatization process itself.
Possible Causes and Solutions in Detail:
-
Derivative Instability: Some derivatives, particularly those formed with o-Phthalaldehyde (B127526) (OPA), can be unstable.[4]
-
Solution: For manual derivatization, inject the sample onto the HPLC immediately after the reaction.[1] If using an autosampler, ensure the program minimizes the time between derivatization and injection.[5] Storing derivatized samples at low temperatures (e.g., 4°C) and in amber vials can also improve stability.[1][5]
-
-
Inconsistent Reaction Timing: If the reaction time is not precisely controlled for every sample, the extent of derivatization can vary, leading to inconsistent peak areas.
-
Solution: Use an automated derivatization system if available. For manual procedures, use a timer to ensure each sample reacts for the exact same amount of time before injection or stopping the reaction.
-
-
pH Fluctuation: The pH of the final solution being injected can affect the stability of the derivative.[1]
-
Solution: After derivatization, you may need to adjust the pH of the sample to a range where the derivative is most stable, ensuring this is compatible with your chromatographic method.[1]
-
-
Hydrolysis of Reagent: The presence of water can lead to the hydrolysis of the derivatizing reagent, reducing its effective concentration and leading to incomplete and variable derivatization.[6]
-
Solution: Prepare fresh reagent in anhydrous solvents and minimize its exposure to aqueous conditions before it is added to the amine-containing sample.[1]
-
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for HPLC analysis?
A1: Like other primary amines, this compound lacks a native chromophore or fluorophore, making it difficult to detect with high sensitivity using common HPLC detectors like UV-Vis or fluorescence.[1][7] Derivatization chemically modifies the primary amine group on homoarginine to attach a "tag" that is easily detectable, thereby enhancing sensitivity and improving chromatographic separation.[1][8]
Q2: What are the most common derivatization reagents for this compound and other primary amines?
A2: Several reagents are widely used. The choice depends on the desired sensitivity, stability, and available detection methods.
| Reagent | Abbreviation | Reacts With | Detection | Key Advantages |
| o-Phthalaldehyde | OPA | Primary amines | Fluorescence | Very fast reaction (~1 min), highly fluorescent derivatives.[1][2] |
| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Primary & Secondary amines | UV, Fluorescence | Stable derivatives.[1][2] |
| Dansyl Chloride | Dns-Cl | Primary & Secondary amines | Fluorescence | Stable derivatives.[1][2] |
| Phenylisothiocyanate | PITC | Primary & Secondary amines | UV (254 nm) | Stable derivatives.[2] |
| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate | AQC (AccQ•Tag™) | Primary & Secondary amines | Fluorescence | Highly stable derivatives, available as a complete kit.[2][9] |
| 1-fluoro-2-4-dinitrophenyl-5-l-alanine amide | Marfey's Reagent | Primary amines | UV | Used for stereochemical analysis (L- vs D-isomers).[10] |
Q3: Can I analyze this compound without derivatization?
A3: Yes, methods using High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) can directly detect and quantify this compound without the need for derivatization.[11][12] This approach offers high specificity and minimal sample preparation.[11]
Q4: What are the key parameters to control for a successful derivatization reaction?
A4: The most critical parameters to control are:
-
Reagent Concentration: A sufficient molar excess of the reagent is required.[1]
-
Reaction Time and Temperature: These must be optimized and consistently maintained.[1]
-
Solvent: The solvent must be appropriate to dissolve both the analyte and the reagent and should be free of contaminants, especially water.[1]
Experimental Protocols
Protocol 1: OPA Derivatization of this compound for HPLC-Fluorescence Detection
This protocol is a general guideline adapted from common procedures for amino acid analysis.[2][13]
-
Reagent Preparation (OPA Reagent):
-
Dissolve o-Phthalaldehyde and a thiol (e.g., N-acetyl-L-cysteine or 3-mercaptopropionic acid) in a borate (B1201080) buffer (e.g., 0.4 M, pH 10.4). The final concentrations should be optimized, but a starting point is ~10 mg/mL OPA and ~10 µL/mL thiol.
-
-
Sample Preparation:
-
For biological samples like plasma, perform a deproteinization step by adding methanol (e.g., 3 parts methanol to 1 part plasma), vortexing, incubating at -20°C for 1 hour, and then centrifuging.[11] Collect the supernatant.
-
Dilute the sample or standard in an appropriate diluent (e.g., 0.1 M HCl).
-
-
Derivatization (Automated):
-
This is the preferred method for OPA due to derivative instability.
-
Program the autosampler to mix the sample with the OPA reagent (typically in a 1:1 ratio) in the injection needle or a sample loop.
-
Allow the reaction to proceed for a short, fixed time (e.g., 1-2 minutes) at room temperature.[2]
-
-
Injection:
-
Immediately inject the derivatized sample onto the HPLC system.[1]
-
-
Detection:
-
Use a fluorescence detector with an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 450 nm.[13]
-
OPA Derivatization Workflow
Caption: General workflow for OPA-based derivatization of this compound.
Quantitative Data Summary
The following table summarizes key performance metrics for this compound quantification from various analytical methods.
| Method | Derivatization Reagent | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Sample Type | Reference |
| HPLC-Fluorescence | OPA + N-acetyl-L-cysteine | 0.0625 - 5 µM | 188 fmol (12 nM) | - | Plasma, Liver, Brain, Kidney | [13] |
| HPLC-ESI-MS/MS | None | - | - | 0.06 µM | Plasma, Urine | [11] |
| LC-MS/MS | Acetyl Chloride / Butanol | 0.019 - 5 µM | - | 0.078 µM | Serum | [4] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. waters.com [waters.com]
- 4. Developing a robust, fast and reliable measurement method for the analysis of methylarginine derivatives and related metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resolution and quantification of arginine, monomethylarginine, asymmetric dimethylarginine, and symmetric dimethylarginine in plasma using HPLC with internal calibration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. waters.com [waters.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Determination of Homoarginine, Arginine, NMMA, ADMA, and SDMA in Biological Samples by HPLC-ESI-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of L-homoarginine in biological samples by HPLC involving precolumn derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of L-Homoarginine and L-Arginine Supplementation: A Guide for Researchers and Drug Development Professionals
An in-depth examination of two structurally similar amino acids and their divergent roles in nitric oxide signaling and cardiovascular health.
This guide provides a comprehensive comparison of L-Homoarginine and L-Arginine supplementation, tailored for researchers, scientists, and drug development professionals. By synthesizing experimental data, this document aims to objectively evaluate their performance and potential therapeutic applications.
Biochemical and Physiological Overview
L-Arginine is a semi-essential amino acid renowned as the primary substrate for nitric oxide synthase (NOS) enzymes, which produce the critical signaling molecule nitric oxide (NO). NO plays a pivotal role in numerous physiological processes, including vasodilation, neurotransmission, and immune regulation[1][2][3].
L-Homoarginine, a homolog of L-Arginine with an additional methylene (B1212753) group in its carbon chain, also serves as a substrate for NOS, albeit a weaker one[4][5]. Emerging evidence suggests that low circulating levels of L-Homoarginine are associated with adverse cardiovascular and renal outcomes, pointing to a potential protective role for this amino acid[4][5].
Comparative Data on Key Performance Metrics
The following tables summarize quantitative data from various studies, offering a direct comparison of L-Homoarginine and L-Arginine across several key parameters.
Table 1: Nitric Oxide Synthase (NOS) Substrate Kinetics
| Substrate | NOS Isoform | K_m_ (µM) | V_max_ (µmol/min/mg protein) | Catalytic Efficiency (k_cat_/K_m_) | Reference |
| L-Arginine | nNOS (NOS I) | 3.3 | 0.9 | High | [6] |
| iNOS (NOS II) | 16 | 1.8 | High | [6] | |
| L-Homoarginine | nNOS (NOS I) | 70 | 0.8 | Low | [6] |
| iNOS (NOS II) | 200 | 1.5 | Low | [6] |
K_m_ (Michaelis constant) represents the substrate concentration at which the reaction rate is half of V_max_. A lower K_m_ indicates a higher affinity of the enzyme for the substrate. V_max_ (maximum reaction rate) reflects the maximum capacity of the enzyme to convert substrate to product. Catalytic efficiency is a measure of how efficiently an enzyme converts a substrate into a product.
Table 2: Effects on Blood Pressure from Observational and Interventional Studies
| Amino Acid | Study Type | Population | Key Findings | Reference |
| L-Homoarginine | Observational | Elderly Population (Hoorn Study) | Positively associated with systolic and diastolic blood pressure. | [4] |
| L-Arginine | Observational | Elderly Population (Hoorn Study) | Inversely associated with diastolic blood pressure. | [4] |
| L-Arginine | Meta-analysis of RCTs | Adults | Significant reduction in systolic and diastolic blood pressure. | [7][8][9][10] |
It is important to note the conflicting findings regarding L-Homoarginine and blood pressure, which may be influenced by the study design (observational vs. interventional) and the population studied.
Table 3: Arginase Inhibition
| Inhibitor | Arginase Isoform | IC_50_ (mM) | K_i_ (mM) | Reference |
| L-Homoarginine | Arginase 1 | 8.14 | 6.1 | [11] |
| Arginase 2 | 2.52 | 1.73 | [11] | |
| L-Arginine | - | Substrate, not typically viewed as an inhibitor | - |
IC_50_ is the concentration of an inhibitor where the response (or binding) is reduced by half. K_i_ is the inhibition constant, representing the affinity of the inhibitor for the enzyme.
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental workflows are provided below to facilitate a deeper understanding of the mechanisms of action and methodologies.
Detailed Experimental Protocols
Quantification of Plasma Amino Acids by LC-MS/MS
This protocol is essential for determining the plasma concentrations of L-Arginine, L-Homoarginine, and their metabolites in supplementation studies.
Sample Preparation:
-
Collect blood samples in EDTA-containing tubes and centrifuge at 4°C to separate plasma.
-
To 100 µL of plasma, add 10 µL of 30% sulfosalicylic acid to precipitate proteins.
-
Vortex the mixture for 30 seconds and refrigerate at 4°C for 30 minutes.
-
Centrifuge at 12,000 rpm for 5 minutes to pellet the precipitated proteins.
-
Transfer 50 µL of the supernatant and mix with 450 µL of an internal standard solution.
-
Inject 4 µL of the final solution into the LC-MS/MS system[12][13].
LC-MS/MS Conditions:
-
Column: A mixed-mode chromatographic column is typically used for separation.
-
Mobile Phase: A gradient of ammonium (B1175870) formate (B1220265) in water (pH 2.8) and a mixture of ammonium formate in water and acetonitrile (B52724) is commonly employed[13].
-
Detection: A triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode is used for quantification[12].
Assessment of Endothelial Function by Flow-Mediated Dilation (FMD)
FMD is a non-invasive ultrasound-based method to assess endothelium-dependent vasodilation, a key indicator of endothelial health.
Procedure:
-
The subject rests in a supine position for at least 10 minutes in a quiet, temperature-controlled room.
-
A high-resolution ultrasound transducer is used to obtain a baseline longitudinal image of the brachial artery.
-
A blood pressure cuff is placed on the forearm, distal to the ultrasound probe.
-
The cuff is inflated to a suprasystolic pressure (typically 200-300 mmHg) for 5 minutes to induce ischemia[14].
-
The cuff is then rapidly deflated, causing a surge in blood flow (reactive hyperemia) that stimulates the endothelium to release NO.
-
The diameter of the brachial artery is continuously monitored and recorded for at least 3 minutes post-deflation to capture the maximal dilation.
-
FMD is calculated as the percentage change in artery diameter from baseline to the maximum diameter observed during reactive hyperemia[7][14].
In Vitro Arginase Inhibition Assay
This assay is used to determine the inhibitory potential of compounds like L-Homoarginine on arginase activity.
Protocol:
-
Prepare solutions of purified arginase enzyme and the test inhibitor (e.g., L-Homoarginine) at various concentrations.
-
In a 96-well plate, add the arginase solution to wells containing either the test inhibitor or a vehicle control.
-
Initiate the enzymatic reaction by adding a buffered L-Arginine solution.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an acidic solution.
-
The amount of urea produced, a direct product of the arginase reaction, is then quantified using a colorimetric assay (e.g., with α-isonitrosopropiophenone) and measuring the absorbance at 540 nm[15].
-
The percentage of inhibition is calculated, and the IC_50_ value is determined[12].
Discussion and Future Directions
The available evidence indicates that while both L-Arginine and L-Homoarginine are substrates for NOS, L-Arginine is significantly more efficient at producing nitric oxide. L-Homoarginine, on the other hand, demonstrates a weak inhibitory effect on arginase, an enzyme that competes with NOS for L-Arginine. This suggests that L-Homoarginine's potential benefits may be mediated through mechanisms other than direct, substantial NO production, possibly by preserving the availability of L-Arginine for NOS.
Observational studies have linked low L-Homoarginine levels to increased cardiovascular risk, a finding that has spurred interest in its potential as a therapeutic agent. However, a direct head-to-head clinical trial comparing the effects of L-Homoarginine and L-Arginine supplementation on clinical endpoints is currently lacking. Such a trial would be invaluable in elucidating their comparative efficacy and safety profiles.
Future research should focus on:
-
Conducting randomized controlled trials directly comparing the effects of L-Homoarginine and L-Arginine supplementation on endothelial function, blood pressure, and other cardiovascular markers in various patient populations.
-
Investigating the long-term safety and efficacy of L-Homoarginine supplementation.
-
Further exploring the metabolic fate of L-Homoarginine and its downstream signaling effects beyond the NO pathway.
This comparative guide provides a foundation for understanding the current state of knowledge regarding L-Homoarginine and L-Arginine. As research in this area continues to evolve, a clearer picture of their respective roles in health and disease will emerge, paving the way for novel therapeutic strategies in cardiovascular medicine.
References
- 1. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Oral supplementation with L‐homoarginine in young volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive analysis of the L-arginine/L-homoarginine/nitric oxide pathway in preterm neonates: potential roles for homoarginine and asymmetric dimethylarginine in foetal growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of l-Arginine Supplementation on Blood Pressure in Adults: A Systematic Review and Dose–Response Meta-analysis of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of l-Arginine Supplementation on Blood Pressure in Adults: A Systematic Review and Dose-Response Meta-analysis of Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of oral L-arginine supplementation on blood pressure: a meta-analysis of randomized, double-blind, placebo-controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Impaired flow-mediated dilation with age is not explained by L-arginine bioavailability or endothelial asymmetric dimethylarginine protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Validated LC-MS/MS Method for Precise H-HoArg-OH Quantification: A Comparative Analysis
In the landscape of cardiovascular and metabolic research, the accurate quantification of L-homoarginine (H-HoArg-OH) has emerged as a critical need, with its levels being increasingly recognized as a significant biomarker. This guide provides a detailed validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound and objectively compares its performance against alternative analytical techniques. The supporting experimental data and detailed protocols are presented to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
Comparative Performance of Analytical Methods
The quantification of this compound in biological matrices can be achieved through various analytical platforms. While enzyme-linked immunosorbent assays (ELISAs) and gas chromatography-mass spectrometry (GC-MS) are available, LC-MS/MS has distinguished itself through superior specificity, sensitivity, and multiplexing capabilities.[1][2][3]
A comparative analysis of these methods is summarized below:
| Parameter | LC-MS/MS | ELISA | GC-MS |
| Specificity | High (distinguishes isobars)[1] | Moderate (potential cross-reactivity)[4] | High |
| Sensitivity | High (LOQ ~0.06 µM)[5] | Moderate | High |
| Linearity (r²) | >0.99[1][6] | ~0.99[1] | Not explicitly stated |
| Accuracy (% deviation) | < 5%[7] | Can show ~29% higher values than LC-MS/MS[1] | High precision and accuracy reported[8] |
| Precision (% RSD) | Intra-day: <2%, Inter-day: <4%[7] | Not explicitly stated | High precision and accuracy reported[8] |
| Sample Throughput | High (< 15 minutes per sample)[3][9] | High | Low (requires derivatization)[10] |
| Sample Volume | Low (5-10 µL)[8][9] | Low | Low (10 µL)[8] |
| Derivatization | Not required[5] | Not required | Required[8][10] |
Table 1: Comparison of this compound Quantification Methods
Experimental Protocol: LC-MS/MS Method
This section details the validated protocol for the quantification of this compound in human plasma using LC-MS/MS.
1. Sample Preparation:
-
Protein Precipitation: To 50 µL of plasma, add 100 µL of ice-cold methanol (B129727) containing a stable isotope-labeled internal standard (e.g., d4-L-homoarginine).[7]
-
Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[11]
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.[12]
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. Liquid Chromatography (LC):
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is commonly used for the separation of polar analytes like homoarginine.[7][9]
-
Mobile Phase A: 0.1% formic acid in water.[5]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A gradient is employed to ensure optimal separation. A typical gradient starts with a high percentage of organic phase (Mobile Phase B) and gradually increases the aqueous phase (Mobile Phase A).
-
Flow Rate: A flow rate of 0.4 mL/min is maintained.
-
Injection Volume: 5 µL of the reconstituted sample is injected.
3. Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI) is used.
-
Multiple Reaction Monitoring (MRM): The quantification is performed using MRM by monitoring specific precursor-to-product ion transitions for both this compound and the internal standard.[13][14]
-
This compound Transition: m/z 189.2 → 144.0[5]
-
Internal Standard (d4-H-HoArg-OH) Transition: m/z 193.1 → [Specific fragment ion]
-
-
MS/MS Parameters: Optimized parameters for collision energy, declustering potential, and other instrument-specific settings are crucial for achieving maximum sensitivity and specificity.
Method Validation
The LC-MS/MS method was validated according to established guidelines, assessing linearity, accuracy, precision, and the limit of quantification (LOQ).
| Validation Parameter | Result |
| Linearity (r²) | > 0.997[1] |
| Limit of Quantification (LOQ) | 0.06 µM[5] |
| Intra-day Precision (%RSD) | < 2%[7] |
| Inter-day Precision (%RSD) | < 4%[7] |
| Accuracy (% Recovery) | 95-105%[7] |
Table 2: Summary of LC-MS/MS Method Validation Data
Workflow and Pathway Diagrams
To visually represent the experimental process, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for this compound quantification.
Caption: Simplified metabolic pathways involving L-homoarginine.
References
- 1. Measurement of homoarginine in human and mouse plasma by LC-MS/MS and ELISA: a comparison and a biological application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Featured method: Plasma amino acid LC-MS/MS analysis | CHUM [chumontreal.qc.ca]
- 3. chromsystems.com [chromsystems.com]
- 4. Developing a robust, fast and reliable measurement method for the analysis of methylarginine derivatives and related metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Resolution and quantification of arginine, monomethylarginine, asymmetric dimethylarginine, and symmetric dimethylarginine in plasma using HPLC with internal calibration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of unlabeled and stable isotope-labeled homoarginine, arginine and their metabolites in biological samples by GC-MS and GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 12. organomation.com [organomation.com]
- 13. Rapid LC–MS/MS Profiling of Protein Amino Acids and Metabolically Related Compounds for Large-Scale Assessment of Metabolic Phenotypes | Springer Nature Experiments [experiments.springernature.com]
- 14. 41 Amino acids analysis in serum by LC-MS/MS | Anaquant HCP analysis I Protein characterisation I Protein analysis [anaquant.com]
A Comparative Guide to the Enzymatic Inhibition Profile of H-HoArg-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of N(omega)-hydroxy-L-arginine (H-HoArg-OH), also known as L-NOHA, on arginase and alkaline phosphatase. Contrary to some initial postulations, this compound is not an inhibitor of nitric oxide synthase (NOS) but rather an essential intermediate substrate in the NOS pathway. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological and experimental workflows to support further research and development.
Quantitative Comparison of Inhibitory Effects
The inhibitory potency of this compound varies between its target enzymes, arginase and alkaline phosphatase, and even among different isoforms of these enzymes. The following table summarizes the available quantitative data on the inhibition of various enzymes by this compound.
| Enzyme Target | Enzyme Source | Inhibition Value (IC50/Ki/Ki0.5) | Reference |
| Arginase | Bovine Liver Arginase (BLA) | Ki = 150 µM | [1] |
| Arginase | Rat Liver Homogenates | IC50 = 150 µM | [1] |
| Arginase | Unstimulated Murine Macrophages | IC50 = 400 +/- 50 µM | [2] |
| Alkaline Phosphatase | Placenta, Kidneys, Osteogenic cells | Ki0.5 = 1 mM | [3][4] |
| Alkaline Phosphatase | Intestine | Ki0.5 = 13 mM | [3][4] |
Signaling Pathway and Metabolic Context
This compound plays a crucial role in the L-arginine metabolic pathways, acting as a key intermediate in the production of nitric oxide (NO) and as an inhibitor of arginase. This dual function positions this compound as a potential modulator of the balance between NO production and polyamine synthesis.
Experimental Protocols
Arginase Inhibition Assay (Colorimetric)
This protocol outlines a method for determining the inhibitory effect of this compound on arginase activity by measuring the production of urea.
Materials:
-
Arginase enzyme solution
-
L-arginine solution (substrate)
-
This compound (inhibitor)
-
Urea standard solution
-
Colorimetric reagent for urea detection
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound in the assay buffer.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the arginase enzyme solution to each well. Then, add the different concentrations of this compound to the respective wells. Include a control well with no inhibitor.
-
Initiation of Reaction: Start the enzymatic reaction by adding the L-arginine substrate solution to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stopping the Reaction: Terminate the reaction by adding an acid solution (e.g., a mixture of H2SO4, H3PO4, and H2O).
-
Color Development: Add the colorimetric reagent for urea detection to all wells. Heat the plate (e.g., at 100°C for 15 minutes) to allow for color development.
-
Measurement: After cooling to room temperature, measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculation: Determine the percentage of inhibition for each concentration of this compound and calculate the IC50 value.
Alkaline Phosphatase Inhibition Assay (Colorimetric)
This protocol describes a method to assess the inhibitory activity of this compound against alkaline phosphatase using a chromogenic substrate.
Materials:
-
Alkaline phosphatase (ALP) enzyme solution
-
p-Nitrophenyl phosphate (pNPP) solution (substrate)
-
This compound (inhibitor)
-
Assay buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl2, pH 9.8)
-
Stop solution (e.g., 3 M NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound in the assay buffer.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the ALP enzyme solution to each well. Subsequently, add the various concentrations of this compound to the designated wells. Include a control well without the inhibitor.
-
Initiation of Reaction: Initiate the reaction by adding the pNPP substrate solution to all wells.
-
Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes).
-
Stopping the Reaction: Stop the reaction by adding the stop solution to each well. The stop solution will also enhance the color of the product.
-
Measurement: Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.
-
Calculation: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 or Ki value.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening and characterizing the inhibitory effects of compounds like this compound on enzyme activity.
References
- 1. N omega-hydroxyl-L-arginine, an intermediate in the L-arginine to nitric oxide pathway, is a strong inhibitor of liver and macrophage arginase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensitivity of intestinal alkaline phosphatase to L-homoarginine and its regulation by subunit-subunit interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Nω-hydroxy-L-arginine (H-HoArg-OH) and Other Nitric Oxide Synthase (NOS) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Nω-hydroxy-L-arginine (H-HoArg-OH) with other widely used nitric oxide synthase (NOS) inhibitors, including L-NAME, L-NIO, and 7-NI. This document is intended to assist researchers in selecting the appropriate tool for modulating nitric oxide signaling in their experimental models.
Introduction to Nitric Oxide Synthase and Its Inhibitors
Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. Its production is catalyzed by a family of three enzymes known as nitric oxide synthases (NOS): neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). Given the diverse roles of NO, the selective inhibition of these isoforms is a key strategy in both basic research and therapeutic development.
This compound, or Nω-hydroxy-L-arginine, is a unique molecule in this context. It is not only a stable intermediate in the enzymatic conversion of L-arginine to nitric oxide but also exhibits modulatory effects on NOS activity and related enzymes.[1][2] This guide will compare the inhibitory profile of this compound with established NOS inhibitors, highlighting differences in their mechanism, potency, and selectivity.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following tables summarize the key quantitative data for this compound and other commonly used NOS inhibitors. The data is presented to facilitate a clear comparison of their effects on the three NOS isoforms.
Table 1: Binding Affinity and Inhibitory Constants of NOS Inhibitors
| Inhibitor | Target Isoform | Parameter | Value (µM) |
| This compound | nNOS | Kd | 0.4 ± 0.1[3] |
| iNOS | - | Not a direct inhibitor; acts as a substrate[4][5] | |
| eNOS | - | Substrate[6] | |
| L-NAME | nNOS | Ki | 0.015[7] |
| iNOS | pIC50=4.3 | (approx. 50 µM)[2] | |
| eNOS | Ki | 0.039[7] | |
| L-NIO | nNOS | Ki | 1.7 |
| iNOS | Ki | 3.9 | |
| eNOS | Ki | 3.9 | |
| 7-Nitroindazole (7-NI) | nNOS | IC50 | 0.47[3] |
| iNOS | - | Less potent | |
| eNOS | - | Less potent |
Kd: Dissociation constant, a measure of binding affinity. A lower Kd indicates higher affinity. pIC50: The negative logarithm of the half-maximal inhibitory concentration (IC50). Ki: Inhibition constant, the concentration of inhibitor required to produce half-maximum inhibition.
Table 2: Selectivity Profile of NOS Inhibitors
| Inhibitor | Primary Target(s) | Selectivity Notes |
| This compound | Arginase | Potent arginase inhibitor (Ki = 150 µM for liver arginase).[1] Its effect on NOS is primarily as an intermediate substrate. |
| L-NAME | nNOS, eNOS | Non-selective, potent inhibitor of constitutive NOS isoforms. |
| L-NIO | nNOS, iNOS, eNOS | Non-selective inhibitor of all three NOS isoforms. |
| 7-Nitroindazole (7-NI) | nNOS | Shows a preference for nNOS over eNOS and iNOS, making it a relatively selective nNOS inhibitor in certain experimental contexts. |
Mechanism of Action and Signaling Pathways
The mechanism by which these compounds modulate NO production varies significantly. L-NAME, L-NIO, and 7-NI are competitive inhibitors that bind to the L-arginine binding site of the NOS enzyme, thereby blocking the synthesis of NO.
In contrast, this compound is an intermediate in the NO synthesis pathway. NOS enzymes catalyze the two-step oxidation of L-arginine to L-citrulline and NO, with this compound being the product of the first step.[2] Therefore, its presence can influence the overall rate of NO production. Furthermore, this compound is a potent inhibitor of arginase, an enzyme that competes with NOS for the common substrate L-arginine.[1] By inhibiting arginase, this compound can indirectly increase the availability of L-arginine for NOS, potentially enhancing NO production under certain conditions.
Caption: Nitric Oxide Synthesis and Inhibition Pathways.
Experimental Protocols
Accurate assessment of NOS inhibition requires robust experimental methods. Below are detailed protocols for two common assays used to measure NOS activity.
NOS Activity Assay (Citrulline Assay)
This assay measures the conversion of radiolabeled L-arginine to L-citrulline by NOS.
Materials:
-
Purified NOS enzyme or tissue/cell homogenate
-
L-[3H]arginine
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10 µg/ml calmodulin, 1 mM NADPH, 10 µM FAD, 10 µM FMN, and 10 µM BH4)
-
Stop Solution (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA)
-
Dowex AG 50W-X8 resin (Na+ form)
-
Scintillation cocktail and counter
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain the reaction buffer and the source of NOS enzyme.
-
Add the test inhibitor (e.g., this compound, L-NAME) at various concentrations. Include a control with no inhibitor.
-
Initiate the reaction by adding L-[3H]arginine.
-
Incubate the reaction at 37°C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by adding the stop solution.
-
Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin to separate L-[3H]citrulline from unreacted L-[3H]arginine.
-
Elute the L-[3H]citrulline with water and quantify the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Caption: Experimental Workflow for the Citrulline Assay.
Griess Assay for Nitrite (B80452) Determination
This colorimetric assay measures nitrite, a stable and oxidized product of nitric oxide, in aqueous solutions.
Materials:
-
Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid)
-
Nitrite standard solutions
-
Cell culture supernatants or other biological samples
-
96-well microplate
-
Microplate reader
Procedure:
-
Collect the cell culture supernatant or prepare the biological sample. If necessary, deproteinize the sample.
-
Prepare a standard curve using serial dilutions of a known concentration of sodium nitrite.
-
Add 50-100 µL of the standards and samples to the wells of a 96-well plate.
-
Add an equal volume of Griess Reagent to each well.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
-
To assess inhibition, cells are pre-treated with inhibitors before stimulation of NO production.
Caption: Experimental Workflow for the Griess Assay.
Conclusion
The choice of a NOS inhibitor should be guided by the specific research question and the experimental system.
-
This compound is not a classical pan-NOS inhibitor. Its primary roles are as an intermediate substrate for NOS and a potent inhibitor of arginase . It is a valuable tool for studying the interplay between the NOS and arginase pathways and for investigating the kinetics of the second step of NO synthesis. Its high binding affinity for nNOS suggests it may have isoform-specific modulatory effects.
-
L-NAME and L-NIO are potent, non-selective NOS inhibitors . They are suitable for experiments where a general reduction in NO production from all isoforms is desired.
-
7-Nitroindazole (7-NI) offers a degree of selectivity for nNOS , making it a useful tool for dissecting the specific roles of neuronal nitric oxide signaling in various physiological and pathological processes.
Researchers should carefully consider the distinct mechanisms of action and selectivity profiles of these compounds to ensure the accurate interpretation of their experimental results. The provided experimental protocols offer a starting point for the reliable in vitro characterization of these and other potential NOS modulators.
References
- 1. N omega-hydroxyl-L-arginine, an intermediate in the L-arginine to nitric oxide pathway, is a strong inhibitor of liver and macrophage arginase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N omega-hydroxy-L-arginine is an intermediate in the biosynthesis of nitric oxide from L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitric oxide and another potent vasodilator are formed from NG-hydroxy-L-arginine by cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N omega-hydroxyl-L-arginine, an intermediate in the L-arginine to nitric oxide pathway, is a strong inhibitor of liver and macrophage arginase. | Sigma-Aldrich [sigmaaldrich.com]
Inter-laboratory Validation of Homoarginine (H-HoArg-OH) Measurement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the analytical methods available for the measurement of homoarginine (H-HoArg-OH), a significant biomarker in cardiovascular disease research. The focus is on the inter-laboratory validation and performance characteristics of the two most prominent techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). This document synthesizes available experimental data to aid in the selection of the most suitable method for research and clinical applications.
Overview of Analytical Methods
The accurate quantification of homoarginine is crucial for understanding its physiological roles and its implications in various pathological conditions. Several analytical methods have been developed for this purpose, with LC-MS/MS and ELISA being the most widely adopted.[1][2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and specificity, enabling the precise measurement of homoarginine in complex biological matrices.[1][3] It is often considered the gold standard for the quantification of small molecules like amino acids.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a high-throughput immunoassay that provides a more accessible method for homoarginine quantification, particularly in large-scale clinical studies.[4]
Comparative Performance Data
A direct comparison of LC-MS/MS and ELISA for homoarginine measurement reveals notable differences. While both methods are suitable for quantifying homoarginine in human and mouse plasma, they may yield different absolute concentrations and require distinct reference values.[1][2]
A key finding from comparative studies is that LC-MS/MS methods tend to report higher homoarginine concentrations than ELISA. On average, plasma concentrations obtained by LC-MS/MS are about 29% higher than those measured by ELISA.[1][2] The linear regression analysis between the two assays for homoarginine concentrations in human plasma samples showed a correlation coefficient (r²) of 0.78.[1][2]
Table 1: Method Validation Parameters for Homoarginine (this compound) Measurement
| Parameter | LC-MS/MS | ELISA | Source |
| Linearity (r²) | >0.999 | 0.99 (for calibration standards) | [1][5] |
| Intra-assay Precision (CV%) | < 15% | Not explicitly stated in reviewed sources | [5] |
| Inter-assay Precision (CV%) | < 15% | Not explicitly stated in reviewed sources | [5] |
| Lower Limit of Quantification (LLOQ) | 0.078 µM | Not explicitly stated in reviewed sources | [5] |
| Limit of Detection (LOD) | 0.039 µM | Not explicitly stated in reviewed sources | [5] |
| Recovery | 95.8% to 103.0% (Absolute) | Not explicitly stated in reviewed sources | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results across different laboratories.
LC-MS/MS Protocol for Homoarginine Measurement
The following protocol is a generalized representation based on common practices in published studies.
-
Sample Preparation:
-
To 25 µL of EDTA plasma, calibrator, or quality control sample, add 100 µL of a protein precipitation agent (e.g., methanol) containing stable isotope-labeled internal standards.[2]
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
Chromatographic Separation:
-
Utilize a High-Performance Liquid Chromatography (HPLC) system.
-
Employ a suitable column for amino acid separation (e.g., reversed-phase or HILIC).
-
A gradient elution with a mobile phase consisting of an organic modifier (e.g., acetonitrile) and an aqueous solution with an additive (e.g., formic acid) is commonly used.[7]
-
-
Mass Spectrometric Detection:
-
Couple the HPLC system to a tandem mass spectrometer.
-
Use electrospray ionization (ESI) in positive ion mode.
-
Monitor specific precursor-to-product ion transitions for homoarginine and the internal standard in multiple reaction monitoring (MRM) mode.
-
ELISA Protocol for Homoarginine Measurement
The protocol for the commercially available ELISA kits generally involves the following steps:
-
Sample Preparation: Samples are typically diluted and added to the microplate wells pre-coated with an antibody specific for homoarginine.
-
Incubation: The plate is incubated to allow the homoarginine in the sample to bind to the immobilized antibody.
-
Washing: The wells are washed to remove unbound components.
-
Detection Antibody: A second, enzyme-linked antibody that also recognizes homoarginine is added.
-
Second Incubation and Washing: The plate is incubated again, followed by another washing step.
-
Substrate Addition: A substrate for the enzyme is added, leading to a color change.
-
Measurement: The intensity of the color, which is proportional to the concentration of homoarginine, is measured using a microplate reader.
Visualizing Workflows and Relationships
Experimental Workflow for Inter-laboratory Validation
The following diagram illustrates a typical workflow for an inter-laboratory study designed to validate an analytical method for homoarginine measurement.
Caption: Workflow for an inter-laboratory validation study.
Logical Relationships of Method Validation Parameters
This diagram outlines the key parameters assessed during the validation of an analytical method and their logical connections.
Caption: Key parameters in analytical method validation.
Conclusion and Recommendations
Both LC-MS/MS and ELISA are valuable tools for the measurement of homoarginine. The choice of method should be guided by the specific requirements of the study.
-
LC-MS/MS is recommended when high accuracy, specificity, and the ability to measure other small molecules simultaneously are required. Its superior performance characteristics make it the preferred method for mechanistic studies and when precise quantification is paramount.
-
ELISA is a suitable alternative for large-scale epidemiological studies and clinical screening where high throughput is a primary consideration. However, it is crucial to establish method-specific reference ranges and to be aware of the potential for different absolute values compared to LC-MS/MS.
While the available data provides a strong basis for comparing these methods, a formal, multi-center inter-laboratory validation study would be beneficial to establish standardized protocols and reference materials, ultimately leading to greater consistency in homoarginine measurement across different research and clinical settings.
References
- 1. Measurement of homoarginine in human and mouse plasma by LC-MS/MS and ELISA: a comparison and a biological application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. Resolution and quantification of arginine, monomethylarginine, asymmetric dimethylarginine, and symmetric dimethylarginine in plasma using HPLC with internal calibration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
The Critical Role of Certified Reference Materials in L-Homoarginine Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of L-Homoarginine (B1673340) is paramount. This non-proteinogenic amino acid is an emerging biomarker for cardiovascular disease and other pathologies. The reliability of analytical data hinges on the use of high-quality certified reference materials (CRMs). This guide provides a comparative overview of analytical methodologies for L-Homoarginine, emphasizing the importance of CRMs in achieving accurate and reproducible results.
L-Homoarginine, a structural analog of L-arginine, plays a significant role in the nitric oxide (NO) pathway. It serves as a substrate for nitric oxide synthase (NOS) and an inhibitor of arginase, thereby influencing NO bioavailability.[1] Dysregulation of L-Homoarginine levels has been associated with various cardiovascular conditions, making its precise measurement crucial for clinical research and diagnostics.[1][2]
Comparative Analysis of Analytical Methods
The two most common methods for L-Homoarginine quantification are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). While both are suitable for measuring L-Homoarginine in biological samples like human and mouse plasma, they exhibit different performance characteristics.[2]
Table 1: Performance Comparison of LC-MS/MS and ELISA for L-Homoarginine Analysis
| Parameter | LC-MS/MS | ELISA | Reference(s) |
| Principle | Separation by chromatography, detection by mass-to-charge ratio | Antigen-antibody binding with enzymatic signal amplification | [2][3] |
| Specificity | High, able to distinguish between isobaric compounds | Potential for cross-reactivity | [4] |
| Sensitivity | High (Lower Limit of Quantitation (LLOQ) ~0.078 µM) | Generally lower than LC-MS/MS | [4] |
| Accuracy | Considered the "gold standard" | Can be influenced by matrix effects and cross-reactivity | [5] |
| Precision (CV%) | Intra-day: 2.8% - 9.7%, Inter-day: 2.8% - 9.7% | Generally higher CV% compared to LC-MS/MS | [4] |
| Throughput | Can be high with optimized methods | Generally high, suitable for large sample numbers | [3] |
| Correlation | r² = 0.78 when compared with ELISA for human plasma samples | Shows good correlation with LC-MS/MS for calibration standards (r² = 0.99) | [2][6] |
| Observation | Plasma concentrations on average 29% higher than ELISA | May underestimate L-Homoarginine concentrations | [2][6] |
The Cornerstone of Accuracy: Certified Reference Materials
Certified Reference Materials are indispensable for ensuring the accuracy and traceability of analytical measurements. They are used for method validation, calibration, and quality control. Several vendors offer L-Homoarginine and related compounds, some of which are certified or of high purity suitable for use as reference materials.
Table 2: Examples of Commercially Available L-Homoarginine and Related Reference Materials
| Product | Vendor | Type | Noteworthy Features |
| L-Homoarginine | BOC Sciences | Amino Acid | High-purity, for research and manufacturing use.[] |
| Fmoc-L-Homoarginine Hydrochloride Salt | Santa Cruz Biotechnology | Synthetic | Purity ≥98%.[8] |
| L-Arginine Pharmaceutical Secondary Standard | Sigma-Aldrich | Certified Reference Material | Multi-traceability to USP and EP primary standards. |
| Amino Acids in 0.1 mol/L Hydrochloric Acid (SRM 2389) | NIST | Standard Reference Material | Contains 17 amino acids, intended for instrument calibration.[9] |
| Isotope-labeled L-Homoarginine (e.g., ¹³C₇¹⁵N₄-HArg) | Cambridge Isotope Laboratories, Inc. | Stable Isotope-labeled Standard | Used as an internal standard in LC-MS/MS methods.[10] |
Experimental Protocols in Focus
LC-MS/MS Method for L-Homoarginine Quantification
This method is considered the gold standard due to its high specificity and accuracy.[5]
Sample Preparation:
-
To 50.0 µL of serum, calibrator, or quality control sample, add 50.0 µL of an internal standard working solution (e.g., isotope-labeled L-Homoarginine).[5]
-
Add 100 µL of acetonitrile (B52724) to precipitate proteins.[5]
-
Vortex the mixture and centrifuge at 14,000 rpm at 4°C for 5 minutes.[5]
-
Dilute 100 µL of the supernatant with 100 µL of 2% formic acid in a methanol-water solution (1:1, v/v).[5]
-
Vortex and centrifuge again under the same conditions.[5]
-
Inject 100 µL of the final supernatant for LC-MS/MS analysis.[5]
Chromatographic and Mass Spectrometric Conditions:
-
Column: A reversed-phase C18 column is typically used.[4][11]
-
Mobile Phase: A gradient of mobile phases, such as 0.1% formic acid in water and 0.1% formic acid in methanol, is commonly employed.[4]
-
Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification, monitoring specific precursor and product ion transitions for L-Homoarginine and the internal standard.[4] For L-Homoarginine, a common transition is m/z 245.2 -> 186.0.[4]
ELISA Method for L-Homoarginine Quantification
Commercially available ELISA kits are a common alternative to LC-MS/MS.
General Protocol:
-
Prepare standards and samples according to the kit manufacturer's instructions.
-
Add standards and samples to the wells of a microplate pre-coated with an anti-L-Homoarginine antibody.
-
Incubate to allow for the binding of L-Homoarginine to the antibody.
-
Wash the plate to remove unbound substances.
-
Add a biotin-conjugated antibody specific for L-Homoarginine and incubate.
-
Wash the plate.
-
Add a streptavidin-HRP conjugate and incubate.
-
Wash the plate.
-
Add a substrate solution to develop the color.
-
Stop the reaction and measure the absorbance at a specific wavelength.
-
Calculate the L-Homoarginine concentration based on the standard curve.
Visualizing the Workflow and Pathways
Caption: Experimental workflow for L-Homoarginine analysis using LC-MS/MS.
Caption: Simplified signaling pathway involving L-Homoarginine and L-Arginine.
Caption: Logical comparison of LC-MS/MS and ELISA for L-Homoarginine analysis.
References
- 1. An Optimized MRM-Based Workflow of the l-Arginine/Nitric Oxide Pathway Metabolites Revealed Disease- and Sex-Related Differences in the Cardiovascular Field - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of homoarginine in human and mouse plasma by LC-MS/MS and ELISA: a comparison and a biological application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uu.diva-portal.org [uu.diva-portal.org]
- 4. Developing a robust, fast and reliable measurement method for the analysis of methylarginine derivatives and related metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the predictive values of elevated serum l-homoarginine and dimethylarginines in preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. mdpi.com [mdpi.com]
- 11. Analysis of L-homoarginine in biological samples by HPLC involving precolumn derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
H-HoArg-OH Specificity in Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of H-HoArg-OH (L-Homoarginine) with alternative compounds in key biological assays. The specificity of this compound as a substrate and inhibitor is evaluated with supporting experimental data to aid in the selection of appropriate research tools.
Overview of this compound
L-Homoarginine (this compound) is a non-proteinogenic alpha-amino acid, structurally similar to L-arginine but with an additional methylene (B1212753) group in its carbon chain.[1] This structural difference influences its interaction with enzymes that typically utilize L-arginine as a substrate. This compound is known to participate in several biological pathways, most notably those involving Nitric Oxide Synthase (NOS), Arginase, and Alkaline Phosphatase (ALP).
This compound in Nitric Oxide Synthase (NOS) Assays
Nitric Oxide Synthase catalyzes the production of nitric oxide (NO), a critical signaling molecule, from L-arginine. This compound can also serve as a substrate for NOS, though with different efficiency compared to the natural substrate, L-arginine.
Comparative Data: NOS Substrate Specificity
The following table summarizes the kinetic parameters of this compound and its key alternatives as substrates for neuronal NOS (nNOS, NOS I) and inducible NOS (iNOS, NOS II). Lower Km values indicate higher affinity, while Vmax and kcat represent the maximum reaction rate. The catalytic efficiency is given by the kcat/Km ratio.
| Substrate | NOS Isoform | Km (µM) | Vmax (µmol/min/mg) | kcat (min⁻¹) | kcat/Km (mM⁻¹s⁻¹) | Reference |
| L-Arginine | nNOS | 3.4 | 1.1 | 143 | 700 | [2] |
| iNOS | 16 | 2.2 | 286 | 298 | [2] | |
| This compound | nNOS | 330 | 0.8 | 104 | 5.2 | [2] |
| iNOS | 1,100 | 1.9 | 247 | 3.7 | [2] | |
| Nω-Hydroxy-L-arginine (NOHA) | nNOS | 2.3 | 1.0 | 130 | 943 | [2] |
| iNOS | 10 | 2.0 | 260 | 433 | [2] |
Signaling Pathway: Nitric Oxide Synthesis
Caption: L-Arginine, this compound, and NOHA as substrates for Nitric Oxide Synthase.
Experimental Protocol: Nitric Oxide Synthase Activity Assay (Griess Assay)
This protocol is adapted from colorimetric assay kits and is a common method for determining NOS activity by measuring nitrite (B80452), a stable and oxidized product of NO.[4][5][6]
-
Sample Preparation: Homogenize tissues or cells in ice-cold NOS assay buffer. Centrifuge to pellet debris and collect the supernatant.
-
Reaction Mixture: In a 96-well plate, add the sample, NOS assay buffer, and a reaction mixture containing NADPH, FAD, FMN, and tetrahydrobiopterin.
-
Initiation: Start the reaction by adding the substrate (e.g., L-arginine or this compound).
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Nitrite Detection: Add Griess Reagents I and II to each well. These reagents react with nitrite to form a colored azo dye.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite is proportional to the NOS activity and can be quantified using a sodium nitrite standard curve.
This compound in Arginase Assays
Arginase is an enzyme that hydrolyzes L-arginine to L-ornithine and urea (B33335). This compound acts as a competitive inhibitor of arginase.
Comparative Data: Arginase Inhibition
The following table compares the inhibitory potency (IC50 and Ki) of this compound and other known arginase inhibitors against different arginase isoforms. Lower values indicate greater potency.
| Inhibitor | Arginase Isoform | IC50 (µM) | Ki (mM) | Reference |
| This compound | Arginase 1 | 8140 | 6.1 | [7] |
| Arginase 2 | 2520 | 1.73 | [7] | |
| L-Ornithine | Rat Arginase | - | - | [1] |
| L-Canavanine | Rat Arginase | - | - | [1] |
| Nω-Hydroxy-L-arginine (NOHA) | Macrophage Arginase | 400 | - | [8] |
| Nω-Hydroxy-nor-L-arginine (nor-NOHA) | Macrophage Arginase | 10-12 | - | [8] |
Logical Relationship: Arginase and NOS Competition
Caption: this compound inhibits Arginase, potentially increasing L-Arginine availability for NOS.
Experimental Protocol: Arginase Activity Assay (Colorimetric)
This protocol is based on the colorimetric determination of urea produced from the hydrolysis of L-arginine.[9][10][11][12][13]
-
Sample Preparation: Prepare tissue or cell lysates in a suitable buffer.
-
Reaction Mixture: In a 96-well plate, combine the sample with a buffered L-arginine solution.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Urea Detection: Stop the reaction and add a chromogenic reagent that specifically reacts with urea to produce a colored product.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 430 nm) using a microplate reader. The amount of urea produced is proportional to the arginase activity and can be quantified using a urea standard curve.
-
Inhibition Assay: To assess inhibition, pre-incubate the enzyme with various concentrations of the inhibitor (e.g., this compound) before adding the L-arginine substrate.
This compound in Alkaline Phosphatase (ALP) Assays
Alkaline phosphatases are a group of enzymes that hydrolyze phosphate (B84403) monoesters at alkaline pH. This compound is known to be an inhibitor of certain ALP isoenzymes.
Comparative Data: Alkaline Phosphatase Inhibition
The following table presents the inhibitory constants (Ki0.5) of this compound and other inhibitors against various ALP isoenzymes.
| Inhibitor | ALP Isoenzyme | Ki0.5 (mM) | Reference |
| This compound | Placental, Kidney, Osteogenic | 1 | [14] |
| Intestinal | 13 | [14] | |
| L-Phenylalanine | - | - | [8][15] |
| Levamisole | Placental, Kidney, Osteogenic | 0.010-0.012 | [14] |
Experimental Workflow: ALP Inhibition Assay
Caption: A typical workflow for assessing the inhibition of Alkaline Phosphatase.
Experimental Protocol: Alkaline Phosphatase Inhibition Assay
This protocol is a standard colorimetric method for measuring ALP activity and inhibition.[16][17][18][19]
-
Reagent Preparation: Prepare solutions of purified ALP, the inhibitor (e.g., this compound) at various concentrations, and the substrate, p-nitrophenyl phosphate (pNPP).
-
Reaction Setup: In a 96-well plate, add the ALP enzyme solution to wells containing either the inhibitor or a vehicle control.
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding the pNPP solution to all wells.
-
Incubation: Incubate the plate at 37°C for a defined time. ALP will hydrolyze pNPP to p-nitrophenol, which is yellow.
-
Measurement: Measure the absorbance of the yellow product at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Summary
This compound exhibits distinct specificity profiles in different biological assays. It is a poor substrate for Nitric Oxide Synthase compared to L-arginine. It acts as a weak competitive inhibitor of Arginase. For Alkaline Phosphatase, it shows moderate, isoform-dependent inhibitory activity. This guide provides the necessary data and protocols to assist researchers in making informed decisions when using this compound and its alternatives in their experimental designs.
References
- 1. Comparison of substrate and inhibitor specificity of arginase and nitric oxide (NO) synthase for arginine analogues and related compounds in murine and rat macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substrate specificity of NO synthases: detailed comparison of L-arginine, homo-L-arginine, their N omega-hydroxy derivatives, and N omega-hydroxynor-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. content.abcam.com [content.abcam.com]
- 5. mdpi.com [mdpi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. L-arginine analogs as alternate substrates for nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potent Alkaline Phosphatase Inhibitors, Pyrazolo-Oxothiazolidines: Synthesis, Biological Evaluation, Molecular Docking, and Kinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A High-Throughput Colorimetric Microplate Assay for Determination of Plasma Arginase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel colorimetric method for assaying arginase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. researchgate.net [researchgate.net]
- 14. Sensitivity of intestinal alkaline phosphatase to L-homoarginine and its regulation by subunit-subunit interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ICI Journals Master List [journals.indexcopernicus.com]
- 16. benchchem.com [benchchem.com]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. resources.bio-techne.com [resources.bio-techne.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Biological Potency of H-HoArg-OH and Its Synthetic Analogs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-Homoarginine, a naturally occurring amino acid, and its synthetic derivatives are of significant interest due to their ability to influence nitric oxide (NO) bioavailability by modulating the activity of arginase and NOS. This guide summarizes the available quantitative data on the inhibitory potency of these compounds against these enzymes. Detailed experimental protocols for key assays are provided to facilitate the replication and validation of these findings. Furthermore, signaling pathway and experimental workflow diagrams are included to provide a clear visual representation of the underlying biological processes and methodologies.
Data Presentation: Comparative Biological Potency
The following tables summarize the inhibitory potency (IC₅₀ and Kᵢ values) of H-HoArg-OH and selected synthetic analogs against arginase and nitric oxide synthase isoforms.
Table 1: Inhibitory Potency against Arginase
| Compound | Arginase Isoform | IC₅₀ | Kᵢ | Notes |
| This compound (L-Homoarginine) | Human Arginase I | 8.14 ± 0.52 mM | 6.1 ± 0.50 mM | Weak inhibitor. |
| Human Arginase II | 2.52 ± 0.01 mM | 1.73 ± 0.10 mM | More potent against Arginase II than Arginase I. | |
| Nω-hydroxy-L-arginine (L-NOHA) | Human Arginase I | - | 3.6 µM | A physiological intermediate in the NOS pathway and a potent arginase inhibitor. |
| Murine Macrophage Arginase | 400 ± 50 µM | - | ||
| Nω-hydroxy-nor-L-arginine (nor-NOHA) | Human Arginase I | - | 0.517 µM (SPR) | A more potent inhibitor than L-NOHA. |
| Rat Liver Arginase | 2 µM | - | A potent, selective, and competitive inhibitor. | |
| L-Canavanine | Isolated Macrophage Arginase | - | - | Strong inhibitor. |
| L-Ornithine | Isolated Macrophage Arginase | - | - | Strong inhibitor. |
Table 2: Modulation of Nitric Oxide Synthase (NOS) Activity
| Compound | NOS Isoform | Effect | Kᵢ | Notes |
| This compound (L-Homoarginine) | eNOS, iNOS, nNOS | Substrate | - | Less potent substrate than L-arginine, leading to reduced NO formation. |
| N(delta)-methyl-L-arginine (deltaMA) | NOS | Weak, reversible inhibitor; partial alternate substrate | 1.4 mM | Undergoes hydroxylation but is not converted further. |
| (E)-3,4-didehydro-D,L-arginine | All isoforms | Substrate | - | Better substrate than the (Z)-isomer. |
| 5-keto-D,L-arginine | All isoforms | Competitive reversible inhibitor | - | Not a substrate. |
Experimental Protocols
Arginase Inhibition Assay (Urea Quantification)
This protocol describes a common method to determine the inhibitory activity of compounds against arginase by quantifying the amount of urea (B33335) produced.
Materials:
-
Purified arginase enzyme
-
L-arginine solution (substrate)
-
Test compounds (this compound and synthetic analogs)
-
Urea colorimetric assay kit (e.g., containing α-isonitrosopropiophenone)
-
96-well microplates
-
Plate reader
Procedure:
-
Enzyme and Compound Preparation: Prepare serial dilutions of the test compounds in a suitable buffer. Prepare a stock solution of arginase enzyme.
-
Reaction Setup: In a 96-well plate, add the test compound dilutions, a fixed concentration of L-arginine, and initiate the reaction by adding the arginase enzyme. Include control wells with no inhibitor (100% activity) and no enzyme (background).
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a strong acid solution.
-
Urea Quantification: Add the colorimetric reagents from the urea assay kit to each well. Heat the plate as per the kit's instructions to allow for color development.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of inhibition for each compound concentration relative to the 100% activity control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Nitric Oxide Synthase (NOS) Activity Assay (Nitrite Quantification)
This protocol outlines a method to assess the effect of compounds on NOS activity by measuring the production of nitric oxide, which is detected as its stable metabolite, nitrite (B80452).
Materials:
-
Cell lysates or purified NOS enzyme
-
L-arginine solution
-
NADPH
-
Tetrahydrobiopterin (BH₄)
-
Test compounds
-
Greiss reagent
-
96-well microplates
-
Plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of L-arginine, NADPH, BH₄, and the test compounds.
-
Reaction Mixture: In a 96-well plate, combine the cell lysate or purified NOS enzyme with the reaction buffer containing NADPH and BH₄. Add the test compounds at various concentrations.
-
Reaction Initiation: Start the reaction by adding L-arginine to each well.
-
Incubation: Incubate the plate at 37°C for a specified duration.
-
Nitrite Detection: Add Greiss reagent to each well. This reagent reacts with nitrite to produce a colored azo compound.
-
Data Acquisition: Measure the absorbance at 540 nm using a plate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the amount of nitrite produced in each sample and determine the effect of the test compounds on NOS activity.
Opioid Receptor Radioligand Binding Assay
This protocol is used to determine the binding affinity (Kᵢ) of a test compound to a specific opioid receptor subtype.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., MOR, DOR, KOR)
-
Radioligand (e.g., [³H]DAMGO for MOR)
-
Unlabeled test compounds
-
Binding buffer
-
Wash buffer
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding.
-
Total Binding: Add cell membranes and radioligand.
-
Non-specific Binding: Add cell membranes, radioligand, and a high concentration of a known unlabeled ligand (e.g., naloxone).
-
Competition Binding: Add cell membranes, radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plate to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity.
-
Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation.
cAMP Functional Assay for Opioid Agonist Activity
This assay measures the ability of a compound to activate Gαi/o-coupled opioid receptors, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cells stably expressing the opioid receptor of interest
-
Forskolin (B1673556) (adenylyl cyclase activator)
-
Test compounds
-
cAMP detection kit (e.g., HTRF, ELISA)
-
96- or 384-well plates
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere.
-
Compound Treatment: Treat the cells with varying concentrations of the test compounds.
-
cAMP Stimulation: Add forskolin to stimulate cAMP production.
-
Incubation: Incubate the plates at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.
-
Data Analysis: Generate concentration-response curves by plotting the inhibition of cAMP production against the log concentration of the agonist. Determine the EC₅₀ and Emax values.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Arginase and NOS compete for L-arginine, influencing NO production.
Caption: General overview of opioid receptor signaling pathways.
Caption: Experimental workflow for the arginase inhibition assay.
Safety Operating Guide
Proper Disposal of H-HoArg-OH: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount. This document provides essential safety and logistical information for the proper disposal of H-HoArg-OH (L-Homoarginine), building on our commitment to support your research beyond the product itself.
This compound, in its common hydrochloride salt form (L-(+)-Homoarginine hydrochloride), is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. However, adherence to proper disposal protocols is crucial to maintain a safe laboratory environment and minimize environmental impact.
Key Safety and Handling Information
Before disposal, it is important to be aware of the fundamental properties and handling recommendations for this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin and eye contact.[1][2]
-
First Aid Measures:
-
Stability: The compound is stable under normal laboratory conditions.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for L-(+)-Homoarginine hydrochloride.
| Property | Value |
| CAS Number | 1483-01-8 |
| Appearance | White Solid |
| Odor | Odorless |
| Melting Point/Range | 213 - 215 °C / 415.4 - 419 °F |
| Molecular Formula | C7H16N4O2 · HCl |
| Molecular Weight | 224.70 |
Data sourced from the L(+)-Homoarginine hydrochloride Safety Data Sheet.[1]
Step-by-Step Disposal Protocol for this compound
This protocol provides a clear, step-by-step process for the proper disposal of this compound.
1. Assessment of Waste:
- Determine if the this compound waste is in a solid or liquid (dissolved) form.
- Verify if the waste is contaminated with any hazardous substances (e.g., heavy metals, toxic solvents). If contaminated, the entire mixture must be treated as hazardous waste and disposed of according to your institution's hazardous waste guidelines.
2. For Uncontaminated Solid this compound Waste:
- Collect the solid waste in a suitable, clearly labeled container.
- Ensure the container is sealed to prevent dust or powder from becoming airborne.
- For final disposal, this can typically be placed in the regular laboratory trash, provided it is not a free-flowing powder that could be inhaled. It is best practice to place it within a secondary sealed bag.
3. For Uncontaminated Aqueous Solutions of this compound:
- Crucially, do not pour solutions of this compound down the drain. [2] While not classified as hazardous, it is important to prevent the entry of laboratory chemicals into sewer systems.
- Absorb the liquid with an inert absorbent material (e.g., vermiculite, sand, or commercial absorbent pads).
- Once absorbed, the material can be placed in a sealed container and disposed of in the regular laboratory trash.
4. Labeling and Final Disposal:
- Ensure the waste container is clearly labeled as "Non-hazardous waste: this compound (L-Homoarginine)" to avoid any confusion.
- Follow your institution's specific guidelines for non-hazardous chemical waste disposal.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
